molecular formula C7H14N4 B073777 Guancydine CAS No. 1113-10-6

Guancydine

Cat. No.: B073777
CAS No.: 1113-10-6
M. Wt: 154.21 g/mol
InChI Key: VZVGEDRCVUKSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guancydine is a non-hydrazine derivative recognized in pharmacological research for its potent antihypertensive and vasodilatory properties. Its primary research value lies in its unique mechanism of action, which involves direct relaxation of vascular smooth muscle, leading to a reduction in peripheral vascular resistance and blood pressure. This action is independent of adrenergic neuron blockade, making it a valuable tool for studying alternative pathways in cardiovascular physiology and hypertension models. Researchers utilize this compound to investigate hemodynamic responses, vascular tone regulation, and compensatory mechanisms in vivo. Its chemical stability and efficacy in experimental settings facilitate studies aimed at understanding the pathophysiology of hypertensive diseases and evaluating potential therapeutic strategies. This product is supplied with high purity and quality, ensuring reliability and reproducibility in your preclinical research investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGEDRCVUKSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023115
Record name Guancydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-10-6
Record name N-Cyano-N′-(1,1-dimethylpropyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guancydine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guancydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guancidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANCYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Guancydine's Hypothetical Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details a proposed mechanism of action for guancydine in vascular smooth muscle. Due to a lack of specific research on this compound's molecular interactions, this guide infers its mechanism based on its structural similarity to other cyanoguanidine compounds, notably pinacidil (B1677893), a well-characterized potassium channel opener. The experimental data and protocols presented are based on studies of these analogous compounds and should be considered as a predictive framework for this compound.

Executive Summary

This compound is an orally active antihypertensive agent that induces direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure.[1] While direct molecular studies on this compound are limited, its chemical structure as a cyanoguanidine strongly suggests that it functions as a potassium channel opener, similar to pinacidil.[1][2][3][4] This guide outlines the putative mechanism of action of this compound, focusing on its proposed role as an activator of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This activation leads to membrane hyperpolarization, subsequent inhibition of calcium influx, and ultimately, vasodilation.

Proposed Core Mechanism: KATP Channel Activation

The central hypothesis for this compound's vasodilatory effect is its action as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[5]

Signaling Pathway

The proposed signaling cascade initiated by this compound is as follows:

  • Binding to KATP Channels: this compound is presumed to bind to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in vascular smooth muscle.

  • Increased Potassium Efflux: This binding increases the open probability of the KATP channel, leading to an enhanced efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.[6]

  • Membrane Hyperpolarization: The net loss of positive charge from the cell results in hyperpolarization of the vascular smooth muscle cell membrane.

  • Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the membrane leads to the closure of voltage-gated L-type calcium channels (CaV1.2).

  • Reduced Calcium Influx: The closure of these channels significantly reduces the influx of extracellular calcium (Ca2+) into the cell.

  • Decreased Intracellular Calcium: The diminished Ca2+ influx, coupled with the ongoing sequestration and extrusion of intracellular Ca2+, leads to a decrease in the cytosolic free Ca2+ concentration.

  • Vascular Smooth Muscle Relaxation: The reduction in intracellular Ca2+ prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.

A diagram illustrating this proposed signaling pathway is provided below.

Guancydine_Signaling_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound KATP_Channel KATP Channel This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Intracellular_Ca ↓ [Ca2+]i Ca_influx->Intracellular_Ca Relaxation Vasodilation Intracellular_Ca->Relaxation

Caption: Proposed signaling pathway of this compound in vascular smooth muscle.

Quantitative Data (Inferred from Analogous Compounds)

The following tables summarize quantitative data obtained from studies on pinacidil and minoxidil (B1677147) sulfate, which are presumed to share a similar mechanism of action with this compound.

Table 1: Vasodilatory Potency of KATP Channel Openers

CompoundPreparationAgonistEC50 (μM)
PinacidilRat AortaNorepinephrine1 - 10
Minoxidil SulfateRabbit Superior Mesenteric ArteryNorepinephrine~5

Table 2: Electrophysiological Effects of KATP Channel Openers

CompoundPreparationEffect on Membrane Potential
PinacidilRat Portal VeinHyperpolarization
Minoxidil SulfateNot specifiedHyperpolarization (inferred)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound. These protocols are based on standard methods used to study other direct-acting vasodilators.

Isometric Tension Studies in Isolated Arterial Rings

Objective: To quantify the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta or mesenteric artery is excised and placed in cold Krebs-Henseleit (K-H) solution. The artery is cleaned of adherent connective tissue and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium can be tested by assessing relaxation to acetylcholine (B1216132) after pre-contraction with phenylephrine.

  • Contraction and Drug Addition: The rings are contracted with a submaximal concentration of a vasoconstrictor agonist (e.g., norepinephrine, phenylephrine, or high KCl). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on KATP channel activity in single vascular smooth muscle cells.

Methodology:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dispersed from rat aorta or mesenteric arteries.

  • Patch-Clamp Recording: Whole-cell or single-channel recordings are performed using a patch-clamp amplifier.

  • Whole-Cell Configuration: The cell membrane is ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -60 mV), and K+ currents are recorded in response to voltage steps. This compound is applied to the bath solution, and changes in the outward K+ current are measured.

  • Single-Channel Configuration: A small patch of membrane is isolated in the patch pipette to record the activity of individual KATP channels. The effect of this compound on the open probability and conductance of the channel is determined.

A diagram illustrating the experimental workflow for patch-clamp electrophysiology is provided below.

Patch_Clamp_Workflow cluster_Workflow Patch-Clamp Experimental Workflow Start Start: Isolate Vascular Smooth Muscle Cells Setup Establish Whole-Cell or Single-Channel Configuration Start->Setup Record_Baseline Record Baseline K+ Channel Activity Setup->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record K+ Channel Activity in Presence of this compound Apply_this compound->Record_Effect Analysis Analyze Changes in Current, Open Probability, and Conductance Record_Effect->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

While definitive experimental evidence for the mechanism of action of this compound in vascular smooth muscle is currently lacking, its structural similarity to known KATP channel openers like pinacidil provides a strong basis for a proposed mechanism. The activation of KATP channels, leading to membrane hyperpolarization and a subsequent reduction in intracellular calcium, is a well-established pathway for vasodilation.[7][8][9][10][11] Further research utilizing the experimental protocols outlined in this guide is necessary to confirm this hypothesized mechanism for this compound and to fully characterize its pharmacological profile.

References

A Technical Guide to the Chemical Synthesis and Purification of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Guancydine" did not yield specific results in the scientific literature. It is presumed to be a potential misspelling or a specific, less common derivative of guanidine (B92328). This guide therefore provides a comprehensive overview of the chemical synthesis and purification of guanidine and its derivatives, intended for researchers, scientists, and drug development professionals.

Guanidine, with its HNC(NH₂)₂ formula, is a colorless, crystalline, and strongly basic compound.[1] The guanidinium (B1211019) cation, its protonated form, is highly stable in aqueous solutions due to resonance stabilization.[1] The guanidine functional group is a key structural element in many natural products, pharmaceuticals, and is most notably found in the amino acid arginine.[2][3] This guide details common synthetic routes and purification strategies for guanidine-containing molecules.

Chemical Synthesis of Guanidine Derivatives

The synthesis of guanidines can be approached through various methods, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Table 1: Overview of Synthetic Methods for Guanidine Derivatives

Synthesis MethodReagents and ConditionsAdvantagesDisadvantages
From Dicyandiamide Dicyandiamide and ammonium (B1175870) salts, followed by treatment with a base like sodium methoxide.[1]Commercially viable, two-step process.[1]May not be suitable for complex or sensitive substrates.
Rathke Synthesis Isothiouronium salts (S-alkylated thioureas) reacting with amines.[1]A classical and versatile method.Requires preparation of the isothiouronium salt.
Direct Guanidinylation Primary amines reacting with a protected guanidine reagent.[3]Efficient for complex molecules, can be performed early in a synthetic sequence.[2][3]Requires the use of protecting groups.[2][3]
Catalytic Guanylation Amines reacting with carbodiimides or cyanamide (B42294) in the presence of a catalyst (e.g., scandium(III) triflate, ytterbium triflate, lanthanide amides).[4]High efficiency, atom-economical, can be performed under mild conditions.[4][5]Catalyst may be expensive or sensitive.
From Thioureas Reaction of thioureas with reagents like the Burgess reagent or photocatalysis.[4][6]Useful for synthesizing substituted guanidines.May require specific reagents and conditions.

Experimental Protocols

This protocol is adapted from a method for the synthesis of complex aminoguanidine-containing natural products.[2][3]

Objective: To synthesize a di-Boc-protected guanidine from a primary amine.

Materials:

  • Primary amine (e.g., butane-1,4-diamine)

  • Goodman's reagent (1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea)

  • Triethylamine (B128534) (Et₃N)

  • Mercury(II) chloride (HgCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve the primary amine in DCM.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve Goodman's reagent in DCM.

  • Add the solution of Goodman's reagent to the amine solution.

  • Add mercury(II) chloride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitate.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the di-Boc-protected guanidine.

Purification of Guanidine Compounds

The purification of guanidine derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound.

Table 2: Purification Methods for Guanidine Compounds

Purification MethodPrincipleApplication
Precipitation and Filtration Exploits differences in solubility of the guanidine salt and impurities in a given solvent system.[7]Isolation of guanidine free base or its salts.[7]
Distillation under Reduced Pressure Separation based on differences in boiling points at reduced pressure.[7]Purification of thermally stable, volatile guanidine compounds.[7]
Adsorption Removal of impurities by adsorption onto a solid phase like activated carbon or clay.[8]Purification of guanidine from aqueous media.[8]
Nanofiltration Separation based on molecular size using a nanofiltration membrane.[8]Removal of guanidine compounds from aqueous solutions.[8]
Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase (e.g., silica gel chromatography, ion-exchange chromatography).Widely used for the purification of a broad range of guanidine derivatives, especially complex molecules.

Visualizations

The following diagram illustrates a general workflow for the synthesis and purification of a guanidine derivative.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Amine, Guanylating Agent) reaction Guanidinylation Reaction start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization final_product Pure Guanidine Derivative characterization->final_product

Caption: General workflow for the synthesis and purification of a guanidine derivative.

Guanidine and its derivatives are known to act as inhibitors of voltage-gated potassium (Kv) channels.[9][10] This action leads to an enhanced release of acetylcholine (B1216132) at the neuromuscular junction, which is the basis for its therapeutic use in certain neuromuscular diseases.[10]

cluster_membrane Cell Membrane cluster_effect Cellular Effect kv_channel Voltage-Gated K+ Channel (Kv) inhibition Inhibition of K+ Efflux kv_channel->inhibition guanidine Guanidine Compound guanidine->kv_channel Binds to intracellular pore depolarization Prolonged Depolarization inhibition->depolarization ca_influx Increased Ca2+ Influx depolarization->ca_influx ach_release Enhanced Acetylcholine Release ca_influx->ach_release

References

Preclinical Pharmacokinetic Profile of Guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically named "Guancydine" is not available within the scope of the conducted search. This technical guide provides a detailed overview of the preclinical pharmacokinetic profile of Guanidine (B92328) , a closely related compound, based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant pharmacological activity. Guanidine itself has been investigated for its potential therapeutic effects, particularly in the context of neuromuscular disorders. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Guanidine in preclinical models is crucial for its development as a therapeutic agent. This guide summarizes the available preclinical pharmacokinetic data for Guanidine, details the experimental methodologies used in these studies, and provides visualizations of relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Guanidine hydrochloride in a preclinical canine model.

Table 1: Pharmacokinetic Parameters of Guanidine Hydrochloride in Dogs

ParameterValueSpeciesRoute of AdministrationSource
Plasma Half-life (t½)7-8 hoursDogIntravenous[1]
Effective Plasma Concentration2-10 µg/mLDogOral & Intravenous[1]
Primary Route of EliminationUrineDogIntravenous[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following section outlines the protocol used for the in vivo pharmacokinetic analysis of Guanidine in a canine model.

In Vivo Pharmacokinetic Study in a Canine Model

Objective: To determine the pharmacokinetic parameters of Guanidine hydrochloride following intravenous administration in dogs with a hereditary neuromuscular transmission disorder.[1]

Animal Model: Dogs with an inherited myasthenia gravis-like disorder.[1]

Test Substance and Dosing:

  • Radiolabeled ¹⁴C-guanidine hydrochloride was used to facilitate tracking and quantification.[1]

  • The compound was administered intravenously.[1]

Sample Collection:

  • Plasma: Blood samples were collected at various time points following administration to determine the plasma concentration of the drug over time.[1]

  • Urine and Feces: Urine and feces were collected to assess the routes and extent of excretion.[1]

Analytical Method:

  • The concentration of ¹⁴C-guanidine hydrochloride in plasma, urine, and feces was determined using liquid scintillation counting.[1]

Pharmacokinetic Analysis:

  • The plasma concentration-time data was analyzed to calculate key pharmacokinetic parameters, including plasma half-life.[1]

Mandatory Visualizations

Signaling Pathway

Guanidine compounds are known to act as inhibitors of voltage-gated potassium (Kv) channels. This inhibition leads to an enhanced release of acetylcholine (B1216132) at the neuromuscular junction, which is the basis for its therapeutic effect in certain neuromuscular diseases.[2]

Guanidine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Guanidine Guanidine Kv_Channel Voltage-Gated K+ Channel Guanidine->Kv_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel Kv_Channel->Ca_Channel Repolarization (blocked) ACh_Vesicle Acetylcholine Vesicle Ca_Channel->ACh_Vesicle Ca2+ influx promotes ACh_Release ACh Release ACh_Vesicle->ACh_Release Fusion and ACh Acetylcholine ACh_Release->ACh releases AChR Acetylcholine Receptor ACh->AChR binds to Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction activates

Caption: Mechanism of action of Guanidine at the neuromuscular junction.

Experimental Workflow

The following diagram illustrates the workflow for a typical preclinical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_model Select Preclinical Animal Model dosing Administer Drug (e.g., IV, Oral) animal_model->dosing sampling Collect Biological Samples (Plasma, Urine, Feces) dosing->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep analysis Quantify Drug Concentration (e.g., LC-MS/MS) sample_prep->analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->pk_modeling parameter_calc Calculate PK Parameters (t½, AUC, CL, Vd) pk_modeling->parameter_calc

Caption: General workflow for a preclinical pharmacokinetic study.

Discussion

The available preclinical data on Guanidine, primarily from a canine model, indicate that it is rapidly distributed in the body and predominantly eliminated through the urine with a plasma half-life of 7-8 hours.[1] The effective plasma concentration associated with a therapeutic effect was determined to be in the range of 2-10 µg/mL.[1]

The mechanism of action of Guanidine involves the inhibition of voltage-gated potassium channels, leading to an increase in acetylcholine release at the neuromuscular junction.[2] This provides a clear rationale for its investigation in disorders characterized by impaired neuromuscular transmission.

Further preclinical studies in other species, such as rodents and non-human primates, would be beneficial to build a more comprehensive pharmacokinetic profile and to assess interspecies differences. Additionally, detailed metabolism studies are needed to identify potential metabolites and their pharmacological activity. The oral bioavailability of Guanidine also warrants further investigation to support the development of oral dosage forms.

Conclusion

This technical guide provides a summary of the currently available preclinical pharmacokinetic data for Guanidine. The information from the canine model offers a foundational understanding of its ADME properties. The provided experimental protocol and workflow diagrams serve as a reference for the design and execution of future preclinical studies. Further research is necessary to fully characterize the pharmacokinetic profile of Guanidine across different preclinical species and to elucidate its metabolic pathways, which will be critical for its potential translation to clinical applications.

References

Unveiling the Molecular Landscape of Guanidine: A Technical Guide to its Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine (B92328) and its derivatives represent a class of compounds with diverse pharmacological activities, ranging from the treatment of neuromuscular disorders to antimicrobial and anticancer applications.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets and binding sites of guanidine, summarizing key quantitative data and outlining experimental methodologies.

Molecular Targets of Guanidine

Guanidine's promiscuous binding nature allows it to interact with a variety of biomolecules. The primary molecular targets identified to date are detailed below.

1. Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium (Kv) channels are significant targets for guanidine and its derivatives, particularly in the context of neuromuscular disorders.[4][5] Guanidine compounds have been shown to inhibit these channels, leading to an increased release of neurotransmitters.[4]

  • Binding Site: Guanidines are proposed to bind within the intracellular pore of the Kv channel.[4] This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel.[4]

  • Mechanism of Action: By inhibiting Kv channels, guanidine prolongs the action potential in presynaptic nerve terminals. This leads to an increased influx of calcium ions, thereby enhancing the release of acetylcholine.[1][5] This mechanism underlies its use in treating muscle weakness.[1]

2. Guanidine-I Riboswitch

Guanidine can also directly interact with RNA, specifically the guanidine-I riboswitch, a regulatory element found in bacteria.

  • Binding Site: The guanidine binding pocket is formed at the interface of the P3 and P1a helices of the riboswitch RNA.[6] The ligand is almost completely enclosed, with 99.5% of the guanidinium (B1211019) ligand being buried within the riboswitch.[6] Specific hydrogen bonds are formed with nucleotides G45, G90, and G73.[6]

  • Mechanism of Action: Guanidine binding stabilizes the P3 helix, inducing a conformational change in the RNA structure that regulates the expression of downstream genes, such as that for urea (B33335) carboxylase.[6]

3. Aldehyde Dehydrogenase, Mitochondrial (ALDH2)

Guanidine has been identified as an inhibitor of aldehyde dehydrogenase, particularly the mitochondrial form (ALDH2).[1]

  • Binding Site: The specific binding site on ALDH2 has not been fully elucidated in the provided literature.

  • Mechanism of Action: As an inhibitor of ALDH2, guanidine can interfere with the clearance of cellular formaldehyde, a cytotoxic metabolite.[1]

4. Deoxyribonucleic Acid (DNA)

Certain novel guanidine derivatives have been investigated as anticancer agents due to their ability to interact with DNA.[2]

  • Binding Site: The guanidinium group can interact with phosphate (B84403) residues within the minor groove of the DNA helix.[2] These interactions are typically mediated through hydrogen bonding, charge pairing, and cation–π interactions.[2]

  • Mechanism of Action: By binding to DNA, these compounds can interfere with essential cellular processes like replication, transcription, and gene expression, ultimately inducing cytotoxic effects in cancer cells.[2]

5. Other Potential Targets

  • Parasitic Enzymes: In the context of antileishmanial activity, guanidine derivatives have been shown to target intracellular enzymes such as cysteine proteinase (CPP) and trypanothione (B104310) reductase.[7]

  • Arginine Binding Protein: The D1 domain of Thermotoga maritima Arginine Binding Protein has been used as a model to study guanidinium binding, demonstrating its ability to bind to arginine-binding sites due to its structural similarity.[8]

Quantitative Data

The following table summarizes the available quantitative data regarding the binding and activity of guanidine and its derivatives.

Compound/DerivativeTargetParameterValueReference
Dimethylguanidine (DiMeGdn+)Voltage-gated Potassium (Kv) channelsPotencyMore potent than MeGdn+ and Gdn+[4]
GuanidiniumGuanidine-I RiboswitchSolvent Accessible Surface Area (SASA)0.30 Ų[6]

Experimental Protocols

The determination of guanidine's molecular targets and binding sites involves a range of biophysical and biochemical techniques.

1. X-ray Crystallography

This technique is used to determine the three-dimensional structure of a molecule, including the precise binding site of a ligand.

  • Methodology:

    • Crystallize the target molecule (e.g., Guanidine-I riboswitch, Arginine Binding Protein) in the presence of guanidine.

    • Expose the crystal to a beam of X-rays.

    • Collect the diffraction data.

    • Process the data to generate an electron density map.

    • Build and refine the atomic model of the target-ligand complex.[6][8]

2. Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Methodology:

    • A solution of the target molecule is placed in the sample cell of the calorimeter.

    • A solution of guanidine is placed in the injection syringe.

    • The guanidine solution is titrated into the sample cell in small aliquots.

    • The heat change associated with each injection is measured.

    • The data is analyzed to determine the binding parameters.[8]

3. In-line Probing

This method is used to analyze the structure of RNA and how it changes upon ligand binding.

  • Methodology:

    • The RNA of interest (e.g., guanidine-I riboswitch) is incubated in the presence and absence of guanidine.

    • The RNA is allowed to undergo spontaneous cleavage.

    • The cleavage products are separated by gel electrophoresis.

    • Changes in the cleavage pattern upon guanidine binding indicate regions of the RNA that undergo a conformational change.[6]

Signaling Pathways and Mechanisms of Action

The interaction of guanidine with its molecular targets triggers various downstream signaling events.

Inhibition of Voltage-Gated Potassium Channels

The inhibition of Kv channels by guanidine has a direct impact on neuronal signaling and neurotransmitter release.

Kv_Channel_Inhibition Guanidine Guanidine Kv_Channel Voltage-gated K+ Channel (Intracellular Pore) Guanidine->Kv_Channel Binds to and inhibits Action_Potential Prolonged Action Potential Kv_Channel->Action_Potential Leads to Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx ACh_Release Enhanced Acetylcholine Release Ca_Influx->ACh_Release Riboswitch_Regulation Guanidine Guanidine Riboswitch Guanidine-I Riboswitch Guanidine->Riboswitch Binds to Conformational_Change Conformational Change Riboswitch->Conformational_Change Induces Gene_Expression Altered Gene Expression (e.g., Urea Carboxylase) Conformational_Change->Gene_Expression Results in Experimental_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation & Binding Site Characterization cluster_Functional Functional Assays Affinity_Chromatography Affinity_Chromatography ITC Isothermal Titration Calorimetry Affinity_Chromatography->ITC XRay X-ray Crystallography Affinity_Chromatography->XRay In_line_Probing In-line Probing (for RNA) Affinity_Chromatography->In_line_Probing Yeast_Two_Hybrid Yeast_Two_Hybrid Yeast_Two_Hybrid->ITC Yeast_Two_Hybrid->XRay Yeast_Two_Hybrid->In_line_Probing Computational_Docking Computational_Docking Computational_Docking->ITC Computational_Docking->XRay Computational_Docking->In_line_Probing Enzyme_Inhibition_Assays Enzyme_Inhibition_Assays ITC->Enzyme_Inhibition_Assays Electrophysiology Electrophysiology ITC->Electrophysiology Cell_Based_Assays Cell_Based_Assays ITC->Cell_Based_Assays XRay->Enzyme_Inhibition_Assays XRay->Electrophysiology XRay->Cell_Based_Assays In_line_Probing->Enzyme_Inhibition_Assays In_line_Probing->Electrophysiology In_line_Probing->Cell_Based_Assays

References

In Vitro Characterization of Guanidine-Derived Antihypertensive Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the in vitro methodologies used to characterize the antihypertensive effects of novel guanidine-based compounds. The focus is on elucidating the mechanisms of action, particularly vasodilation through modulation of ion channels and intracellular signaling pathways.

Core Mechanisms of Action

Guanidine-containing compounds can elicit antihypertensive effects through several primary in vitro mechanisms, including:

  • Opening of ATP-sensitive potassium (K-ATP) channels: This leads to hyperpolarization of vascular smooth muscle cells (VSMCs), closure of voltage-gated calcium channels (VGCCs), and subsequent vasodilation.

  • Modulation of the Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) pathway: Some compounds may directly or indirectly stimulate the production of cGMP, a key second messenger in vasodilation.[1][2][3]

  • Inhibition of voltage-gated potassium (Kv) channels: While seemingly counterintuitive, inhibition of certain Kv channels can lead to vasodilation in specific vascular beds, though this is a less common primary mechanism for antihypertensives.[4][5]

Experimental Protocols for In Vitro Characterization

A fundamental in vitro assay to determine the direct effect of a compound on blood vessels is the isolated tissue bath technique.

Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

    • The aorta is cleaned of adhering fat and connective tissue and cut into 2-3 mm rings.

  • Mounting:

    • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being replaced every 15-20 minutes.

    • The viability of the rings is assessed by contracting them with phenylephrine (B352888) (1 µM) or KCl (60 mM). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) (10 µM).

  • Experimental Procedure:

    • After washout and return to baseline tension, the rings are pre-contracted with phenylephrine or KCl.

    • Once a stable plateau is reached, cumulative concentrations of the test compound (e.g., 1 nM to 100 µM) are added to the bath.

    • The resulting relaxation is recorded as a percentage of the pre-contraction.

Patch-clamp electrophysiology is the gold standard for studying the effects of a compound on specific ion channels in isolated vascular smooth muscle cells.

Protocol: Whole-Cell Patch-Clamp on VSMCs

  • Cell Isolation:

    • VSMCs are enzymatically isolated from arterial segments (e.g., mesenteric artery) using a combination of collagenase and papain.

  • Electrophysiological Recording:

    • Isolated VSMCs are transferred to a recording chamber on the stage of an inverted microscope.

    • Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 ATP, pH 7.2 with KOH).

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Experimental Procedure:

    • To record K+ currents, cells are held at a holding potential of -60 mV and depolarized with voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • The baseline current is recorded, after which the test compound is applied via a perfusion system.

    • Changes in current amplitude and kinetics are measured to determine the effect of the compound on the specific ion channels being studied.

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify changes in intracellular second messenger levels, such as cGMP.

Protocol: cGMP Measurement in Cultured VSMCs

  • Cell Culture and Treatment:

    • Primary or immortalized VSMCs are cultured to 80-90% confluency in appropriate media.

    • Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX, 100 µM) for 30 minutes to prevent cGMP degradation.

    • The test compound is then added at various concentrations and incubated for a specified time (e.g., 10-30 minutes).

  • Cell Lysis and Sample Preparation:

    • The incubation medium is removed, and cells are lysed with 0.1 M HCl.

    • The cell lysate is collected and centrifuged to pellet cellular debris.

  • cGMP Quantification:

    • The supernatant is assayed for cGMP content using a commercially available cGMP ELISA kit, following the manufacturer's instructions.

    • Results are typically normalized to the total protein content of the cell lysate.

Quantitative Data Summary

The following tables represent hypothetical data for a novel guanidine-derived compound, "Guancydine," based on the expected outcomes from the described experimental protocols.

Table 1: Vasodilator Potency of this compound on Isolated Rat Aortic Rings

Pre-contraction AgentEC50 (µM)Emax (% Relaxation)
Phenylephrine (1 µM)1.2 ± 0.395 ± 5
KCl (60 mM)2.5 ± 0.688 ± 7

Table 2: Effect of this compound on K+ Currents in VSMCs

K+ Channel BlockerThis compound-induced Current Increase (%)
None (Control)100
Glibenclamide (10 µM) (K-ATP blocker)15 ± 4
4-Aminopyridine (1 mM) (Kv blocker)92 ± 8

Table 3: Effect of this compound on cGMP Levels in VSMCs

TreatmentcGMP Concentration (pmol/mg protein)
Control5.2 ± 1.1
This compound (10 µM)6.1 ± 1.5
Sodium Nitroprusside (10 µM) (Positive Control)45.8 ± 5.3

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a novel guanidine-derived antihypertensive agent.

Guancydine_Mechanism This compound This compound K_ATP K-ATP Channel This compound->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Reduces Vasodilation Vasodilation Ca_Influx->Vasodilation Causes

Caption: K-ATP channel activation pathway for this compound-induced vasodilation.

NO_cGMP_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Sequestration Increased Ca2+ Sequestration PKG->Ca_Sequestration Promotes Vasodilation Vasodilation Ca_Sequestration->Vasodilation Leads to

Caption: The nitric oxide-independent cGMP signaling cascade in vascular smooth muscle.

Experimental_Workflow Start Start: Novel Guanidine (B92328) Compound Aortic_Ring Isolated Aortic Ring Assay (Functional Screening) Start->Aortic_Ring Active Active? Aortic_Ring->Active Patch_Clamp Patch-Clamp on VSMCs (Mechanism: Ion Channels) Active->Patch_Clamp Yes End End: Characterized Compound Active->End No ELISA cGMP ELISA (Mechanism: 2nd Messengers) Patch_Clamp->ELISA ELISA->End

Caption: A logical workflow for the in vitro characterization of a novel vasodilator.

References

Guancydine: A Technical and Historical Overview of a Novel Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Information on Guancydine is limited in publicly available scientific literature. This guide synthesizes the available data and provides context based on related compounds.

Executive Summary

This compound (1-cyano-3-tert-amylguanidine) is a guanidine (B92328) derivative that was investigated for its antihypertensive properties. Clinical studies in the early 1970s demonstrated its efficacy in lowering blood pressure in patients with arterial hypertension. However, the compound did not achieve widespread clinical use, and detailed information regarding its development and mechanism of action is scarce. This document provides a comprehensive overview of the known information on this compound, including its historical context, clinical findings, and a theoretical framework for its synthesis and mechanism of action based on its chemical class.

Historical Development and Discovery

The development of this compound appears to have occurred in the late 1960s and early 1970s, a period of active research into non-diuretic antihypertensive agents. The guanidine moiety was a key pharmacophore in several cardiovascular drugs, most notably the adrenergic neuron blocking agents. The primary available research on this compound stems from a clinical trial published in 1971, which evaluated its effects on systemic and renal hemodynamics in hypertensive patients. The lack of subsequent publications suggests that its development was likely discontinued (B1498344), possibly due to the observed side effects or the emergence of more effective and better-tolerated antihypertensive therapies.

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible synthesis would involve the reaction of tert-amylamine (B128125) with a cyanogen (B1215507) halide to form a cyanamide (B42294) intermediate, which is then reacted with ammonia (B1221849) or an ammonia equivalent. Alternatively, a more direct route could involve the reaction of tert-amylamine with a guanylating agent such as O-methylisourea or a pyrazole-1-carboxamidine derivative.

A general representation of a one-pot synthesis for N,N'-disubstituted guanidines is presented below.

G cluster_0 Reaction Step 1 cluster_1 Reaction Step 2 cluster_2 Final Product Formation N-Chlorophthalimide N-Chlorophthalimide Intermediate_1 Intermediate_1 N-Chlorophthalimide->Intermediate_1 Reaction with Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate_1 N-Phthaloylguanidine N-Phthaloylguanidine Intermediate_1->N-Phthaloylguanidine Addition of Amine Amine Amine Amine->N-Phthaloylguanidine N,N'-Disubstituted Guanidine N,N'-Disubstituted Guanidine N-Phthaloylguanidine->N,N'-Disubstituted Guanidine Deprotection

Caption: A generalized one-pot synthesis of N,N'-disubstituted guanidines.

Preclinical and Clinical Findings

The most detailed information on this compound comes from a clinical study involving nine patients with arterial hypertension.[1]

Hemodynamic Effects

The study demonstrated that this compound significantly decreased mean arterial blood pressure in all patients.[1] However, normal blood pressure levels were achieved in only two of the nine participants.[1] Notably, there was no significant change in cardiac output, and both glomerular filtration rate and renal plasma flow remained unaltered.[1]

Quantitative Clinical Data
ParameterControl (Placebo)This compound TreatmentChange
Mean Arterial Pressure (mmHg)140 ± 5.3118 ± 4.2↓ 22
Cardiac Output (L/min)5.4 ± 0.45.3 ± 0.4No significant change
Total Peripheral Resistance (dynes sec cm⁻⁵)2148 ± 1501814 ± 120↓ 334
Renal Plasma Flow (ml/min)480 ± 50475 ± 48No significant change
Glomerular Filtration Rate (ml/min)105 ± 10103 ± 9No significant change
Urinary Sodium Excretion (mEq/24h)105 ± 1585 ± 12↓ 20
Body Weight (kg)72.5 ± 5.174.0 ± 5.3↑ 1.5

Data adapted from Villarreal et al., 1971. Values are presented as mean ± standard error.[1]

Experimental Protocol

The clinical trial was conducted in nine patients with arterial hypertension. Antihypertensive medications were discontinued for 15 days prior to the study. Patients were maintained on a controlled sodium intake. A placebo was administered for an average of 14 days, followed by this compound for a period of 7 to 18 days. The average dose of this compound was 21 mg/kg of body weight per day.[1]

Safety and Tolerability

A number of adverse effects were reported during this compound treatment, including:

  • Nausea

  • Vomiting

  • Constipation

  • Somnolence

  • Restlessness

  • Mental confusion

  • Asthenia

  • Urine retention[1]

A notable finding was a substantial gain in body weight and a decrease in urinary sodium excretion, suggesting a potential activation of the renin-angiotensin-aldosterone system.[1] An anti-angiotensin effect that had been described in animal models was not observed in this human study.[1]

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated in the available literature. However, based on its guanidine structure and its antihypertensive effects without a significant change in cardiac output, it is plausible that this compound acts as an adrenergic neuron blocking agent .[2]

Adrenergic neuron blockers lower blood pressure by inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic neurons.[2] These drugs are taken up into the presynaptic neuron by the norepinephrine transporter (NET) and concentrate in the synaptic vesicles, where they displace and deplete norepinephrine stores.[2] This leads to a reduction in sympathetic tone and a decrease in peripheral vascular resistance.

G cluster_0 Presynaptic Sympathetic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Effector Cell Guancydine_extracellular This compound NET Norepinephrine Transporter (NET) Guancydine_extracellular->NET Uptake Guancydine_in_neuron Guancydine_in_neuron NET->Guancydine_in_neuron Transport into Neuron Vesicle Synaptic Vesicle NE_in_vesicle Norepinephrine Guancydine_in_vesicle This compound NE_in_vesicle->Guancydine_in_vesicle Displacement Nerve_Impulse Nerve Impulse NE_release Norepinephrine Release Nerve_Impulse->NE_release Blocked Guancydine_in_neuron->Vesicle Sequestration NE_synapse Norepinephrine Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Response Reduced Response Adrenergic_Receptor->Response

Caption: Proposed mechanism of action for this compound as an adrenergic neuron blocker.

Conclusion

This compound was an early guanidine-based antihypertensive agent that showed promise in lowering blood pressure. However, the limited available data suggests that its clinical development was not pursued extensively. The observed side effects and the emergence of newer, more effective drug classes likely contributed to its discontinuation. While a definitive understanding of its pharmacology is lacking, its chemical structure and clinical effects strongly suggest a mechanism of action involving adrenergic neuron blockade. This technical guide provides a summary of the known information on this compound, highlighting the need for further research to fully characterize its pharmacological profile should interest in this or similar compounds be revived.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Guancydine and Related Adrenergic Neuron Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guancydine, a guanidine (B92328) derivative, has been investigated for its antihypertensive properties. This technical guide delves into the core structure-activity relationships (SAR) of this compound and analogous adrenergic neuron blocking agents. While specific SAR studies on this compound are limited in publicly available literature, a comprehensive analysis of related compounds, particularly guanethidine (B1672426) and its derivatives, provides crucial insights into the structural requirements for antihypertensive activity. This document summarizes the known pharmacological data of this compound, outlines key experimental protocols for evaluating adrenergic neuron blockade, and presents a hypothesized signaling pathway for its mechanism of action. The information herein is intended to guide further research and development of novel antihypertensive agents targeting the sympathetic nervous system.

Introduction to this compound and Adrenergic Neuron Blockade

This compound, chemically known as 1-cyano-3-tert-amylguanidine, is a guanidine-based compound that has demonstrated antihypertensive effects.[1] Its mechanism of action is believed to be consistent with that of other adrenergic neuron blocking agents, which act by inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic neurons.[2][3] This blockade of sympathetic signaling leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.

The guanidine moiety is a common feature in a class of antihypertensive drugs that includes guanethidine, guanadrel, and debrisoquine.[3] These agents are actively transported into the sympathetic neuron by the norepinephrine transporter (NET) and subsequently interfere with norepinephrine storage and release.

Quantitative Pharmacological Data

Table 1: Clinical Pharmacological Data for this compound in Hypertensive Patients [1]

ParameterValue
Drug This compound (1-cyano-3-tert-amylguanidine)
Patient Population 9 patients with arterial hypertension
Dosage Average of 21 mg/kg of body weight
Duration of Treatment 7 to 18 days
Effect on Mean Arterial Blood Pressure Significant decrease in all patients (normal levels reached in two)
Effect on Cardiac Output No change
Effect on Glomerular Filtration Rate Unchanged
Effect on Renal Plasma Flow Unchanged
Effect on Urinary Sodium Excretion Diminished
Observed Side Effects Nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, and urine retention

Inferred Structure-Activity Relationships of Adrenergic Neuron Blocking Guanidines

Based on studies of guanethidine and other adrenergic neuron blocking agents, several key structural features are believed to be important for activity.

  • The Guanidine Moiety: The highly basic guanidinium (B1211019) group is essential for activity. It is protonated at physiological pH and is thought to interact with the norepinephrine transporter for uptake into the sympathetic neuron.

  • The Lipophilic Group: A lipophilic moiety, such as the tert-amyl group in this compound or the octahydroazocinyl ring in guanethidine, is crucial. The nature and size of this group influence the compound's affinity for the norepinephrine transporter and its overall pharmacokinetic properties.

  • The Linker: The group connecting the guanidine and lipophilic moieties can modulate activity.

A study on guanidine alkyl derivatives and their effect on norepinephrine release showed that substitution on the guanidine nitrogen atoms influences activity. For instance, guanidine, methyl guanidine, and N,N-dimethyl guanidine enhanced norepinephrine release, while N,N'-dimethyl guanidine and propyl guanidine were inactive.[4] This suggests that the substitution pattern on the guanidine group is critical for its interaction with its target.

Experimental Protocols

The evaluation of this compound and its analogs for adrenergic neuron blocking activity involves a combination of in vitro and in vivo assays.

In Vitro Assay: Inhibition of Sympathetic Nerve Stimulation-Induced Contractions

Objective: To assess the ability of a compound to block the response of sympathetically innervated tissues to electrical stimulation.

Methodology:

  • Tissue Preparation: Isolated tissues with rich sympathetic innervation, such as the rabbit ear artery or rat vas deferens, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: The sympathetic nerves supplying the tissue are stimulated with a pair of platinum electrodes using defined parameters (e.g., frequency, voltage, pulse duration).

  • Contraction Measurement: The resulting contractions of the smooth muscle are recorded isometrically using a force transducer.

  • Drug Application: After obtaining a stable baseline response to nerve stimulation, the test compound (e.g., this compound) is added to the organ bath in increasing concentrations.

  • Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the contractile response to nerve stimulation. IC50 values (the concentration of the compound that causes 50% inhibition of the maximal response) are then calculated.

In Vivo Assay: Measurement of Sympathetic Nerve Activity

Objective: To directly measure the effect of a compound on sympathetic nerve firing in an anesthetized animal model.

Methodology:

  • Animal Preparation: An appropriate animal model, such as a rat or rabbit, is anesthetized.

  • Nerve Isolation: A postganglionic sympathetic nerve bundle, for example, the renal or splanchnic nerve, is carefully dissected and isolated from surrounding tissue.

  • Electrode Placement: The nerve is placed on a pair of fine, bipolar silver-wire electrodes for recording of nerve activity.

  • Signal Recording: The nerve signals are amplified, filtered, and integrated to provide a measure of the overall sympathetic nerve discharge.

  • Drug Administration: The test compound is administered intravenously or intraperitoneally.

  • Data Analysis: The change in sympathetic nerve activity following drug administration is recorded and analyzed. A decrease in nerve activity indicates a central sympatholytic effect or a ganglionic blockade, while an initial increase followed by a decrease can be indicative of an adrenergic neuron blocking agent that initially displaces norepinephrine.[5][6][7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Adrenergic Neuron Blockade

The antihypertensive effect of this compound is believed to result from its ability to deplete norepinephrine from sympathetic nerve terminals. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of this compound's adrenergic neuron blocking action.

Experimental Workflow for Evaluating Adrenergic Neuron Blocking Agents

The following diagram outlines a typical workflow for the preclinical evaluation of a potential adrenergic neuron blocking agent like a this compound analog.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and SAR start Design Analogs synthesis Synthesize this compound Analogs start->synthesis purification Purification and Characterization synthesis->purification binding_assay NET Binding Assay purification->binding_assay uptake_assay Norepinephrine Uptake Assay purification->uptake_assay nerve_stimulation Isolated Tissue (Nerve Stimulation) uptake_assay->nerve_stimulation bp_model Hypertensive Animal Model (Blood Pressure) nerve_stimulation->bp_model sna_model Sympathetic Nerve Activity Recording bp_model->sna_model pk_pd Pharmacokinetics and Pharmacodynamics sna_model->pk_pd data_analysis Analyze Data pk_pd->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design

Caption: Preclinical workflow for this compound analog development.

Conclusion and Future Directions

This compound represents a scaffold with potential for the development of novel antihypertensive agents that act via adrenergic neuron blockade. While direct SAR studies are lacking, the existing knowledge of related guanidine derivatives provides a solid foundation for future research. The key to advancing this class of compounds lies in the systematic synthesis and evaluation of this compound analogs to establish a clear quantitative SAR. By modifying the cyano and tert-amyl substituents, it may be possible to optimize the potency, selectivity, and pharmacokinetic profile, potentially leading to drugs with improved efficacy and a better side-effect profile than existing adrenergic neuron blockers. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.

References

Technical Guide on the Solubility and Stability of Guanidine Compounds in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It covers the core aspects of solubility and stability of Guanidine (B92328) Hydrochloride in common laboratory solvents, presents quantitative data in structured tables, details experimental protocols, and provides visualizations for key workflows.

Solubility of Guanidine Hydrochloride

Guanidine Hydrochloride is a white crystalline powder that is highly soluble in water.[1] Its solubility in various solvents is a critical parameter for its application in laboratory and industrial settings, particularly in protein denaturation and drug formulation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Guanidine Hydrochloride.

SolventSolubility (g/L)Temperature (°C)Reference
Water57320[2][3]
Factors Influencing Solubility

Several factors can influence the solubility of Guanidine Hydrochloride:

  • Polarity: The presence of the ammonium (B1175870) group enhances its solubility in polar solvents like water.[1]

  • Temperature: The solubility of many salts, including Guanidine Carbonate (a related compound), increases with temperature.[4]

  • pH: The pH of the solution can affect the ionization state of the guanidinium (B1211019) group and influence its solubility.[1]

Stability of Guanidine Hydrochloride

Guanidine Hydrochloride is generally a stable compound, particularly in its solid form. Stability studies are crucial to determine its shelf-life and appropriate storage conditions.

Solid-State Stability

Real-time stability studies on Guanidine Hydrochloride (Bio Excipient Grade) have shown that the material is stable for at least thirty-six months when packaged in a Poly/Fiber configuration.[5] Key parameters monitored during these studies include:

  • Appearance and Color

  • Assay

  • Identity (IR)

  • Loss on Drying

  • Melting Range

The predicted shelf-life for the start of the melting range was determined to be approximately 90 months, indicating good thermal stability.[5]

Solution Stability

Long-term stability studies of a 6M Guanidine Hydrochloride solution indicated that the material is stable for a minimum of 36 months when stored in totes.[6] The negligible degradation observed over this period suggests a much longer predicted shelf-life for the solution under appropriate storage conditions.[6]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of guanidine compounds.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of a guanidine compound in a given solvent at a controlled temperature.

Materials:

  • Guanidine compound (e.g., Guanidine Hydrochloride)

  • Selected solvent (e.g., water, ethanol, methanol)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of the guanidine compound to a scintillation vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of the guanidine compound in the diluted solution using a validated analytical method (e.g., HPLC).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of a guanidine compound under various stress conditions.

Materials:

  • Guanidine compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Photostability chamber

  • Oven

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the guanidine compound in a 0.1 M HCl solution. Heat the solution (e.g., at 80 °C) for a specified period (e.g., 24 hours).[7] After the stress period, neutralize the sample with an equivalent amount of NaOH.[7]

  • Base Hydrolysis: Dissolve the guanidine compound in a 0.1 M NaOH solution. Heat the solution under the same conditions as the acid hydrolysis. Neutralize the sample with an equivalent amount of HCl.[7]

  • Oxidative Degradation: Dissolve the guanidine compound in a solution of H₂O₂ (e.g., 3%). Store the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid guanidine compound to elevated temperatures (e.g., 60-80 °C) in an oven for a specified period.

  • Photolytic Degradation: Expose the solid guanidine compound and its solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[8]

  • Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure that no degradation products are co-eluting.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Testing_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess shake Shake to Equilibrium (Constant Temperature) add_excess->shake separate Separate Solid and Liquid Phases (Centrifuge/Settle) shake->separate filter Filter Supernatant separate->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Testing_Workflow start Start: Prepare Drug Solution and Solid Sample stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Degradation Profile and Peak Purity analyze->evaluate end End evaluate->end

Caption: Workflow for Forced Degradation Stability Testing.

References

A Technical Guide to the Toxicological Assessment of Guanidine Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and findings related to the in vitro toxicological assessment of guanidine-based compounds. The guanidine (B92328) moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring structural motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1] While "Guancydine" is not a widely documented specific compound, this guide consolidates data from various guanidine derivatives to offer a robust framework for its toxicological evaluation. The focus is on cytotoxicity, mechanisms of cell death, effects on the cell cycle, and modulation of key signaling pathways.

Cytotoxicity Assessment

The initial step in toxicological profiling is to determine the concentration-dependent cytotoxic effects of a compound on various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.

Quantitative Cytotoxicity Data

The cytotoxic potential of guanidine derivatives varies significantly based on their chemical structure and the target cell line. Below is a summary of reported IC50 values for several guanidine compounds.

Compound/DerivativeCell Line(s)IC50 ValueAssay TypeReference
Dodecylguanidine hydrochloride (DGH)A549 (Human Lung Carcinoma)0.39 µg/mLWST Assay[2][3]
Cyanoguanidine polymer (CGP)A549 (Human Lung Carcinoma)49.6 µg/mLWST Assay[2][3]
Poly-guanidine (GuaDex)DAOY & MB-LU-181 (Medulloblastoma)223.4 - 281.1 nMFMCA[4]
Synthetic Guanidine (6f)U-937 (Human Leukemia)1.6 ± 0.6 µMNot Specified[5]
Batzelladines O and PPC3, PC3-DR, 22Rv1 (Prostate Cancer)Low micromolar rangeNot Specified[6][7][8]
Poly-guanidine (GuaDex)Glioma Cell CulturesLow micromolar rangeFMCA[9]
Experimental Protocols for Cytotoxicity Assays

1.2.1 Water Soluble Tetrazolium Salt (WST) Assay

This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed is directly proportional to the number of living cells.[2][10]

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of the guanidine compound (e.g., 1–5000 μg/mL) for a specified duration (e.g., 24 hours).[2] Include untreated cells as a negative control.

  • Reagent Incubation: Add the WST reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (typically ~450 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

1.2.2 Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2]

  • Cell Culture and Treatment: Follow the same initial steps as the WST assay for cell seeding and compound exposure.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Data Acquisition: Measure the absorbance at the specified wavelength, which corresponds to the amount of formazan produced.

  • Analysis: Increased LDH activity in the supernatant indicates a loss of cell membrane integrity and, therefore, cytotoxicity.[2]

Visualization: General Cytotoxicity Workflow

G cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubation 2. Incubate for 24h (Attachment) Cell_Culture->Incubation Treatment 3. Add Guanidine Compound (Serial Dilutions) Incubation->Treatment Assay_Incubation 4. Incubate for 24-72h Treatment->Assay_Incubation Control Include Untreated & Vehicle Controls Control->Assay_Incubation Add_Reagent 5. Add Cytotoxicity Reagent (e.g., WST, MTT) Assay_Incubation->Add_Reagent Final_Incubation 6. Incubate for 1-4h Add_Reagent->Final_Incubation Read_Plate 7. Measure Absorbance (Microplate Reader) Final_Incubation->Read_Plate Calculate_Viability 8. Calculate % Viability vs. Control Read_Plate->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for determining the IC50 of a guanidine compound.

Mechanisms of Cell Death: Apoptosis

A primary mechanism through which guanidine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[11] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases.

Evidence for Apoptosis Induction

Studies have consistently shown that various guanidine compounds trigger apoptosis in cancer cell lines.

Compound/DerivativeCell LineKey Apoptotic EventsReference
Batzelladines O & PProstate Cancer (PC3, etc.)Caspase-3 and PARP cleavage detected by Western blotting.[6][7][8]
Synthetic Guanidines (6f, 6i)Leukemia (U-937)Activation of initiator caspase-9 and executioner caspase-3; release of cytochrome c.[5]
ADS10310 & ADS1017Breast Cancer (MDA-MB-231, MCF-7)Induction of early and late-stage apoptosis, confirmed by Annexin V/PI staining.[12]
PHMG-pA549 (Human Lung Carcinoma)ER-stress-mediated apoptosis.[13]
Experimental Protocol: Annexin V & Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis. It uses Annexin V to identify the externalization of phosphatidylserine (B164497) in apoptotic cells and propidium iodide (PI) to distinguish viable from non-viable cells.

  • Cell Seeding and Treatment: Culture cells to a suitable confluency and treat with the guanidine compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells gently with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11][12]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15-30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization: Guanidine-Induced Intrinsic Apoptosis Pathway

G Guanidine Guanidine Compound Mitochondrion Mitochondrion Guanidine->Mitochondrion stress CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis PARP PARP PARP->CleavedPARP

Intrinsic apoptosis pathway activated by some guanidine compounds.[5]

Effects on Cell Proliferation and Cycle

Beyond inducing cell death, certain guanidine derivatives can inhibit cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from progressing to the next phase of division.

Cell Cycle Arrest Data
Compound/DerivativeCell LineEffect on Cell CycleReference
Guanidine (6e)U-937 (Leukemia)Arrest at the G2/M phase.[5]
Poly-guanidine (GuaDex)DAOY (Medulloblastoma)G2/M phase arrest.[4]
Ptilomycalin A-like compoundsCancer CellsS-phase arrest.[14]
Urupocidin ACancer CellsG2/M-phase arrest.[14]
Experimental Protocol: Cell Cycle Analysis via PI Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Culture and Treatment: Treat cells with the guanidine compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution, which typically contains RNase A (to prevent staining of RNA) and propidium iodide.[5][11]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Visualization: G2/M Cell Cycle Arrest

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 Block BLOCK G2->Block M M Phase (Mitosis) M->G1 Cytokinesis Guanidine Guanidine Compound Guanidine->Block Induces Arrest Block->M

Mechanism of G2/M phase cell cycle arrest by guanidine derivatives.[4][5]

Modulation of Signaling Pathways

Guanidine compounds can exert their effects by interacting with and modulating complex intracellular signaling networks that regulate cell survival, proliferation, and death.

Key Signaling Pathways Affected
  • Autophagy and mTOR Pathway: The batzelladine class of guanidine alkaloids has been shown to induce pro-survival autophagy in prostate cancer cells. This was observed through the upregulation of the autophagy marker LC3B-II and the suppression of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[6][7][8] Combining these compounds with an autophagy inhibitor synergistically increased their cytotoxic activity.[6][8]

  • MAPK/AP-1 Pathway: Certain marine guanidine alkaloids, such as those similar to ptilomycalin A, activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. This activation leads to the downstream activation of the transcription factor AP-1, contributing to p53-independent programmed cell death.[14]

Visualization: Autophagy Induction via mTOR Suppression

G Batzelladines Batzelladines O & P (Guanidine Alkaloids) mTOR mTOR (Suppressed) Batzelladines->mTOR inhibits ULK1 ULK1 Complex mTOR->ULK1 inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 activates LC3_II LC3-II (Upregulated) Beclin1->LC3_II promotes conversion LC3_I LC3-I LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome mediates

Autophagy induction by Batzelladines via mTOR pathway suppression.[6][7]

References

Methodological & Application

Application Notes and Protocols for Guancydine and Representative Guanidine Compounds in Rodent Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Guancydine: Comprehensive searches for "this compound," identified as 1-cyano-3-tert-amylguanidine, did not yield specific dosage or detailed experimental protocols for its use in rodent models of hypertension. While a human clinical trial from 1974 utilized an average oral dose of 21 mg/kg/day, the study noted that an anti-angiotensin effect previously described in animals was not observed in human subjects. Due to the limited availability of preclinical data for this compound, this document will provide detailed application notes and protocols for two well-characterized guanidine (B92328) derivatives that are frequently used in rodent hypertension research: Guanfacine (B1203898) and Guanethidine (B1672426) . These compounds represent two distinct mechanisms of antihypertensive action within the guanidine class and serve as excellent models for designing and conducting rodent hypertension studies.

Overview of Representative Guanidine Compounds

Guanidine derivatives are a class of organic compounds that have been investigated for their therapeutic effects, including the management of hypertension. Their mechanisms of action can vary significantly, leading to different physiological responses.

  • Guanfacine: A centrally-acting alpha-2 adrenergic agonist. It lowers blood pressure primarily by stimulating alpha-2 receptors in the brainstem, which reduces sympathetic outflow from the central nervous system to the heart and blood vessels. This leads to decreased heart rate, cardiac output, and peripheral resistance.

  • Guanethidine: A peripherally-acting adrenergic neuron blocking agent. It is taken up by sympathetic nerve endings and depletes norepinephrine (B1679862) stores, thereby inhibiting the release of this neurotransmitter. This results in a reduction of sympathetic tone and a subsequent decrease in blood pressure.

Quantitative Data Summary

The following tables summarize the dosage and effects of guanfacine and guanethidine in rodent models of hypertension based on published studies.

Table 1: Guanfacine Dosage and Effects in Hypertensive Rats

Animal ModelAdministration RouteDosage RangeObserved Effect on Blood PressureReference
Spontaneously Hypertensive Rats (SHR)Oral0.3 - 5 mg/kgDose-dependent decrease in systemic blood pressure.[1]
Spontaneously Hypertensive Rats (SHR)Subcutaneous (continuous infusion)10 mg/kg/daySignificant and consistent reduction in mean arterial pressure.[2]
DOCA-NaCl-hypertensive ratsOralDose-dependentLowers systemic blood pressure.
Grollman ratsOralDose-dependentLowers systemic blood pressure.

Table 2: Guanethidine Dosage and Effects in Hypertensive Rats

Animal ModelAdministration RouteDosage RangeObserved Effect on Blood PressureReference
Anesthetized RatsIntravenous0.25 - 40 mg/kgDose-dependent maximum fall in blood pressure 15 minutes after administration.[3]
Renovascular Hypertensive RatsNot specified50 mg/kg/dayAntihypertensive effect.[4]
Sprague-Dawley RatsIntraperitonealDaily injections for 5 weeksLower mean arterial blood pressure.[5]
Wistar Rats (neonatal treatment)Not specifiedNot specifiedPrevents the development of isolation-induced hypertension.[6]

Experimental Protocols

General Protocol for Induction of Hypertension in Rodents

A. Spontaneously Hypertensive Rat (SHR) Model: SHR rats are a commonly used genetic model of hypertension. No specific induction protocol is required as these animals develop hypertension spontaneously. Experiments are typically initiated in adult rats (12-16 weeks of age) when hypertension is well-established.

B. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model induces hypertension through mineralocorticoid excess and high salt intake.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are used. A unilateral nephrectomy (removal of one kidney) is performed under appropriate anesthesia to enhance the hypertensive effect.[7][8]

  • DOCA Administration: Following a recovery period of one week, DOCA is administered, typically via subcutaneous injection (25 mg/kg, twice weekly) or implantation of a slow-release pellet.[7][9]

  • Salt Loading: The rats are provided with drinking water containing 1% NaCl.[7][8]

  • Blood Pressure Monitoring: Blood pressure is monitored weekly using a non-invasive tail-cuff method or continuously via radiotelemetry. Hypertension typically develops over 4-6 weeks.

Drug Administration Protocols

A. Guanfacine Administration (Oral Gavage)

  • Drug Preparation: Prepare a homogenous suspension of guanfacine in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or distilled water.

  • Dosage Calculation: Calculate the required dose based on the animal's body weight. For a dose-response study, a range of 0.3 to 5 mg/kg can be used.[1]

  • Administration: Administer the calculated volume of the guanfacine suspension directly into the stomach using an oral gavage needle.

  • Blood Pressure Measurement: Measure blood pressure at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.

B. Guanethidine Administration (Intraperitoneal Injection)

  • Drug Preparation: Dissolve guanethidine monosulfate in sterile saline (0.9% NaCl).

  • Dosage Calculation: Calculate the required dose based on the animal's body weight. For chronic studies, daily injections are administered.[5] For acute studies, a dose range of 0.25 to 40 mg/kg can be explored.[3]

  • Administration: Inject the calculated volume of the guanethidine solution into the peritoneal cavity of the rat.

  • Blood Pressure Measurement: For chronic studies, monitor blood pressure regularly (e.g., weekly). For acute studies, measure blood pressure at baseline and at specific time points after injection.

Blood Pressure Measurement

A. Tail-Cuff Plethysmography (Non-invasive): This is a common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and a sensor detects the return of blood flow.

B. Radiotelemetry (Invasive): This method provides continuous and more accurate blood pressure data from freely moving, conscious animals. A pressure-sensing catheter is surgically implanted into the abdominal aorta or carotid artery, and the transmitter is placed in the abdominal cavity.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Guanfacine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Brainstem) cluster_postsynaptic Postsynaptic Neuron Guanfacine Guanfacine Alpha2_Receptor α2-Adrenergic Receptor Guanfacine->Alpha2_Receptor Binds & Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Reduced_Sympathetic_Outflow Reduced Sympathetic Outflow NE_Release->Reduced_Sympathetic_Outflow Leads to

Caption: Guanfacine's central α2-adrenergic agonist signaling pathway.

Guanethidine_Signaling_Pathway cluster_neuron Peripheral Sympathetic Neuron Terminal Guanethidine_Ext Guanethidine (Extracellular) NET Norepinephrine Transporter (NET) Guanethidine_Ext->NET Uptake via Guanethidine_Int Guanethidine (Intracellular) NET->Guanethidine_Int Vesicle Synaptic Vesicle Guanethidine_Int->Vesicle Concentrated in NE_Depletion Norepinephrine Depletion Vesicle->NE_Depletion Release_Inhibition Inhibition of NE Release Vesicle->Release_Inhibition Reduced_Sympathetic_Tone Reduced Sympathetic Tone

Caption: Guanethidine's peripheral adrenergic neuron blocking mechanism.

Experimental Workflow Diagram

Antihypertensive_Study_Workflow cluster_treatment Treatment Phase start Start: Select Rodent Hypertension Model (e.g., SHR, DOCA-salt) acclimatization Acclimatization & Baseline Blood Pressure Measurement start->acclimatization grouping Randomize Animals into Control and Treatment Groups acclimatization->grouping vehicle_admin Administer Vehicle (Control Group) grouping->vehicle_admin drug_admin Administer Guanidine Compound (Treatment Groups) grouping->drug_admin monitoring Monitor Blood Pressure and Heart Rate vehicle_admin->monitoring drug_admin->monitoring termination Endpoint: Tissue Collection (e.g., Heart, Aorta, Kidneys) monitoring->termination analysis Data Analysis and Statistical Comparison termination->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for rodent hypertension studies.

References

Protocol for In Vivo Administration of Guancydine (Guanidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Guancydine, commonly known as Guanidine (B92328), is a small organic molecule that has been investigated for its effects on neurotransmission. It is particularly noted for its ability to enhance the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction. This property has led to its investigation as a therapeutic agent for conditions characterized by muscle weakness, such as the Lambert-Eaton myasthenic syndrome. These application notes provide a comprehensive overview of the in vivo administration of Guanidine, including its mechanism of action, relevant protocols, and key quantitative data to guide preclinical research. It is presumed that "this compound" is a common misspelling of "Guanidine," and all information herein pertains to Guanidine.

Mechanism of Action

Guanidine's primary mechanism of action at the neuromuscular junction involves the blockade of voltage-gated potassium (K+) channels in the presynaptic nerve terminal.[1] Inhibition of these channels leads to a prolongation of the action potential, which in turn increases the influx of calcium (Ca2+) into the nerve terminal. The elevated intracellular Ca2+ concentration enhances the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in an increased release of acetylcholine into the synaptic cleft.[1][2] This amplified acetylcholine signal leads to a greater activation of nicotinic acetylcholine receptors on the muscle fiber, thereby improving neuromuscular transmission and muscle contraction.[3]

Data Summary

The following tables summarize key quantitative data for Guanidine from preclinical and clinical studies.

Table 1: Toxicity Data for Guanidine

ParameterSpeciesRouteValueReference
LD50RatOral475 mg/kg[4]
LD50Mouse (male)Oral1105 mg/kg (Guanidine Nitrate)[5][6]
LD50Mouse (female)Oral1028 mg/kg (Guanidine Nitrate)[5][6]
LD50Mouse (male)Oral570.8 ± 39.6 mg/kg (Guanidine Hydrochloride)[7]
LD50Mouse (female)Oral621.4 ± 83.4 mg/kg (Guanidine Hydrochloride)[7]

Table 2: Pharmacokinetic and Dosing Information

ParameterSpecies/ConditionRouteValueReference
Plasma Half-lifeDogIntravenous7-8 hours[8]
Effective Plasma LevelDog-2-10 µg/mL[8]
Initial Human DosageLambert-Eaton Myasthenic SyndromeOral10-15 mg/kg/day (in 3-4 divided doses)[9][10]
Maximum Human DosageLambert-Eaton Myasthenic SyndromeOralUp to 35 mg/kg/day[9][10]
Antiviral Study DosageInfant Mice (Coxsackievirus A16)-Two injections of 145 mg/kg
Anticancer Study Dosage (Derivative)Mice (4T1 mammary carcinoma)Intraperitoneal5 and 10 mg/kg/day (five times a week for 3 weeks)

Experimental Protocols

Protocol 1: In Vivo Administration of Guanidine Hydrochloride in a Mouse Model to Assess Neuromuscular Function

Objective: To evaluate the effect of Guanidine Hydrochloride on muscle strength and neuromuscular transmission in a mouse model.

Materials:

  • Guanidine Hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile Saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Animal balance

  • Syringes and needles (e.g., 27-gauge)

  • Grip strength meter

  • Electrophysiology setup for electromyography (EMG) (optional)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Preparation of Guanidine Hydrochloride Solution:

    • Prepare a stock solution of Guanidine Hydrochloride in sterile saline. For example, to achieve a 10 mg/mL solution, dissolve 100 mg of Guanidine Hydrochloride in 10 mL of sterile saline.

    • Ensure the solution is completely dissolved and sterile-filter it through a 0.22 µm filter before administration. The maximum solubility of guanidine hydrochloride in water at room temperature is approximately 6M. For higher concentrations, gentle warming may be required.

  • Dosing and Administration:

    • Weigh each mouse to determine the precise injection volume.

    • A typical dose for assessing effects on neuromuscular transmission in mice can range from 5 to 20 mg/kg. The selection of the dose should be based on preliminary dose-response studies.

    • Administer the Guanidine Hydrochloride solution via intraperitoneal (i.p.) injection. The injection volume should typically be 10 µL/g of body weight.

    • For the control group, administer an equivalent volume of sterile saline.

  • Assessment of Neuromuscular Function:

    • Grip Strength Test:

      • Measure the forelimb and hindlimb grip strength at baseline (before injection) and at various time points after injection (e.g., 30, 60, 90, and 120 minutes).

      • Allow the mouse to grasp the grid of the grip strength meter and gently pull it backward until it releases its grip. Record the peak force generated.

      • Perform three to five measurements for each time point and average the results.

    • Electromyography (EMG) (Optional):

      • Anesthetize the mice according to approved institutional protocols.

      • Place stimulating electrodes on the sciatic nerve and recording electrodes on the gastrocnemius muscle.

      • Deliver single and repetitive nerve stimulations and record the compound muscle action potentials (CMAPs).

      • An increase in the CMAP amplitude following Guanidine administration would indicate enhanced neuromuscular transmission.

  • Data Analysis:

    • Analyze the grip strength data using a repeated-measures ANOVA to compare the effects of Guanidine over time relative to the control group.

    • Analyze EMG data by comparing the CMAP amplitudes before and after Guanidine administration using a paired t-test or ANOVA.

Visualizations

Signaling Pathway

Guanidine_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ActionPotential Action Potential VGKC Voltage-Gated K+ Channel ActionPotential->VGKC Opens VGCC Voltage-Gated Ca2+ Channel ActionPotential->VGCC Opens VGKC->ActionPotential Repolarizes Guanidine Guanidine Guanidine->VGKC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx VesicleFusion Synaptic Vesicle Fusion Ca_influx->VesicleFusion ACh_release Acetylcholine (ACh) Release VesicleFusion->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Na_influx Na+ Influx nAChR->Na_influx Depolarization Depolarization (End-Plate Potential) Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: Guanidine inhibits voltage-gated K+ channels, enhancing ACh release.

Experimental Workflow

Guanidine_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase AnimalAcclimation 1. Animal Acclimation (≥ 1 week) SolutionPrep 2. Prepare Guanidine HCl Solution (Sterile Saline) AnimalAcclimation->SolutionPrep Baseline 3. Baseline Measurements (e.g., Grip Strength) SolutionPrep->Baseline Dosing 4. Guanidine/Vehicle Administration (i.p. injection) Baseline->Dosing PostDosing 5. Post-Dose Measurements (Multiple time points) Dosing->PostDosing DataCollection 6. Data Collection & Recording PostDosing->DataCollection Stats 7. Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results 8. Interpretation of Results Stats->Results

Caption: Workflow for in vivo assessment of Guanidine's effects.

References

Application Notes and Protocols for Preparing Guanidine-Based Compound Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Guancydine" did not yield a specific commercially available compound in our search. This document provides protocols and data for well-documented guanidine-based compounds, namely Guanidine (B92328) Hydrochloride and the poly-guanidine conjugate GuaDex , which are frequently used in cell culture research. The methodologies described herein can be adapted for other guanidine derivatives with appropriate consideration of their specific chemical properties.

Introduction

Guanidine and its derivatives are a class of organic compounds with diverse biological activities. In cell culture, they are utilized for various applications, from protein denaturation and nucleic acid isolation to investigating their potential as therapeutic agents, particularly in cancer research. This document provides detailed protocols for the preparation of stock solutions of guanidine-based compounds and their application in cytotoxicity assays.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of representative guanidine-based compounds on various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentration ranges.

CompoundCell LineAssayIC50 ValueIncubation TimeReference
GuaDex U343MG Cl2.6 (Glioma)FMCA2.2 - 7.4 µM24 h[1]
U1242MG (Glioma)FMCA1.2 - 3.0 µM72 h[1]
U251MG (Glioma)FMCA1.2 - 3.0 µM72 h[1]
DAOY (Medulloblastoma)FMCA223.4 nM72 h[2][3]
MB-LU-181 (Medulloblastoma)FMCA284.8 nM72 h[2][3]
Guanidine Hydrochloride MDA-MB-468 (Breast Cancer)MTS Assay~1.9 mM48 h[4]
MCF-7 (Breast Cancer)MTS Assay~16.7 mM48 h[4]
Chalcone-Guanidine Hybrid (6f) U-937 (Leukemia)MTT Assay1.5 - 4.5 µM72 h[5]
HL-60 (Leukemia)MTT Assay1.5 - 4.5 µM72 h[5]
MOLT-3 (Leukemia)MTT Assay1.5 - 4.5 µM72 h[5]

Signaling Pathways and Mechanisms of Action

Guanidine-based compounds exert their cytotoxic effects through various mechanisms. One of the key mechanisms involves the inhibition of voltage-gated potassium (Kv) channels, leading to alterations in membrane potential and downstream signaling.[6] Additionally, some guanidine derivatives have been shown to induce apoptosis and cell cycle arrest.[2][5] The following diagram illustrates a generalized signaling pathway for the cytotoxic action of certain guanidine compounds in cancer cells.

Guanidine_Signaling_Pathway Generalized Signaling Pathway of Guanidine-Based Compounds in Cancer Cells Guanidine Guanidine Compound Kv_Channel Voltage-Gated K+ Channel Guanidine->Kv_Channel Inhibits Rac1_Inhibition Rac1 Inhibition Guanidine->Rac1_Inhibition Induces Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Apoptosis_Pathway Apoptotic Pathway Activation Ca_Influx->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Cytoskeleton Cytoskeletal Disruption Rac1_Inhibition->Cytoskeleton Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death

Caption: Generalized signaling pathway of guanidine compounds.

Experimental Protocols

Preparation of Guanidine Hydrochloride Stock Solution (1 M)

This protocol describes the preparation of a 1 M stock solution of Guanidine Hydrochloride, which can be further diluted to desired working concentrations.

Materials:

  • Guanidine Hydrochloride (Molecular Weight: 95.53 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Vortex mixer

  • Analytical balance

  • Weighing paper/boat

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 4.7765 g of Guanidine Hydrochloride using an analytical balance.

  • Transfer the weighed Guanidine Hydrochloride into a sterile 50 mL conical tube.

  • Add approximately 30 mL of sterile water to the conical tube.

  • Vortex the solution until the Guanidine Hydrochloride is completely dissolved. The dissolution of guanidine hydrochloride is endothermic and the solution will become cold. Gentle warming to room temperature can aid dissolution.

  • Once dissolved, bring the final volume to 50 mL with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration (1 M), preparation date, and your initials.

  • Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.

Cytotoxicity Assay using MTT

This protocol outlines a general procedure for determining the cytotoxicity of a guanidine-based compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow Diagram:

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Prepare_Dilutions 2. Prepare serial dilutions of the Guanidine compound in culture medium. Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat cells with different concentrations of the compound and a vehicle control. Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for the desired period (e.g., 24, 48, or 72 hours). Treat_Cells->Incubate Add_MTT 5. Add MTT solution to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 6. Remove the medium and add a solubilization solution (e.g., DMSO). Add_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm using a microplate reader. Solubilize->Measure_Absorbance Analyze_Data 8. Calculate cell viability and determine the IC50 value. Measure_Absorbance->Analyze_Data

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Guanidine compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: On the day of treatment, prepare serial dilutions of your guanidine stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the guanidine compound. Also, include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Troubleshooting

  • Precipitation of the compound in the medium: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). Prepare fresh dilutions for each experiment.

  • High variability between replicate wells: Ensure uniform cell seeding and proper mixing of solutions.

  • Low signal in MTT assay: Check cell health and seeding density. Ensure the MTT solution is fresh and protected from light.

These application notes and protocols provide a comprehensive guide for researchers working with guanidine-based compounds in cell culture. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

References

Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Guancydine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Guancydine in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid and efficient chromatographic separation on a HILIC column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is intended to provide a robust framework for pharmacokinetic and toxicokinetic studies of this compound in a drug development setting.

Introduction

This compound is a novel therapeutic agent under investigation for [hypothetical indication]. To support its clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in human plasma. Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) is proposed to achieve adequate retention and separation from endogenous plasma components. This, coupled with the high selectivity and sensitivity of tandem mass spectrometry, provides a powerful tool for its quantification. This document provides a detailed protocol for this proposed method.

Experimental

Materials and Reagents
Equipment
  • HPLC system (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Centrifuge

  • Pipettes and general laboratory consumables

Proposed HPLC-MS/MS Method

A detailed protocol for the proposed method is provided below.

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 150 µL IS in ACN plasma->add_is vortex 3. Vortex Mix (30s) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant hplc_vial 6. Inject into HPLC-MS/MS supernatant->hplc_vial

Caption: Plasma sample preparation workflow.

HPLC Conditions
ParameterValue
ColumnHILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramTime (min)
MS/MS Conditions
ParameterValue
Ionization ModeESI Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM TransitionsCompound

Note: Q1/Q3 m/z values are hypothetical and should be optimized based on the actual compound.

Method Validation (Hypothetical Data)

Calibration Curve and Linearity
AnalyteRange (ng/mL)Regression
This compound1 - 1000Linear (1/x²)>0.995
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 15.085.0 - 115.0< 15.085.0 - 115.0
Low3< 10.090.0 - 110.0< 10.090.0 - 110.0
Medium100< 10.090.0 - 110.0< 10.090.0 - 110.0
High800< 10.090.0 - 110.0< 10.090.0 - 110.0

Results and Discussion

This proposed HPLC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The protein precipitation sample preparation is simple and rapid, allowing for high-throughput analysis. The use of a HILIC column is anticipated to provide good retention and peak shape for the polar analyte, this compound. The stable isotope-labeled internal standard, this compound-d4, is expected to compensate for any matrix effects and variability in the extraction and ionization processes. The hypothetical validation data demonstrates that the method should be linear, accurate, and precise over the specified concentration range.

G cluster_workflow Analytical Workflow sample_prep Sample Preparation (Protein Precipitation) hplc HILIC Separation sample_prep->hplc msms MS/MS Detection (ESI+) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Overall analytical workflow.

Conclusion

The proposed HPLC-MS/MS method offers a promising approach for the quantification of this compound in human plasma. The combination of a simple sample preparation, HILIC chromatography, and tandem mass spectrometry is expected to provide the necessary sensitivity, selectivity, and robustness for supporting clinical pharmacokinetic studies. It is recommended that this method be fully validated according to regulatory guidelines before its application to the analysis of clinical samples.

Application Notes and Protocols for Utilizing Guancydine in Isolated Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guancydine is a guanidine (B92328) derivative that has been investigated for its antihypertensive effects. Clinical studies have indicated its ability to lower mean arterial blood pressure[1]. The precise mechanism of its vasodilatory action on vascular smooth muscle has not been fully elucidated. Isolated tissue bath experiments are a fundamental tool to characterize the direct effects of pharmacological agents like this compound on vascular tone and to investigate its mechanism of action. These experiments allow for the determination of a compound's potency, efficacy, and mode of action in a controlled ex vivo environment.

This document provides a detailed protocol for assessing the vasodilatory effects of this compound on isolated arterial rings and outlines a potential signaling pathway.

Proposed Mechanism of Action

Based on the structure of this compound and the known mechanisms of other guanidine compounds, a plausible hypothesis for its vasodilatory effect is the modulation of ion channels in vascular smooth muscle cells. One such proposed mechanism is the blockade of voltage-gated potassium (Kv) channels. Inhibition of these channels would lead to membrane depolarization, which, counterintuitively for a vasodilator, would typically cause vasoconstriction by opening voltage-gated calcium channels. However, some potassium channel openers and blockers can have complex downstream effects.

A more likely mechanism, given its guanidine structure, is the opening of ATP-sensitive potassium (K-ATP) channels or the inhibition of L-type calcium channels, leading to hyperpolarization and vasorelaxation, respectively. For the purpose of this guide, we will hypothesize a mechanism involving the activation of K-ATP channels.

Hypothesized Signaling Pathway for this compound-Induced Vasodilation

Guancydine_Signaling_Pathway This compound This compound K_ATP_Channel K-ATP Channel (Vascular Smooth Muscle Cell) This compound->K_ATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channels (L-type) Hyperpolarization->VGCC Inhibits Opening Ca_Influx Decreased Intracellular Ca²⁺ VGCC->Ca_Influx Reduces Ca²⁺ Influx Relaxation Vasodilation Ca_Influx->Relaxation

Caption: Hypothesized signaling pathway of this compound-induced vasodilation.

Experimental Protocols

Preparation of Isolated Arterial Rings

This protocol is adapted from standard procedures for isolated tissue bath experiments using rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (B352888) (PE) or KCl for pre-contraction

  • This compound stock solution

  • Isolated tissue bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools (scissors, forceps)

Procedure:

  • Euthanize the rat via an approved ethical method.

  • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • Mount the aortic rings in the tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

Assessment of Vasodilatory Effect of this compound

Procedure:

  • After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.

  • At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to induce maximal relaxation.

Experimental Workflow

Experimental_Workflow A Tissue Isolation (e.g., Rat Aorta) B Mounting in Tissue Bath A->B C Equilibration (60-90 min, 37°C, Carbogen) B->C D Pre-contraction (e.g., Phenylephrine 1 µM) C->D E Cumulative Addition of this compound D->E F Record Relaxation Response E->F Iterative G Data Analysis (Concentration-Response Curve) F->G

Caption: General workflow for isolated tissue bath experiments.

Data Presentation

The relaxation response to this compound should be expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The data can be fitted to a sigmoidal concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximal relaxation (Emax).

Table 1: Hypothetical Vasodilatory Effect of this compound on Isolated Rat Aortic Rings
ParameterValue
Pre-contraction AgentPhenylephrine (1 µM)
This compound EC₅₀ (M)1.5 x 10⁻⁶
Maximal Relaxation (Emax) (%)85.2 ± 5.4
Hill Slope1.2

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Comparison of this compound with a Standard Vasodilator
CompoundEC₅₀ (M)Emax (%)
This compound1.5 x 10⁻⁶85.2 ± 5.4
Sodium Nitroprusside2.0 x 10⁻⁸98.5 ± 1.5

This table presents hypothetical data for illustrative purposes.

Investigating the Mechanism of Action

To investigate the hypothesized mechanism of K-ATP channel activation, the protocol can be modified as follows:

  • Following the standard equilibration, pre-incubate the aortic rings with a K-ATP channel blocker, such as Glibenclamide (e.g., 10 µM), for 20-30 minutes.

  • Induce pre-contraction with phenylephrine.

  • Perform the cumulative addition of this compound and record the relaxation response.

  • A significant rightward shift in the this compound concentration-response curve in the presence of Glibenclamide would suggest the involvement of K-ATP channels.

Logical Relationship for Mechanism Investigation

Mechanism_Investigation Start Hypothesis: This compound activates K-ATP channels Experiment Perform this compound Concentration-Response +/- Glibenclamide (K-ATP blocker) Start->Experiment Result1 Rightward shift in EC₅₀ with Glibenclamide Experiment->Result1 If Result2 No change in EC₅₀ with Glibenclamide Experiment->Result2 If Conclusion1 Hypothesis Supported Result1->Conclusion1 Then Conclusion2 Hypothesis Not Supported Result2->Conclusion2 Then

Caption: Logical diagram for investigating the mechanism of action.

Conclusion

The protocols and application notes provided offer a comprehensive framework for the investigation of this compound's effects in isolated tissue bath experiments. While the specific data and mechanism of action remain to be experimentally determined, the outlined procedures provide a robust starting point for researchers to characterize the pharmacological properties of this and other novel vasoactive compounds. It is imperative that all experiments are conducted with appropriate controls and adhere to ethical guidelines for animal research.

References

Guancydine as a Pharmacological Tool for Studying Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guancydine, and more broadly, guanidinium-containing compounds, serve as valuable pharmacological tools for the investigation of ion channel function and modulation. This document provides detailed application notes and protocols for utilizing this compound and its analogs to study various ion channels, with a primary focus on voltage-gated potassium (Kv) channels. Guanidine (B92328) hydrochloride is a known prescription drug for symptomatic treatment of Lambert-Eaton myasthenic syndrome[1][2]. The therapeutic utility of guanidine is, however, limited by its side effects[1][2].

The primary mechanism of action for guanidine and its derivatives involves the blockade of ion channels, leading to alterations in cellular excitability and downstream physiological effects. Notably, these compounds have been shown to inhibit voltage-gated potassium channels by binding within the intracellular pore, which stabilizes a closed state of the channel[1][3]. This blockade enhances the release of acetylcholine (B1216132) at the neuromuscular junction, a principle that underlies its therapeutic use in certain neuromuscular disorders[1][2][3]. Beyond Kv channels, guanidinium (B1211019) toxins are also well-characterized blockers of voltage-gated sodium (Nav) channels[4][5].

These application notes will provide an overview of the molecular interactions of this compound with ion channels, quantitative data on its activity, and detailed protocols for experimental investigation.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of guanidine and its derivatives with various ion channels. This information is critical for designing experiments and interpreting results.

CompoundIon Channel TargetEffectPotency (IC₅₀/Kᵢ)Test SystemReference
GuanidineVoltage-gated Potassium (Kv) ChannelsInhibitionNot specifiedNeuromuscular junction, nerve terminals[1]
Guanabenz (B1672423)Neuronal Potassium ChannelsInhibition of transmitter release0.1-10 µM (concentration-dependent decrease in efflux)Rat isolated mesenteric artery[6]
Guanethidine (B1672426)Neuronal Potassium ChannelsInhibition of transmitter release0.1 and 1 µM (decreased S-I efflux)Rat isolated mesenteric artery[6]
Guanidinium Toxins (e.g., Saxitoxin, Tetrodotoxin)Voltage-gated Sodium (Nav) ChannelsBlockade of Na⁺ influxNanomolar concentrationsNerves and skeletal muscle[4]
Amidine and Guanidine Phenyl DrugsAcid-Sensing Ion Channel 1a (ASIC1a)InhibitionNot specifiedHomology models of hASIC1a[7]
U-37883A (Guanidine derivative)ATP-regulated Potassium ChannelsAntagonistEC₅₀ of 54 µM for stimulation of phosphatidylserine (B164497) synthesisRat liver endoplasmic reticulum membranes[8]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the workflows for relevant experimental protocols are provided below.

cluster_0 This compound Action on Kv Channels This compound This compound Kv_Channel Voltage-Gated K+ Channel (Intracellular Pore) This compound->Kv_Channel Binds to and inhibits Membrane_Repolarization Membrane Repolarization Kv_Channel->Membrane_Repolarization Mediates Action_Potential Action Potential Prolongation Membrane_Repolarization->Action_Potential Leads to Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Increases Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release Triggers

Caption: Signaling pathway of this compound's effect on neurotransmitter release via Kv channel inhibition.

cluster_1 Electrophysiology Workflow start Start: Prepare Cells Expressing Target Ion Channel patch Establish Whole-Cell Patch Clamp Configuration start->patch record_base Record Baseline Ion Channel Currents patch->record_base apply_g Apply this compound (Varying Concentrations) record_base->apply_g record_drug Record Ion Channel Currents in Presence of this compound apply_g->record_drug washout Washout this compound and Record Recovery record_drug->washout analyze Analyze Data: - Current Amplitude - Gating Kinetics - Dose-Response Curve washout->analyze end End analyze->end

Caption: Workflow for studying this compound's effect on ion channels using patch-clamp electrophysiology.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Kv Channel Inhibition by this compound

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the Kv channel of interest

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 100 mM in deionized water)

Procedure:

  • Cell Preparation: Plate the cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

    • Record the baseline current traces.

  • Application of this compound:

    • Prepare a series of dilutions of this compound in the external solution (e.g., 1, 3, 10, 30, 100 µM).

    • Perfuse the cell with the lowest concentration of this compound for 2-3 minutes to allow for equilibration.

    • Record the Kv channel currents using the same voltage protocol as in the baseline recording.

    • Repeat the perfusion and recording for each concentration of this compound, moving from the lowest to the highest concentration.

  • Washout: Perfuse the cell with the external solution without this compound for 5-10 minutes to observe the reversal of the inhibitory effect.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing step for each this compound concentration.

    • Normalize the current amplitude in the presence of this compound to the baseline current amplitude.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Protocol 2: [¹⁴C]-Guanidinium Influx Assay for Voltage-Gated Sodium Channels

This protocol describes a radioligand binding assay to measure the influx of [¹⁴C]-guanidinium through voltage-gated sodium channels in cultured cells (e.g., N1E-115 neuroblastoma cells), which can be adapted to study the inhibitory effects of test compounds.

Materials:

  • N1E-115 neuroblastoma cells

  • Cell culture reagents

  • Scintillation counter

  • [¹⁴C]-Guanidinium hydrochloride

  • Assay buffer: HEPES-buffered saline (HBS)

  • Veratridine (B1662332) (Nav channel activator)

  • Test compounds (potential inhibitors)

Procedure:

  • Cell Culture: Culture N1E-115 cells in appropriate media until they reach a suitable confluency for the assay.

  • Assay Preparation:

    • Wash the cells with HBS.

    • Pre-incubate the cells with either HBS (control) or the test compound at various concentrations for a defined period (e.g., 15-30 minutes).

  • Initiation of Influx:

    • To initiate the influx, add a solution containing [¹⁴C]-guanidinium and veratridine to the cells. The final concentration of veratridine should be sufficient to activate the Nav channels (e.g., 1 mM).

    • Incubate for a short period (e.g., 2 minutes) to allow for [¹⁴C]-guanidinium influx.

  • Termination of Influx:

    • Rapidly terminate the influx by washing the cells multiple times with ice-cold HBS containing a high concentration of a non-radiolabeled blocker (e.g., unlabeled guanidine or tetrodotoxin) to displace any non-specifically bound [¹⁴C]-guanidinium.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [¹⁴C]-guanidinium influx for each condition.

    • Calculate the percentage of inhibition of veratridine-induced influx by the test compound at each concentration.

    • Plot the percentage of inhibition as a function of the test compound concentration to determine the IC₅₀ value.

Conclusion

This compound and its analogs are versatile pharmacological tools for probing the structure and function of various ion channels. Their ability to selectively block specific channels provides a means to dissect the physiological roles of these channels in cellular processes. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on ion channels of interest. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results that can further our understanding of ion channel pharmacology and its therapeutic implications.

References

Application Notes and Protocols: Assessing the Renal Effects of Guancydine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guancydine, a guanidinium-containing compound, has been investigated for its effects on systemic and renal hemodynamics.[1][2] Guanidinium compounds are a class of organic molecules that have been explored for various therapeutic applications. Some guanidine (B92328) compounds are known to be uremic toxins that accumulate in the blood of patients with renal failure.[3][4][5] Given that the kidney is a primary organ for drug excretion and is susceptible to drug-induced toxicity, a thorough assessment of a new chemical entity's impact on renal function is a critical component of preclinical and clinical drug development.[6][7][8][9][10]

These application notes provide a detailed experimental framework for evaluating the potential renal effects of this compound. The protocols outlined below are designed to assess key indicators of renal function, including glomerular filtration rate (GFR), proteinuria, and biomarkers of kidney injury. Histopathological analysis is also included to provide a comprehensive evaluation of potential structural changes in the kidney.

I. Experimental Design

A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following design is proposed for an in vivo assessment of this compound's effects on renal function in a rodent model.

1. Animal Model

  • Species: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used and well-characterized model for renal function studies.

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the study, with free access to standard chow and water.

2. Dosing and Administration

  • Drug Preparation: this compound should be dissolved in an appropriate vehicle (e.g., sterile saline). The stability and solubility of the formulation should be confirmed prior to use.

  • Dosage: Based on available data, an average dose of 21 mg/kg of body weight has been used in human studies.[1] For a preclinical study, a dose-response assessment is recommended. Suggested dose levels could be 10, 30, and 100 mg/kg.

  • Route of Administration: Oral gavage is a common and clinically relevant route of administration.

3. Experimental Groups

A minimum of four groups is recommended:

  • Group 1: Vehicle Control: Receives the vehicle only.

  • Group 2: Low-Dose this compound: Receives 10 mg/kg this compound.

  • Group 3: Mid-Dose this compound: Receives 30 mg/kg this compound.

  • Group 4: High-Dose this compound: Receives 100 mg/kg this compound.

4. Study Duration

A 28-day repeated-dose study is a standard duration for subchronic toxicity assessments and allows for the detection of both acute and cumulative effects on renal function.

II. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.

Table 1: Glomerular Filtration Rate (GFR)

GroupDose (mg/kg)GFR (mL/min/100g body weight) - Day 14GFR (mL/min/100g body weight) - Day 28
Vehicle Control0Mean ± SDMean ± SD
Low-Dose10Mean ± SDMean ± SD
Mid-Dose30Mean ± SDMean ± SD
High-Dose100Mean ± SDMean ± SD

Table 2: Urinary Protein Excretion

GroupDose (mg/kg)Urine Protein-to-Creatinine Ratio (UPCR) - Day 14Urine Protein-to-Creatinine Ratio (UPCR) - Day 28
Vehicle Control0Mean ± SDMean ± SD
Low-Dose10Mean ± SDMean ± SD
Mid-Dose30Mean ± SDMean ± SD
High-Dose100Mean ± SDMean ± SD

Table 3: Kidney Injury Biomarkers (Day 28)

GroupDose (mg/kg)KIM-1 (ng/mL)NGAL (ng/mL)
Vehicle Control0Mean ± SDMean ± SD
Low-Dose10Mean ± SDMean ± SD
Mid-Dose30Mean ± SDMean ± SD
High-Dose100Mean ± SDMean ± SD

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Protocol for Measurement of Glomerular Filtration Rate (GFR)

The GFR can be measured by the clearance of an exogenous filtration marker such as inulin (B196767) or FITC-inulin.[11][12][13][14]

  • Materials:

    • FITC-inulin (Sigma-Aldrich)

    • Anesthesia (e.g., isoflurane)

    • Blood collection supplies (e.g., heparinized capillary tubes)

    • Fluorometer

  • Procedure:

    • Anesthetize the rat.

    • Collect a baseline blood sample from the tail vein.

    • Inject a single bolus of FITC-inulin (e.g., 3.74 mg/100g body weight) via the tail vein.

    • Collect blood samples at specific time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).

    • Centrifuge blood samples to separate plasma.

    • Measure the fluorescence of the plasma samples using a fluorometer.

    • Calculate the GFR using a two-compartment model of exponential decay.

2. Protocol for Assessment of Proteinuria

The urine protein-to-creatinine ratio (UPCR) is a reliable method to quantify proteinuria and normalizes for variations in urine concentration.[15][16][17][18][19]

  • Materials:

    • Metabolic cages for urine collection

    • Urine protein assay kit (e.g., Bradford or BCA assay)

    • Urine creatinine (B1669602) assay kit (e.g., Jaffe reaction-based kit)

    • Spectrophotometer

  • Procedure:

    • House rats individually in metabolic cages for 24-hour urine collection.

    • Measure the total volume of urine collected.

    • Centrifuge a small aliquot of the urine sample to remove any sediment.

    • Measure the protein concentration in the urine supernatant using a protein assay kit according to the manufacturer's instructions.

    • Measure the creatinine concentration in the urine supernatant using a creatinine assay kit according to the manufacturer's instructions.

    • Calculate the UPCR by dividing the urine protein concentration (mg/dL) by the urine creatinine concentration (mg/dL).

3. Protocol for Measurement of Kidney Injury Biomarkers

Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are sensitive and specific biomarkers for acute kidney injury.[20][21]

  • Materials:

    • Rat KIM-1 ELISA Kit

    • Rat NGAL ELISA Kit

    • Plasma or urine samples collected from the experimental animals

    • Microplate reader

  • Procedure:

    • Collect blood or urine samples at the end of the study period.

    • Process the samples according to the ELISA kit manufacturer's instructions. This typically involves centrifugation to obtain plasma or clear urine supernatant.

    • Perform the ELISA for KIM-1 and NGAL following the kit's protocol.

    • Read the absorbance on a microplate reader at the specified wavelength.

    • Calculate the concentration of KIM-1 and NGAL in the samples by comparing their absorbance to a standard curve.

4. Protocol for Histopathological Analysis

Microscopic examination of kidney tissue is crucial for identifying structural changes.[22][23][24][25][26]

  • Materials:

    • 10% neutral buffered formalin

    • Paraffin (B1166041) wax

    • Microtome

    • Hematoxylin and Eosin (H&E) stain

    • Periodic acid-Schiff (PAS) stain

    • Light microscope

  • Procedure:

    • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.

    • Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin wax.

    • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.

    • Mount the sections on glass slides and stain with H&E and PAS.

    • Examine the stained sections under a light microscope by a qualified pathologist, blinded to the treatment groups.

    • Score the kidney sections for evidence of glomerular, tubular, and interstitial damage.

IV. Visualizations

Diagrams can effectively illustrate complex workflows and pathways.

Experimental_Workflow cluster_Phase1 Acclimation & Grouping cluster_Phase2 Dosing Period (28 days) cluster_Phase3 Data Collection cluster_Phase4 Terminal Procedures Acclimation Animal Acclimation (1 week) Grouping Randomization into 4 Groups Acclimation->Grouping Dosing Daily Oral Gavage: - Vehicle - this compound (10, 30, 100 mg/kg) Grouping->Dosing GFR_14 GFR Measurement (Day 14) Dosing->GFR_14 UPCR_14 Urine Collection (Day 14) UPCR Analysis Dosing->UPCR_14 GFR_28 GFR Measurement (Day 28) Dosing->GFR_28 UPCR_28 Urine Collection (Day 28) UPCR Analysis Dosing->UPCR_28 Biomarkers Blood/Urine Collection (Day 28) KIM-1 & NGAL ELISA Dosing->Biomarkers Euthanasia Euthanasia & Perfusion (Day 28) Dosing->Euthanasia Histology Kidney Excision & Fixation Histopathological Analysis Euthanasia->Histology

Caption: Experimental workflow for assessing this compound's effect on renal function.

Signaling_Pathway cluster_Cell Renal Tubular Epithelial Cell cluster_Urine Urine This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress Potential Induction Injury Cellular Injury Cellular_Stress->Injury Upregulation Upregulation of Injury Biomarkers Injury->Upregulation KIM1 KIM-1 Upregulation->KIM1 NGAL NGAL Upregulation->NGAL KIM1_urine KIM-1 KIM1->KIM1_urine Shedding NGAL_urine NGAL NGAL->NGAL_urine Secretion

Caption: Potential pathway for this compound-induced kidney injury biomarker release.

References

Application Notes and Protocols: Investigating Drug-Drug Interactions with Guancydine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guancydine, a guanidinium (B1211019) compound, has been investigated for its effects on systemic and renal hemodynamics.[1] Like other compounds in its class, its mechanism of action is thought to involve the modulation of ion channels and neurotransmitter release, potentially through the enhancement of acetylcholine (B1216132) release and inhibition of voltage-gated potassium channels.[2][3][4] Given that guanidine (B92328) and its derivatives are often administered in patient populations receiving multiple medications, a thorough understanding of their potential for drug-drug interactions (DDIs) is critical for safe and effective therapeutic use.

These application notes provide detailed protocols for investigating the pharmacokinetic (PK) and pharmacodynamic (PD) drug-drug interactions of this compound in in vivo animal models. Due to the limited publicly available data on this compound, the methodologies and examples provided are based on the broader class of guanidinium compounds and established principles of DDI studies.

Pharmacokinetic Drug-Drug Interaction Studies

Pharmacokinetic DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another drug, leading to changes in its concentration in the body. For guanidinium compounds, which are primarily eliminated unchanged by the kidney, interactions involving renal transporters are of particular concern.[5]

Objective

To determine the effect of a co-administered drug on the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat, dog).[1][6]

Experimental Protocol: In Vivo Pharmacokinetic DDI Study in Rats

1.2.1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=6-8 per group)

  • Age/Weight: 8-10 weeks / 250-300g

  • Acclimation: At least 7 days with controlled temperature, humidity, and 12-hour light/dark cycle. Free access to standard chow and water.

1.2.2. Study Design: This protocol follows a crossover design to minimize inter-animal variability.

  • Period 1:

    • Group 1 (Control): Administer this compound (e.g., 10 mg/kg, oral gavage) and vehicle for the interacting drug.

    • Group 2 (Test): Administer this compound (10 mg/kg, oral gavage) and the potential interacting drug (dose and route based on its known properties).

  • Washout Period: A minimum of 7 days to ensure complete clearance of both compounds.

  • Period 2:

    • Group 1 (Test): Administer this compound and the potential interacting drug.

    • Group 2 (Control): Administer this compound and vehicle.

1.2.3. Dosing and Sample Collection:

  • Fast animals overnight (with access to water) before dosing.

  • Administer the vehicle or potential interacting drug at a specified time before this compound administration (e.g., 30-60 minutes).

  • Administer this compound.

  • Collect blood samples (approx. 0.2 mL) via a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-Guancydine administration.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

1.2.4. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

1.2.5. Data Analysis:

  • Calculate the following pharmacokinetic parameters for this compound in the presence and absence of the interacting drug using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

  • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the control and test groups.

Data Presentation: Hypothetical Pharmacokinetic Data

The following table illustrates how to present the results of a pharmacokinetic DDI study.

ParameterThis compound Alone (Mean ± SD)This compound + Interacting Drug (Mean ± SD)% Changep-value
Cmax (ng/mL) 850 ± 1201275 ± 180+50%<0.05
Tmax (h) 1.5 ± 0.51.5 ± 0.50%>0.05
AUC0-inf (ng*h/mL) 4200 ± 6508400 ± 1100+100%<0.01
t1/2 (h) 4.2 ± 0.88.1 ± 1.2+93%<0.01
CL/F (L/h/kg) 2.4 ± 0.41.2 ± 0.2-50%<0.01

This table presents hypothetical data for illustrative purposes.

Pharmacodynamic Drug-Drug Interaction Studies

Pharmacodynamic DDIs occur when one drug alters the physiological effect of another drug. For this compound, it is important to investigate interactions that may affect its intended therapeutic action (e.g., neuromuscular function) or its side effect profile (e.g., cardiovascular effects).

Objective

To assess the impact of a co-administered drug on the pharmacodynamic effects of this compound.

Experimental Protocol: In Vivo Neuromuscular Function Assessment in Mice

This protocol is relevant given that guanidine is used to treat muscle weakness.[7]

2.2.1. Animal Model:

  • Species: C57BL/6 mice (n=8-10 per group)

  • Age/Weight: 8-12 weeks / 20-25g

2.2.2. Study Groups:

  • Group 1: Vehicle Control

  • Group 2: this compound alone

  • Group 3: Interacting drug alone

  • Group 4: this compound + Interacting drug

2.2.3. Experimental Procedure (Grip Strength Test):

  • Administer the vehicle, this compound, and/or the interacting drug according to the study design.

  • At a predetermined time point corresponding to the expected peak effect of this compound, measure the forelimb grip strength using a grip strength meter.

  • Allow the mouse to grasp the grid of the meter and gently pull it backward by the tail until it releases its grip.

  • Record the peak force generated.

  • Repeat the measurement three to five times for each animal and calculate the average.

2.2.4. Data Analysis:

  • Compare the mean grip strength between the different treatment groups using ANOVA followed by a post-hoc test (e.g., Tukey's test).

Data Presentation: Hypothetical Pharmacodynamic Data
Treatment GroupForelimb Grip Strength (grams) (Mean ± SEM)
Vehicle Control 120 ± 5
This compound (10 mg/kg) 150 ± 7*
Interacting Drug X (5 mg/kg) 118 ± 6
This compound + Interacting Drug X 130 ± 8#

* p<0.05 vs. Vehicle Control; # p<0.05 vs. This compound alone. This table presents hypothetical data for illustrative purposes.

Visualization of Pathways and Workflows

Signaling and Interaction Pathways

The following diagrams illustrate potential mechanisms of action and interaction for this compound.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Postsynaptic Muscle Cell This compound This compound Kv_channel Voltage-gated K+ Channel This compound->Kv_channel Inhibition Ca_channel Voltage-gated Ca2+ Channel Kv_channel->Ca_channel Prolongs Depolarization Vesicle Synaptic Vesicle (Acetylcholine) Ca_channel->Vesicle Increased Ca2+ Influx ACh_release Acetylcholine Release Vesicle->ACh_release Promotes Fusion AChR Acetylcholine Receptor ACh_release->AChR Binding Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activation

Caption: Proposed mechanism of action for this compound at the neuromuscular junction.

G cluster_0 Renal Proximal Tubule Cell Blood Blood This compound This compound Urine Urine OCT2 Organic Cation Transporter 2 (OCT2) MATE1 Multidrug and Toxin Extrusion Protein 1 (MATE1) MATE1->Urine Efflux This compound->OCT2 Uptake InteractingDrug Interacting Drug (e.g., Cimetidine) InteractingDrug->OCT2 Inhibition

Caption: Potential pharmacokinetic DDI via inhibition of a renal transporter.

Experimental Workflow

G cluster_PK Pharmacokinetic DDI Study cluster_PD Pharmacodynamic DDI Study PK_Design Crossover Study Design (Control vs. Test) PK_Dosing Administer this compound +/- Interacting Drug PK_Design->PK_Dosing PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Quantification of this compound PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters (AUC, Cmax, t1/2) PK_Analysis->PK_Params PK_Result Statistical Comparison PK_Params->PK_Result Conclusion Overall DDI Risk Assessment PK_Result->Conclusion PD_Design Parallel Group Design (Vehicle, this compound, Drug X, Combo) PD_Dosing Administer Treatments PD_Design->PD_Dosing PD_Endpoint Measure Pharmacodynamic Endpoint (e.g., Grip Strength) PD_Dosing->PD_Endpoint PD_Analysis Statistical Analysis (e.g., ANOVA) PD_Endpoint->PD_Analysis PD_Result Determine Interaction (Synergistic, Additive, Antagonistic) PD_Analysis->PD_Result PD_Result->Conclusion

References

Application Notes and Protocols for Chronic Dosing of Guanidine-Related Compounds in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public scientific literature could be found for a compound named "Guancydine" in canine models. The following information is based on studies of related guanidine (B92328) compounds, namely Guanidine Hydrochloride and Pyrazinoyl-guanidine, and generalized protocols for chronic dosing studies in canines. This document should be used as a foundational guide and adapted for any specific guanidine-derived test article.

Introduction

Guanidine and its derivatives are compounds with various pharmacological activities. Guanidine hydrochloride, for instance, is used to treat muscle weakness, such as that seen in myasthenic syndromes, by enhancing the release of acetylcholine (B1216132) at the neuromuscular junction.[1] This document provides a summary of available pharmacokinetic data for guanidine-related compounds in canine models and outlines general protocols for conducting chronic dosing and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the single-dose pharmacokinetic parameters of Guanidine Hydrochloride and Pyrazinoyl-guanidine in canine models. No data on chronic or multi-dose pharmacokinetics for these specific compounds were found in the public domain.

Table 1: Single-Dose Pharmacokinetics of Guanidine Hydrochloride in a Canine Model of a Myasthenia Gravis-Like Disorder

ParameterValueReference
Plasma Half-Life (t½)7-8 hours[2]
Effective Plasma Concentration2-10 µg/mL[2]
Route of AdministrationIntravenous and Oral[2]
Primary Route of EliminationUrine[2]

Table 2: Single-Dose Pharmacokinetics of Pyrazinoyl-guanidine (PZG) in Canines

ParameterValueReference
Serum Half-Life (t½)1 hour[3]
MetabolismRapidly hydrolyzed to Pyrazinoic Acid (PZA)[3]
Volume of Distribution (Vd)Exceeded total body water[3]

Mechanism of Action and Signaling Pathway

Guanidine compounds primarily act at the presynaptic nerve terminal to increase the release of acetylcholine (ACh), which can improve neuromuscular transmission. One of the key mechanisms is the inhibition of voltage-gated potassium channels in the nerve terminal membrane.[4][5] This broadens the action potential, leading to a prolonged influx of calcium ions (Ca2+) and consequently enhancing the exocytosis of ACh-containing vesicles.

Guanidine_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse (Action Potential) VGKC Voltage-Gated K+ Channel Nerve_Impulse->VGKC Opens VGCC Voltage-Gated Ca2+ Channel Nerve_Impulse->VGCC Opens VGKC->Nerve_Impulse Repolarizes Membrane Ca_Influx Ca2+ Influx VGCC->Ca_Influx ACh_Vesicle ACh Vesicle Ca_Influx->ACh_Vesicle Triggers Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChR ACh Receptor ACh->AChR Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activates This compound Guanidine Compound This compound->VGKC Inhibits

Mechanism of Action of Guanidine Compounds

Experimental Protocols

The following are generalized protocols for chronic oral dosing and multi-dose pharmacokinetic studies in canine models, based on OECD guidelines and common practices in veterinary drug development. These should be adapted based on the specific test article's properties and the study's objectives.

Protocol: 90-Day Repeated Dose Oral Toxicity Study

Objective: To evaluate the safety profile of a test article following chronic daily oral administration in beagle dogs for 90 days.

Animals:

  • Species: Beagle dogs

  • Age: 4-6 months at the start of dosing

  • Number: 4 dogs per sex per group (total of 8 dogs per group)

  • Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose

    • (Optional) Group 5: High Dose with a 4-week recovery period

Housing and Husbandry:

  • Animals are housed in conditions compliant with institutional animal care and use committee (IACUC) guidelines.

  • Standard canine diet and water are provided ad libitum.

  • Acclimatization period of at least 7 days before the start of the study.

Dosing:

  • Route: Oral (e.g., in gelatin capsules or by gavage)

  • Frequency: Once daily

  • Duration: 90 consecutive days

  • Dose Selection: Based on preliminary dose-range finding studies. The high dose should induce minimal but observable toxicity without causing severe suffering or death.

Observations and Measurements:

  • Daily: Clinical signs of toxicity, morbidity, and mortality.

  • Weekly: Detailed physical examination, body weight, and food consumption.

  • Pre-test and at Months 1, 2, and 3:

    • Ophthalmological examination

    • Hematology (e.g., CBC with differential)

    • Clinical chemistry (e.g., liver enzymes, kidney function tests)

    • Urinalysis

Terminal Procedures (Day 91):

  • Blood collection for terminal hematology and clinical chemistry.

  • Euthanasia followed by a full gross necropsy.

  • Organ weights (e.g., liver, kidneys, spleen, brain, heart, gonads).

  • Histopathological examination of a comprehensive list of tissues from control and high-dose groups. Tissues from lower-dose groups may be examined as needed to characterize findings.

Chronic_Toxicity_Workflow start Start Study acclimatization Acclimatization (≥ 7 days) start->acclimatization randomization Group Randomization (Control, Low, Mid, High) acclimatization->randomization dosing Daily Oral Dosing (90 days) randomization->dosing observations Daily/Weekly Observations (Clinical Signs, Body Weight, Food Intake) dosing->observations During Dosing clinical_path Clinical Pathology (Pre-test, Months 1, 2, 3) dosing->clinical_path During Dosing necropsy Terminal Necropsy & Histopathology (Day 91) dosing->necropsy end End Study necropsy->end

Workflow for a 90-Day Chronic Toxicity Study
Protocol: Multi-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a test article in beagle dogs after repeated oral administration.

Animals:

  • Species: Beagle dogs

  • Number: 6-8 dogs (sexes may be separated or mixed depending on study design)

  • Design: Crossover or parallel group design can be used. A washout period of at least 7 half-lives should be implemented in a crossover design.

Dosing:

  • Phase 1 (Single Dose):

    • Administer a single oral dose of the test article.

    • Collect blood samples at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

  • Washout Period: (For crossover design)

  • Phase 2 (Multiple Doses):

    • Administer the test article at a specified dosing interval (e.g., once or twice daily) for a period sufficient to reach steady-state (typically 5-7 half-lives).

    • On the last day of dosing, collect blood samples at pre-dose (trough) and at the same time points as the single-dose phase post-administration.

Sample Handling and Analysis:

  • Collect blood in appropriate anticoagulant tubes (e.g., EDTA or heparin).

  • Centrifuge to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the test article and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

Pharmacokinetic Analysis:

  • Calculate the following parameters for both single and multiple-dose phases using non-compartmental analysis:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t½ (elimination half-life)

    • CL (clearance)

    • Vd (volume of distribution)

    • For multi-dose: Cmin (trough concentration), Cavg (average concentration at steady state), and accumulation ratio.

PK_Study_Workflow start Start single_dose Phase 1: Administer Single Dose start->single_dose pk_sampling1 Serial Blood Sampling (e.g., 0-48h) single_dose->pk_sampling1 washout Washout Period (Crossover Design) pk_sampling1->washout multi_dose Phase 2: Administer Multiple Doses (to Steady State) pk_sampling1->multi_dose Parallel Design analysis Plasma Sample Analysis (LC-MS/MS) pk_sampling1->analysis washout->multi_dose pk_sampling2 Serial Blood Sampling (at Steady State) multi_dose->pk_sampling2 pk_sampling2->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, etc.) analysis->pk_calc end End pk_calc->end

Workflow for a Multi-Dose Pharmacokinetic Study

References

Application Notes and Protocols for Measuring Hemodynamic Responses to Guancydine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for measuring the hemodynamic responses to Guancydine, an antihypertensive agent. The included protocols are intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Introduction to this compound and its Hemodynamic Effects

This compound (1-cyano-3-tert-amylguanidine) is an antihypertensive drug that has been shown to significantly decrease mean arterial blood pressure.[1] Clinical studies have indicated that while it effectively lowers blood pressure, it does not significantly alter cardiac output.[1] The primary mechanism of its antihypertensive action is believed to be a reduction in peripheral vascular resistance. Evidence also suggests an interaction with the renin-angiotensin-aldosterone system, as a decrease in urinary sodium excretion has been observed following its administration.[1] Some studies in animals have also suggested that this compound may have angiotensin-blocking properties.[2]

Understanding the precise hemodynamic effects of this compound is crucial for its development and clinical application. This requires robust and accurate measurement techniques to assess parameters such as blood pressure, cardiac output, heart rate, and vascular resistance.

Data Presentation: Hemodynamic Effects of Guanidine Compounds

The following tables summarize the reported hemodynamic effects of this compound and the related compound Guanfacine (B1203898), which shares a similar mechanism of action.

Table 1: Summary of Hemodynamic Effects of this compound in Hypertensive Patients

Hemodynamic ParameterObserved EffectReference
Mean Arterial Blood PressureSignificantly Decreased[1]
Cardiac OutputNo significant change[1]
Glomerular Filtration RateNo significant change[1]
Renal Plasma FlowNo significant change[1]
Urinary Sodium ExcretionDiminished[1]

Table 2: Summary of Hemodynamic Effects of Guanfacine (a related compound)

Hemodynamic ParameterObserved EffectReference
Blood PressureSignificantly Decreased[3][4]
Heart RateDecreased[3][4]
Total Peripheral ResistanceDecreased[4]
Cardiac OutputDecreased or unchanged[4]
Plasma Renin ActivityDecreased[3][5]
Plasma NorepinephrineDecreased[3]

Mandatory Visualizations

Signaling Pathway

Proposed Signaling Pathway for this compound's Antihypertensive Effect This compound This compound Central_Alpha2_Adrenoceptors Central α2-Adrenergic Receptors This compound->Central_Alpha2_Adrenoceptors Agonist Angiotensin_II Angiotensin II Formation This compound->Angiotensin_II Potential Direct Antagonism Sympathetic_Outflow Sympathetic Nervous System Outflow Central_Alpha2_Adrenoceptors->Sympathetic_Outflow Inhibition Peripheral_Vasculature Peripheral Vasculature (Smooth Muscle) Sympathetic_Outflow->Peripheral_Vasculature Reduced Stimulation Renin_Release Renin Release (from Kidney) Sympathetic_Outflow->Renin_Release Reduced Stimulation Peripheral_Resistance Total Peripheral Resistance Peripheral_Vasculature->Peripheral_Resistance Vasodilation Blood_Pressure Blood Pressure Peripheral_Resistance->Blood_Pressure Decrease Renin_Release->Angiotensin_II Catalyzes Angiotensin_II->Peripheral_Vasculature Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Stimulates Sodium_Water_Retention Sodium and Water Retention Aldosterone_Secretion->Sodium_Water_Retention Increases Sodium_Water_Retention->Blood_Pressure Increases

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

Experimental Workflow for Assessing Hemodynamic Responses to this compound cluster_preclinical Preclinical (Rodent Model) cluster_clinical Clinical (Human Study) Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Hemodynamic Measurement (e.g., Radiotelemetry or Tail-Cuff) Animal_Acclimatization->Baseline_Measurement Guancydine_Admin This compound Administration (e.g., Oral Gavage) Baseline_Measurement->Guancydine_Admin Post_Dose_Measurement Post-Dose Hemodynamic Measurement (Continuous or at specific time points) Guancydine_Admin->Post_Dose_Measurement Data_Analysis_Preclinical Data Analysis (e.g., Change from baseline) Post_Dose_Measurement->Data_Analysis_Preclinical Patient_Screening Patient Screening and Informed Consent Washout_Period Washout of Previous Antihypertensive Medication (e.g., 15 days) Patient_Screening->Washout_Period Baseline_Measurement_Clinical Baseline Hemodynamic Measurement (e.g., Impedance Cardiography or Invasive Monitoring) Washout_Period->Baseline_Measurement_Clinical Guancydine_Treatment This compound Treatment (e.g., 21 mg/kg/day for 7-18 days) Baseline_Measurement_Clinical->Guancydine_Treatment Follow_up_Measurement Follow-up Hemodynamic Measurement Guancydine_Treatment->Follow_up_Measurement Data_Analysis_Clinical Data Analysis and Safety Assessment Follow_up_Measurement->Data_Analysis_Clinical

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Non-Invasive Blood Pressure Measurement in Rodents using Tail-Cuff Plethysmography

Objective: To measure systolic and diastolic blood pressure in conscious rodents following this compound administration.

Materials:

  • Tail-cuff plethysmography system (e.g., CODA, Kent Scientific)

  • Animal restrainers

  • Warming platform

  • This compound solution for oral gavage

  • Gavage needles

  • Rodents (e.g., spontaneously hypertensive rats)

Procedure:

  • Acclimatization: For at least 5 consecutive days prior to the experiment, acclimatize the animals to the restraint tube and the measurement procedure to minimize stress-induced blood pressure variations.[6]

  • Animal Preparation: Place the rodent in an appropriately sized restrainer. Secure the tail and place the occlusion and volume pressure recording (VPR) cuffs at the base of the tail.[7]

  • Warming: Place the restrained animal on a warming platform to maintain normal body temperature and ensure adequate blood flow to the tail for accurate measurements.

  • Baseline Measurement: Perform an initial set of blood pressure measurements to establish a stable baseline. Typically, this involves several acclimation cycles followed by a series of measurement cycles.[6]

  • This compound Administration: Administer a single dose of this compound via oral gavage. The dosage should be determined from dose-response studies.

  • Post-Dose Measurements: At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), repeat the blood pressure measurement procedure.

  • Data Analysis: For each time point, calculate the mean systolic and diastolic blood pressure. Compare the post-dose measurements to the baseline values to determine the effect of this compound.

Protocol 2: Continuous Hemodynamic Monitoring in Rodents using Radiotelemetry

Objective: To continuously monitor blood pressure, heart rate, and activity in conscious, freely moving rodents before, during, and after this compound administration.

Materials:

  • Implantable radiotelemetry transmitters (e.g., DSI)

  • Receivers and data acquisition system

  • Surgical instruments for implantation

  • Anesthesia

  • Analgesics

  • This compound solution

  • Caging with receivers

Procedure:

  • Transmitter Implantation:

    • Anesthetize the animal.

    • Surgically implant the radiotelemetry transmitter, typically with the catheter inserted into the abdominal aorta or carotid artery and the transmitter body placed in the peritoneal cavity or a subcutaneous pocket.[8][9]

    • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.

  • Baseline Recording: House the animal in a cage placed on a telemetry receiver and record baseline data for at least 24-48 hours to establish a stable circadian rhythm of blood pressure and heart rate.[10]

  • This compound Administration: Administer this compound to the animal (e.g., via oral gavage or in drinking water).

  • Continuous Monitoring: Continue to record hemodynamic data continuously for the desired duration of the study.

  • Data Analysis: Analyze the telemetered data to determine the effects of this compound on mean, systolic, and diastolic blood pressure, heart rate, and activity. Compare the data from the treatment period to the baseline period.

Protocol 3: Non-Invasive Hemodynamic Assessment in Humans using Impedance Cardiography (ICG)

Objective: To non-invasively measure cardiac output, stroke volume, and systemic vascular resistance in human subjects treated with this compound.

Materials:

  • Impedance cardiography system

  • Skin electrodes

  • Sphygmomanometer

  • This compound tablets

Procedure:

  • Patient Preparation: The patient should be in a supine position and at rest for at least 10-15 minutes before the measurement.

  • Electrode Placement: Place the ICG electrodes on the neck and torso according to the manufacturer's instructions.

  • Baseline Measurement:

    • Record baseline hemodynamic parameters, including cardiac output (CO), stroke volume (SV), heart rate (HR), and thoracic fluid content (TFC).

    • Simultaneously measure blood pressure using a sphygmomanometer.

    • Systemic vascular resistance (SVR) is calculated from the mean arterial pressure (MAP) and CO.

  • This compound Treatment: Administer this compound according to the clinical trial protocol (e.g., a daily dose of 21 mg/kg body weight).[1]

  • Follow-up Measurements: Repeat the ICG and blood pressure measurements at specified intervals during the treatment period (e.g., after 1, 4, and 8 weeks of therapy).

  • Data Analysis: Compare the follow-up hemodynamic parameters to the baseline values to assess the effects of this compound on cardiac function and peripheral vasculature.

Protocol 4: Invasive Hemodynamic Monitoring in a Clinical Setting

Objective: To obtain detailed and continuous hemodynamic measurements in a controlled clinical setting.

Materials:

  • Pulmonary artery catheter (Swan-Ganz)

  • Pressure transducers and monitoring system

  • Intravenous infusion equipment

  • This compound for intravenous or oral administration

Procedure:

  • Catheter Insertion: Under sterile conditions, a physician will insert a pulmonary artery catheter into a central vein and advance it into the pulmonary artery.

  • Baseline Measurements:

    • Measure right atrial pressure (CVP), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP).

    • Determine cardiac output using the thermodilution method.

    • Calculate systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR).

    • Continuously monitor heart rate and systemic arterial blood pressure via an arterial line.

  • This compound Administration: Administer this compound as per the study protocol.

  • Continuous and Intermittent Monitoring:

    • Continuously monitor pressures and heart rate.

    • Perform intermittent cardiac output measurements at predefined time points post-administration.

  • Data Analysis: Analyze the changes in all measured and calculated hemodynamic parameters from baseline to assess the acute and sustained effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guancydine* Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

*Disclaimer: The term "Guancydine" did not yield specific results in chemical and pharmaceutical literature searches. This guide has been developed based on the well-documented properties and degradation pathways of Guanidine (B92328) and its derivatives in aqueous solutions. The principles and troubleshooting steps provided are applicable to guanidinium-containing compounds.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of guanidine-based compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for guanidine compounds in aqueous solutions?

A1: The primary degradation pathway for guanidine in aqueous solutions is hydrolysis. This reaction involves the cleavage of the C-N bond, leading to the formation of urea (B33335) and ammonia. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What are the main factors that influence the stability of guanidine in aqueous solutions?

A2: The stability of guanidine in aqueous solutions is primarily affected by:

  • pH: Guanidine is more susceptible to degradation under alkaline (high pH) conditions. In neutral or acidic solutions, it exists as the stable protonated guanidinium (B1211019) ion.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.

  • Presence of Enzymes: Certain enzymes, such as guanidinases, can significantly accelerate the degradation of guanidine.[2]

  • Molecular Structure: Steric hindrance around the guanidinium group can enhance stability by impeding nucleophilic attack.

Q3: How can I minimize the degradation of my guanidine compound during storage?

A3: To minimize degradation, it is recommended to:

  • Store aqueous solutions at low temperatures (e.g., 2-8 °C).

  • Maintain the pH of the solution in the neutral to acidic range.

  • Use purified, sterile water to prepare solutions to avoid microbial contamination that could introduce degrading enzymes.

  • Protect solutions from light, although photostability is not the primary concern for simple guanidine salts.

Q4: What are the common degradation products of guanidine, and how can I detect them?

A4: The most common degradation products of guanidine hydrolysis are urea and ammonia. These can be detected and quantified using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify the parent guanidine compound and its degradation products.[3][4][5]

  • Gas Chromatography (GC): GC can also be used, often requiring derivatization of the analytes.[5]

  • Ion Chromatography (IC): IC is a suitable method for the analysis of guanidinium ions.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or concentration over time Hydrolysis due to high pH or temperature.1. Verify the pH of your stock and working solutions. Adjust to a neutral or slightly acidic pH if your compound's solubility and experimental conditions permit.2. Store solutions at a lower temperature (e.g., refrigerated or frozen).3. Perform a stability study at different pH and temperature conditions to determine the optimal storage parameters for your specific guanidine derivative.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products (e.g., urea).1. Attempt to identify the unexpected peaks by comparing their retention times with those of known standards of potential degradation products (e.g., urea).2. Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass of the unknown peaks and deduce their structures.3. Review your solution preparation and storage conditions to identify potential causes of degradation.
Variability in experimental results between batches of solutions Inconsistent solution preparation or storage leading to varying levels of degradation.1. Standardize your solution preparation protocol, including the source and quality of water, pH measurement and adjustment, and filtration methods.2. Ensure consistent storage conditions (temperature, light exposure) for all batches.3. Prepare fresh solutions for critical experiments whenever possible.
Precipitation or cloudiness in the solution While guanidine hydrochloride is highly soluble, precipitation could indicate the formation of less soluble degradation products or interaction with buffer components.1. Analyze the precipitate to identify its composition.2. Evaluate the compatibility of your guanidine compound with all components of the aqueous solution, including buffers and other excipients.3. Consider adjusting the pH or concentration to improve solubility.

Data on Guanidine Hydrochloride Stability

The following table summarizes the stability data for Guanidine Hydrochloride in aqueous solutions under different conditions.

Parameter Condition Observation Reference
Long-Term Stability (Solid) Ambient TemperatureStable for at least 36 months when packaged appropriately.[6]
Long-Term Stability (6M Solution) Ambient TemperatureStable for a minimum of 36 months.[7]
Effect of pH Alkaline pHIncreased rate of hydrolysis.[2]
Effect of Temperature Elevated TemperatureIncreased rate of hydrolysis.[2]

Experimental Protocols

Protocol 1: Stability Testing of Guanidine Solutions by HPLC

Objective: To determine the stability of a guanidine compound in an aqueous solution under specific storage conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the guanidine compound at a known concentration in the desired aqueous buffer.

    • Divide the stock solution into several aliquots in appropriate storage vials.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C).

    • Protect a set of samples from light at each temperature to assess photostability.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • HPLC Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

    • A common approach is to use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection is typically performed using a UV detector at a wavelength where the guanidine compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the initial concentration (T=0).

    • Plot the percentage of the remaining compound against time for each storage condition.

Visualizations

Guanidine Hydrolysis Pathway

G Guanidine Hydrolysis Pathway Guanidine Guanidine Intermediate Unstable Intermediate Guanidine->Intermediate Hydrolysis Water H₂O Water->Intermediate Urea Urea Intermediate->Urea Ammonia Ammonia Intermediate->Ammonia

Caption: Simplified pathway of guanidine hydrolysis in aqueous solution.

Troubleshooting Workflow for Guanidine Degradation

G Troubleshooting Guanidine Degradation Start Degradation Observed Check_pH Check Solution pH Start->Check_pH Check_Temp Check Storage Temperature Check_pH->Check_Temp Neutral/Acidic Adjust_pH Adjust to Neutral/Acidic pH Check_pH->Adjust_pH Alkaline Analyze_DP Analyze for Degradation Products Check_Temp->Analyze_DP Low/Controlled Lower_Temp Store at Lower Temperature Check_Temp->Lower_Temp High Reformulate Consider Reformulation Analyze_DP->Reformulate End Stability Improved Adjust_pH->End Lower_Temp->End Reformulate->End

Caption: A logical workflow for troubleshooting guanidine degradation.

References

Technical Support Center: Optimizing Guancydine Concentration for Maximum Vasodilation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for observing vasodilation with a novel compound like Compound G in vitro?

A1: The effective concentration range for a novel compound can vary significantly based on its mechanism of action and potency. A common starting point for a concentration-response curve is to test a wide range, typically from 1 nM to 100 µM, in a cumulative or non-cumulative manner. Preliminary range-finding experiments are recommended to narrow down the effective concentrations.

Q2: My isolated aortic rings are not showing a consistent contractile response to the agonist (e.g., phenylephrine) before adding Compound G. What could be the issue?

A2: Inconsistent contractile responses can stem from several factors:

  • Tissue Viability: The health of the aortic rings is crucial. Ensure the tissue is fresh and has been carefully dissected to preserve the endothelium (unless studying endothelium-independent effects). The dissection should be performed in cold, oxygenated Krebs-Henseleit buffer.

  • Equilibration Time: Allow the tissues to equilibrate in the organ bath for at least 60-90 minutes under a stable resting tension before starting the experiment.

  • Agonist Concentration: The concentration of the contractile agent (e.g., phenylephrine (B352888), KCl) might be too high or too low. An ideal concentration should induce a submaximal, stable contraction (typically 60-80% of the maximum response).

  • Buffer Composition: Verify the correct composition and pH (7.4) of the Krebs-Henseleit buffer. Ensure it is continuously gassed with 95% O2 / 5% CO2.

Q3: I am observing a biphasic response (vasoconstriction at low concentrations and vasodilation at high concentrations) with Compound G. Is this normal?

A3: A biphasic response is not uncommon for certain compounds and can indicate multiple mechanisms of action or receptor interactions. At low concentrations, the compound might be interacting with a receptor subtype that mediates vasoconstriction, while at higher concentrations, it may activate a different pathway leading to vasodilation. It is important to document this response and it may warrant further investigation into the compound's pharmacology.

Q4: How can I determine if the vasodilation induced by Compound G is endothelium-dependent?

A4: To determine the role of the endothelium, you can perform parallel experiments with endothelium-denuded aortic rings. The endothelium can be mechanically removed by gently rubbing the intimal surface of the vessel. A successful denudation can be confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh). If Compound G-induced vasodilation is significantly reduced or abolished in endothelium-denuded rings, it suggests an endothelium-dependent mechanism.

Troubleshooting Guide

Problem Possible Cause Solution
No vasodilation observed at any concentration of Compound G. 1. Compound G is not a vasodilator in this tissue. 2. Compound G has low solubility in the buffer. 3. The contractile tone is too high (supramaximal).1. Test the compound in different vascular beds or under different contractile stimuli. 2. Check the solubility of Compound G. A solvent like DMSO may be used, but the final concentration should be kept low (<0.1%) and a solvent control should be included. 3. Reduce the concentration of the contractile agonist to achieve a submaximal contraction.
High variability in vasodilation between aortic rings. 1. Inconsistent tension applied to the rings. 2. Damage to the endothelium during preparation. 3. Differences in the anatomical source of the tissue.1. Ensure a consistent resting tension is applied to all rings. 2. Handle the tissues carefully during dissection and mounting. 3. Use aortic rings from the same region of the aorta for all experiments in a set.
The vasodilation effect of Compound G diminishes over time (tachyphylaxis). 1. Receptor desensitization. 2. Depletion of a signaling molecule.1. Perform non-cumulative concentration-response curves with washout periods between additions. 2. Investigate the mechanism of action to identify any depleted mediators.

Experimental Protocol: In Vitro Vasodilation Assay in Isolated Rat Aortic Rings

This protocol describes an isometric tension study to evaluate the vasodilatory effect of a test compound.

1. Preparation of Krebs-Henseleit Buffer:

  • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

2. Tissue Preparation:

  • Humanely euthanize a rat according to approved institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

  • Remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded rings, gently rub the inner surface of the ring with a fine wire.

3. Isometric Tension Recording:

  • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.

  • Connect the rings to isometric force transducers.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • After equilibration, induce a contraction with a contractile agonist, typically phenylephrine (PE, 1 µM) or KCl (60 mM).

  • Once a stable contractile plateau is reached, add Compound G in a cumulative manner (e.g., from 1 nM to 100 µM).

  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

  • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration) and the maximum relaxation (Emax).

Quantitative Data: Concentration-Response of Compound G

The following table summarizes hypothetical data for the vasodilatory effect of Compound G on phenylephrine-precontracted isolated rat aortic rings.

Concentration of Compound G (M)% Vasodilation (Mean ± SEM, n=6)
1.00E-092.5 ± 0.8
1.00E-0815.2 ± 2.1
1.00E-0748.9 ± 4.5
1.00E-0685.7 ± 3.2
1.00E-0598.1 ± 1.5
1.00E-0499.2 ± 0.9

EC50: 8.5 x 10⁻⁸ M Emax: 99.5%

Signaling Pathways and Workflows

Vasodilation_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell CompoundG Compound G Receptor Receptor CompoundG->Receptor binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive diffuses and activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP produces GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates MLCP MLCP PKG->MLCP activates Myosin_LC_P Myosin-LC-P MLCP->Myosin_LC_P dephosphorylates Myosin_LC Myosin-LC Myosin_LC_P->Myosin_LC Relaxation Vasodilation Myosin_LC->Relaxation

Caption: Endothelium-dependent vasodilation via the Nitric Oxide-cGMP pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Cleaning Clean Connective Tissue Aorta_Excision->Cleaning Slicing Slice into 2-3 mm Rings Cleaning->Slicing Mounting Mount Rings in Organ Bath Slicing->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Contraction Induce Contraction (e.g., PE) Equilibration->Contraction Compound_Addition Cumulative Addition of Compound G Contraction->Compound_Addition Recording Record Relaxation Response Compound_Addition->Recording Calculation Calculate % Vasodilation Recording->Calculation Plotting Plot Concentration-Response Curve Calculation->Plotting EC50_Emax Determine EC50 and Emax Plotting->EC50_Emax

Technical Support Center: Interpreting Unexpected Cardiovascular Effects of Guancydine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Guancydine. Our goal is to help you navigate unexpected experimental outcomes and provide a deeper understanding of this compound's pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound's antihypertensive effect?

This compound is known to act as a centrally acting antihypertensive agent. Its primary mechanism involves the stimulation of central alpha-2 adrenergic receptors.[1][2] This stimulation in the brainstem leads to a reduction in sympathetic outflow from the central nervous system to the periphery.[1][2] The consequences of this reduced sympathetic activity are a decrease in peripheral vascular resistance, heart rate, and subsequently, a lowering of blood pressure.[3][4]

Q2: What are the expected cardiovascular effects of this compound based on clinical data?

Clinical studies in patients with hypertension have demonstrated that this compound effectively lowers both systolic and diastolic blood pressure.[5] This is typically accompanied by a decrease in heart rate.[4][6] Some studies have also reported a decrease in plasma norepinephrine (B1679862) levels, consistent with its mechanism of reducing sympathetic outflow.[4]

Q3: What could be considered an "unexpected" cardiovascular effect of this compound?

An unexpected cardiovascular effect would be a paradoxical increase in blood pressure (hypertensive response), particularly upon initial administration or at specific dose ranges. While the primary effect of this compound is to lower blood pressure, the complex nature of adrenergic receptor pharmacology allows for the theoretical possibility of a transient pressor effect. This could be due to the activation of peripheral alpha-2B adrenergic receptors, which can cause vasoconstriction.[1][7]

Q4: Are paradoxical hypertensive responses observed with other alpha-2 adrenergic agonists?

Yes, transient hypertension has been reported with other alpha-2 adrenergic agonists, such as clonidine (B47849), especially with rapid intravenous administration.[8] This is often attributed to the initial activation of peripheral postsynaptic alpha-1 and alpha-2 receptors on vascular smooth muscle before the central sympatholytic effect becomes dominant.[8]

Troubleshooting Guide for Unexpected Experimental Results

This guide is designed to help you troubleshoot experiments where you observe unexpected cardiovascular responses to this compound, such as a paradoxical increase in blood pressure.

Problem 1: Observation of a Transient Hypertensive Response in Animal Models
Possible Cause Troubleshooting Steps
Peripheral Alpha-Adrenergic Receptor Activation: this compound may be causing an initial, transient vasoconstriction by acting on peripheral alpha-1 or alpha-2B adrenergic receptors before its central effects take hold.[1][8]1. Vary the route and rate of administration: A slower intravenous infusion rate may prevent the initial high concentration of the drug in the periphery, allowing the central effects to manifest first. Compare with intraperitoneal or oral administration. 2. Pre-treat with selective antagonists: Use a selective alpha-1 adrenergic antagonist (e.g., Prazosin) or a non-selective alpha-antagonist to see if the pressor response is blocked. This can help to isolate the receptor subtype responsible for the effect. 3. Measure regional blood flow: Assess blood flow in different vascular beds to determine if the pressor response is associated with vasoconstriction in specific organs.
Baroreflex Impairment: The animal model may have an impaired baroreflex, leading to an inappropriate response to the initial hemodynamic changes.1. Assess baroreflex sensitivity (BRS): Conduct a BRS test before and after this compound administration. A blunted BRS could contribute to a paradoxical response.
Increased Sympathetic Outflow: In certain conditions, there might be a reflex increase in sympathetic outflow that temporarily overrides the central sympatholytic effect.1. Directly measure sympathetic nerve activity (SNA): In anesthetized animals, record renal or splanchnic SNA to directly assess the central sympatholytic effect of this compound and to see if there is an initial burst of activity.
Problem 2: Inconsistent or Noisy Blood Pressure Readings in Isolated Organ Bath Experiments
Possible Cause Troubleshooting Steps
Tissue Viability: The isolated blood vessel may not be healthy, leading to erratic responses.1. Verify tissue responsiveness: At the beginning of each experiment, test the vessel's contractility with a standard agonist (e.g., phenylephrine (B352888), KCl) and its relaxation with a standard vasodilator (e.g., acetylcholine, sodium nitroprusside).[9] 2. Optimize dissection and handling: Ensure gentle handling of the tissue during dissection and mounting to avoid endothelial damage.
Experimental Conditions: Suboptimal buffer composition, temperature, or oxygenation can affect tissue function.1. Check physiological salt solution (PSS): Ensure the PSS is correctly prepared, has the proper pH, is maintained at 37°C, and is continuously bubbled with 95% O2 / 5% CO2.[10] 2. Equilibration period: Allow the tissue to equilibrate in the organ bath for an adequate period (typically 60-90 minutes) before adding any drugs.[10]
Drug Concentration and Addition: Incorrect drug concentrations or improper addition to the bath can lead to variable results.1. Prepare fresh drug solutions: Use freshly prepared stock solutions of this compound for each experiment. 2. Cumulative vs. single additions: For concentration-response curves, decide on a consistent method (cumulative or single additions with washouts) and stick to it.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound observed in a clinical study with hypertensive patients.

Table 1: Hemodynamic Effects of a Single Oral Dose of Guanfacine (B1203898) (a similar alpha-2 agonist)

ParameterControl (Mean ± SEM)After Guanfacine (Mean ± SEM)P-value
Heart Rate (beats/min)77 ± 269 ± 3< 0.05
Pulmonary Capillary Wedge Pressure (mmHg)9 ± 16 ± 1< 0.02
Mean Pulmonary Arterial Pressure (mmHg)15 ± 112 ± 2< 0.05
Data adapted from a study on Guanfacine, a structurally and mechanistically similar compound.[6]

Table 2: Long-Term Hemodynamic Effects of Guanfacine in Hypertensive Patients

ParameterControl (Mean ± SEM)After 6 Weeks of Guanfacine (Mean ± SEM)P-value
Supine Systolic Blood Pressure (mmHg)171 ± 2144 ± 2< 0.01
Supine Diastolic Blood Pressure (mmHg)110 ± 289 ± 1< 0.01
Heart Rate (beats/min)78 ± 270 ± 2< 0.01
Plasma Norepinephrine (pg/ml)220.5 ± 24.2132.8 ± 27.7< 0.05
Data adapted from a study on Guanfacine in patients with chronic glomerulonephritis.[4]

Experimental Protocols

Protocol 1: Assessment of Baroreflex Sensitivity (BRS) in Anesthetized Rats
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane). Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Baseline Recording: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Phenylephrine Injection: Administer a bolus intravenous injection of phenylephrine (an alpha-1 agonist) to induce a rapid increase in blood pressure.

  • Data Analysis: Plot the reflex change in HR against the change in MAP. The slope of the linear portion of this relationship represents the baroreflex sensitivity.

  • This compound Administration: Administer this compound intravenously and repeat the BRS assessment after a suitable time interval to determine the drug's effect on baroreflex function.

Protocol 2: In Vitro Vascular Reactivity Assay Using Isolated Aortic Rings
  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an isolated organ bath containing physiological salt solution (PSS) at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension. Test the viability by contracting the rings with KCl and then assess endothelial integrity with acetylcholine-induced relaxation after pre-contraction with phenylephrine.

  • Concentration-Response Curve: After washout and return to baseline, perform a cumulative concentration-response curve for this compound to assess its direct effect on vascular tone.

  • Investigating Paradoxical Effects: To investigate a potential contractile effect, pre-incubate some rings with a nitric oxide synthase inhibitor (e.g., L-NAME) to remove the influence of endothelium-dependent vasodilation.

Visualizations

Signaling_Pathway_for_Guancydine_Action cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Nervous System cluster_Paradoxical Potential Paradoxical Effect Guancydine_CNS This compound Alpha2A_Receptor Presynaptic α2A-Adrenergic Receptor Guancydine_CNS->Alpha2A_Receptor Stimulates Sympathetic_Neuron_CNS Sympathetic Neuron Alpha2A_Receptor->Sympathetic_Neuron_CNS Inhibits NE_Release_CNS Norepinephrine Release (-) Sympathetic_Neuron_CNS->NE_Release_CNS Sympathetic_Outflow Decreased Sympathetic Outflow NE_Release_CNS->Sympathetic_Outflow NE_PNS Norepinephrine Sympathetic_Outflow->NE_PNS Reduces Release Blood_Vessel Blood Vessel Vasoconstriction Vasoconstriction (+) Blood_Vessel->Vasoconstriction Causes Heart Heart NE_PNS->Blood_Vessel Acts on α1 receptors NE_PNS->Heart Acts on β1 receptors Guancydine_PNS This compound (High Conc.) Alpha2B_Receptor Postsynaptic α2B-Adrenergic Receptor Guancydine_PNS->Alpha2B_Receptor Stimulates Alpha2B_Receptor->Blood_Vessel On Smooth Muscle

Caption: Signaling pathway of this compound's expected and potential paradoxical effects.

Experimental_Workflow_Troubleshooting Start Unexpected Hypertensive Response Observed Check_Dose Verify Drug Concentration and Administration Rate Start->Check_Dose Check_Model Assess Animal Model Integrity (e.g., Baroreflex Sensitivity) Check_Dose->Check_Model If dose is correct In_Vitro_Test Perform Isolated Vessel Experiments Check_Model->In_Vitro_Test If model is sound Direct_Measurement Measure Sympathetic Nerve Activity Check_Model->Direct_Measurement If baroreflex is impaired Antagonist_Study Use Selective Adrenergic Antagonists In_Vitro_Test->Antagonist_Study Conclusion_Peripheral Conclusion: Paradoxical effect likely mediated by peripheral receptors. Antagonist_Study->Conclusion_Peripheral Conclusion_Central Conclusion: Unexpected central or reflex mechanism. Direct_Measurement->Conclusion_Central

Caption: Troubleshooting workflow for investigating paradoxical hypertension.

References

Technical Support Center: Enhancing the Antihypertensive Efficacy of Guancydine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the antihypertensive efficacy of Guancydine.

I. Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: Based on historical studies, this compound (1-cyano-3-tert-amylguanidine) is understood to exert its antihypertensive effects through a direct vasodilatory action on peripheral blood vessels. Unlike some other guanidine (B92328) derivatives, its primary mechanism is not believed to be centrally mediated or through adrenergic neuron blockade. However, researchers should be aware that its molecular targets and signaling pathways are not as extensively characterized as modern antihypertensive agents.

Q2: What are the documented limitations of this compound monotherapy?

A2: Early clinical investigations reported that while this compound significantly lowers mean arterial blood pressure, it often does not achieve normalization of blood pressure in all patients when used as a standalone therapy. A key observation is the potential for activation of the renin-angiotensin-aldosterone system (RAAS), leading to diminished urinary sodium excretion and subsequent fluid retention, which can counteract the drug's antihypertensive effect.

Q3: What strategies can be employed to enhance this compound's antihypertensive efficacy?

A3: Given the evidence of RAAS activation, a primary strategy is combination therapy . Co-administration of this compound with agents that counteract the effects of the RAAS is a logical approach. Suitable drug classes for combination studies include:

  • Diuretics: To counteract sodium and water retention.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: To block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Angiotensin II Receptor Blockers (ARBs): To directly block the action of angiotensin II at its receptor.

Q4: What are the common side effects reported for this compound that I should monitor in my experimental subjects?

A4: Researchers should be vigilant for side effects noted in early human studies, which may translate to animal models. These include nausea, vomiting, constipation, somnolence, restlessness, and mental confusion. Monitoring animal behavior, food and water intake, and body weight is crucial.

II. Troubleshooting Guides for Preclinical Research

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing this compound's efficacy.

Problem Potential Cause Troubleshooting Steps
Inconsistent or suboptimal blood pressure reduction with this compound monotherapy. 1. Activation of compensatory mechanisms: The renin-angiotensin-aldosterone system (RAAS) may be activated, leading to vasoconstriction and fluid retention, which counteracts the vasodilatory effect of this compound. 2. Pharmacokinetic variability: Differences in absorption, distribution, metabolism, or excretion of this compound among experimental subjects. 3. Incorrect dosage: The administered dose may be insufficient to elicit a maximal therapeutic response.1. Investigate RAAS activation: Measure plasma renin activity, angiotensin II, and aldosterone (B195564) levels (see Experimental Protocols section). 2. Initiate combination therapy: Co-administer this compound with a diuretic, ACE inhibitor, or ARB to counteract RAAS activation. 3. Conduct dose-response studies: Determine the optimal dose of this compound in your animal model. 4. Pharmacokinetic analysis: If resources permit, perform pharmacokinetic studies to assess drug exposure in your subjects.
Observed increase in body weight and/or edema in experimental animals. Fluid retention: Likely due to this compound-induced activation of the RAAS and subsequent sodium and water retention.1. Administer a diuretic: This is the most direct way to address fluid retention. 2. Monitor fluid intake and urine output: Quantify the extent of fluid imbalance. 3. Assess renal function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to ensure renal function is not compromised.
Animals exhibit signs of sedation or neurological side effects. Off-target effects of this compound: The drug may have effects on the central nervous system.1. Careful behavioral monitoring: Use a standardized behavioral scoring system to quantify the severity of side effects. 2. Dose reduction: Determine if a lower dose of this compound can maintain antihypertensive efficacy with reduced side effects. 3. Combination with lower dose: Explore if a lower dose of this compound in combination with another antihypertensive agent can achieve the desired blood pressure reduction with a better side effect profile.

III. Experimental Protocols

A. In Vivo Blood Pressure Measurement in Rodent Models

Objective: To accurately measure systolic and diastolic blood pressure in conscious rodents to assess the efficacy of this compound and combination therapies.

Method: Tail-Cuff Plethysmography

  • Acclimatization: For several days prior to the experiment, acclimate the animals to the restraining device and the tail cuff to minimize stress-induced blood pressure fluctuations.

  • Animal Preparation: Place the conscious animal in a restrainer. Gently warm the tail to increase blood flow and improve signal detection.

  • Cuff Placement: Securely place the tail cuff and a volume-pressure recording sensor around the base of the animal's tail.

  • Measurement Cycle: The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.

  • Data Collection: Perform multiple measurement cycles for each animal at each time point to ensure data accuracy and reliability. Average the readings for each animal.

B. Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activation

Objective: To quantify key components of the RAAS to determine if this compound treatment leads to its activation.

1. Plasma Renin Activity (PRA) Assay

  • Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) in the plasma.

  • Protocol:

    • Sample Collection: Collect blood into pre-chilled EDTA tubes. Centrifuge at 4°C to separate plasma.

    • Inhibition of Angiotensinases: Add a protease inhibitor cocktail to the plasma to prevent the degradation of angiotensin I.

    • Generation of Angiotensin I: Divide the plasma sample into two aliquots. Incubate one at 37°C and the other at 4°C (as a control for baseline angiotensin I).

    • Quantification of Angiotensin I: Use a commercially available Angiotensin I ELISA kit to measure the concentration in both aliquots.

    • Calculation: Calculate the rate of angiotensin I generation (ng/mL/hour) by subtracting the 4°C value from the 37°C value and dividing by the incubation time.

2. Angiotensin II and Aldosterone Measurement (ELISA)

  • Principle: A competitive ELISA is commonly used to quantify the levels of angiotensin II and aldosterone in plasma.

  • Protocol:

    • Sample Preparation: Collect plasma as described for the PRA assay. Acidification or extraction may be required depending on the specific kit instructions.

    • Standard Curve: Prepare a serial dilution of the provided angiotensin II or aldosterone standard to generate a standard curve.

    • ELISA Procedure:

      • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

      • Add a fixed amount of enzyme-conjugated angiotensin II or aldosterone (the competitor).

      • Add a specific primary antibody.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Stop the reaction and measure the absorbance using a microplate reader.

    • Data Analysis: The concentration of angiotensin II or aldosterone in the samples is inversely proportional to the signal intensity. Calculate the concentrations based on the standard curve.

IV. Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound Monotherapy vs. Combination Therapy in Spontaneously Hypertensive Rats (SHR)

Treatment Group Dose (mg/kg) Change in Mean Arterial Pressure (mmHg) from Baseline Plasma Renin Activity (ng/mL/hr) Plasma Aldosterone (pg/mL)
Vehicle Control-+2 ± 1.52.5 ± 0.5150 ± 20
This compound10-25 ± 3.25.8 ± 0.8350 ± 45
This compound + Hydrochlorothiazide10 + 25-40 ± 4.1 4.5 ± 0.6280 ± 30
This compound + Enalapril10 + 10-45 ± 3.81.8 ± 0.4 130 ± 18

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. *p < 0.05 vs. This compound monotherapy.

V. Visualizations

Signaling Pathways and Experimental Workflows

Guancydine_Mechanism_and_Compensation This compound This compound Vasodilation Peripheral Vasodilation This compound->Vasodilation Direct Effect BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure RAAS Renin-Angiotensin- Aldosterone System (RAAS) Activation BloodPressure->RAAS Compensatory Response AngiotensinII Increased Angiotensin II RAAS->AngiotensinII Aldosterone Increased Aldosterone RAAS->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction FluidRetention Sodium & Water Retention Aldosterone->FluidRetention Counteraction Counteraction of Antihypertensive Effect Vasoconstriction->Counteraction FluidRetention->Counteraction

Caption: Compensatory RAAS activation in response to this compound.

Combination_Therapy_Logic This compound This compound Vasodilation Vasodilation This compound->Vasodilation BP_Lowering1 Blood Pressure Lowering Vasodilation->BP_Lowering1 Enhanced_Efficacy Enhanced Antihypertensive Efficacy BP_Lowering1->Enhanced_Efficacy RAAS_Blocker RAAS Inhibitor (ACEi or ARB) Block_RAAS Blocks RAAS Activation RAAS_Blocker->Block_RAAS BP_Lowering2 Blood Pressure Lowering Block_RAAS->BP_Lowering2 BP_Lowering2->Enhanced_Efficacy Diuretic Diuretic Reduce_Fluid Reduces Fluid Retention Diuretic->Reduce_Fluid BP_Lowering3 Blood Pressure Lowering Reduce_Fluid->BP_Lowering3 BP_Lowering3->Enhanced_Efficacy

Caption: Rationale for combination therapy with this compound.

RAAS_Assessment_Workflow start Start: Animal Dosing (this compound +/- Combo) blood_collection Blood Collection (EDTA Plasma) start->blood_collection pra_assay Plasma Renin Activity (PRA) Assay (Angiotensin I Generation) blood_collection->pra_assay elisa Angiotensin II & Aldosterone ELISA blood_collection->elisa data_analysis Data Analysis: Compare Treatment Groups to Vehicle Control pra_assay->data_analysis elisa->data_analysis end Conclusion: Assess RAAS Activation data_analysis->end

Caption: Experimental workflow for assessing RAAS activation.

Technical Support Center: Identifying Metabolic Pathways of Guancydine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the metabolic pathways of Guancydine using liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for a guanidine-containing compound like this compound in liver microsomes?

A1: Based on studies of similar compounds, the primary metabolic pathways for guanidine-containing drugs in liver microsomes often involve Phase I (functionalization) and potentially Phase II (conjugation) reactions. Common Phase I reactions for guanidine (B92328) derivatives include oxidation, O-dealkylation, hydroxylation, and cyclization.[1][2][3] For instance, Isopropoxy Benzene Guanidine (IBG) has been shown to undergo O-dealkylation, oxygenation, cyclization, and hydrolysis in rat liver microsomes.[1][2][3] Guanethidine (B1672426) has been found to be metabolized to 2-(6-carboxyhexylamino)ethylguanidine and guanethidine N-oxide.[4]

Q2: Which cytochrome P450 (CYP) enzymes are likely involved in this compound metabolism?

A2: The specific CYP isoforms involved in this compound metabolism would need to be determined experimentally. However, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs.[5] Key enzymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5][6] For a compound like IBG, it has been suggested that CYP3A4, CYP2D6, and CYP2C9 may be involved in its metabolic processes.[1]

Q3: What is a typical experimental workflow for a metabolic stability assay in liver microsomes?

A3: A standard workflow involves incubating the test compound (this compound) with liver microsomes in the presence of a necessary cofactor, NADPH.[7] Samples are taken at various time points, the reaction is stopped, and the remaining amount of the parent drug is quantified using LC-MS/MS.[8] This allows for the determination of the compound's half-life and intrinsic clearance.[9]

Q4: How can I identify the metabolites of this compound formed in the incubation?

A4: Metabolite identification is typically performed using high-resolution mass spectrometry, such as UHPLC-Q-TOF-MS/MS.[1][2][3] By comparing the mass spectra of samples from the incubation with control samples, novel peaks corresponding to potential metabolites can be identified. The fragmentation patterns of these peaks can then be used to elucidate the structure of the metabolites.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No metabolism of this compound observed. 1. Inactive Microsomes: Improper storage or handling of liver microsomes.1. Ensure microsomes are stored at -80°C and thawed immediately before use. Avoid repeated freeze-thaw cycles.[10] Run a positive control with a known substrate (e.g., testosterone) to verify enzyme activity.[10]
2. NADPH Degradation: The NADPH cofactor is essential for CYP activity and can degrade over time.2. Prepare the NADPH solution fresh just before the experiment.[10]
3. Incorrect Incubation Conditions: Suboptimal pH, temperature, or incubation time.3. Verify the pH of the buffer is 7.4. Ensure the incubation is performed at 37°C with gentle agitation.[10] Optimize the incubation time; some compounds may require longer incubation periods.
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate dispensing of microsomes, substrate, or cofactors.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like microsomal suspensions.
2. Non-homogenous Microsomal Suspension: Microsomes settling during the experiment.2. Gently mix the microsomal stock solution before each pipetting step.
3. Analytical Variability: Issues with the LC-MS/MS analysis.3. Ensure the analytical method is validated. Use an internal standard to account for variations in sample processing and injection volume.
Unexpected or Unidentifiable Peaks in Mass Spectrometry Data. 1. Contamination: Contaminants in the buffer, solvent, or from the lab environment.1. Run blank samples (without the test compound) to identify background peaks. Use high-purity solvents and reagents.
2. Non-enzymatic Degradation: The compound may be unstable in the incubation buffer.2. Include a control incubation without NADPH to assess non-enzymatic degradation.[10]
3. Formation of Adducts: The compound or its metabolites may form adducts with components of the mobile phase.3. Analyze the mass spectra for common adducts (e.g., sodium, potassium, formic acid).

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Microsomal Protein Concentration0.5 mg/mL
This compound Initial Concentration1 µM
Half-Life (t½)25 minutes
Intrinsic Clearance (CLint)27.7 µL/min/mg

Table 2: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes

Metabolite IDProposed Biotransformationm/zRelative Abundance (%)
M1Monohydroxylation[Parent + 16]45
M2Dihydroxylation[Parent + 32]15
M3O-dealkylation[Parent - Alkyl group]30
M4N-oxidation[Parent + 16]10

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in the phosphate buffer. Keep on ice.

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be less than 1%.[11]

  • Incubation Procedure:

    • Thaw a vial of pooled human liver microsomes on ice. Dilute the microsomes with the phosphate buffer to a final concentration of 1 mg/mL.

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Diluted liver microsomes (to a final concentration of 0.5 mg/mL)

      • This compound stock solution (to a final concentration of 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[10]

    • Initiate the reaction by adding the 20 mM NADPH solution to a final concentration of 1 mM.[10]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[8]

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification of this compound

  • Follow the incubation procedure as described in Protocol 1, but use a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.[2]

  • Incubate for a fixed time point (e.g., 60 minutes).

  • Prepare control samples, including an incubation without NADPH and an incubation without this compound.

  • Terminate the reaction and prepare the samples as described above.

  • Analyze the samples using a high-resolution LC-MS/MS instrument capable of fragmentation (e.g., Q-TOF).

  • Compare the chromatograms of the test sample with the control samples to identify unique peaks corresponding to potential metabolites.

  • Analyze the mass-to-charge ratio (m/z) and the fragmentation pattern of the potential metabolite peaks to propose their structures.

Visualizations

Guancydine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound M1 Monohydroxylated this compound This compound->M1 Hydroxylation M2 O-dealkylated this compound This compound->M2 O-dealkylation M3 N-oxidized this compound This compound->M3 N-oxidation M4 Cyclized this compound This compound->M4 Cyclization M5 Glucuronide Conjugate M1->M5 Glucuronidation

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow A Prepare Reagents (Buffer, Microsomes, this compound, NADPH) B Pre-incubate at 37°C (Microsomes + this compound) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C with Agitation C->D E Sample at Time Points D->E F Terminate Reaction (Add Acetonitrile + Internal Standard) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for a microsomal stability assay.

Caption: Troubleshooting decision tree for no metabolism.

References

Addressing tachyphylaxis observed with continuous Guancydine infusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with continuous Guancydine infusion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1-cyano-3-tert-amylguanidine) is an antihypertensive agent.[1][2] Its mechanism of action as a vasodilator is not fully elucidated in the available literature. However, compounds containing a guanidine (B92328) group have been shown to act as inhibitors of voltage-gated potassium (Kv) channels.[3][4][5] Inhibition of these channels in vascular smooth muscle cells would lead to membrane depolarization, which would be expected to cause vasoconstriction. Therefore, its vasodilatory effect may be indirect or involve other mechanisms not fully characterized. One proposed action is the enhancement of acetylcholine (B1216132) release following a nerve impulse.[6]

Q2: What is tachyphylaxis and why might it be observed with continuous this compound infusion?

Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[7][8] While the specific mechanisms for this compound-induced tachyphylaxis are not well-documented, potential causes, extrapolated from other vasodilators, could include:

  • Receptor Desensitization or Downregulation: Continuous stimulation of a receptor can lead to its desensitization or a decrease in the number of receptors on the cell surface.

  • Depletion of Intracellular Mediators: The drug's effect may depend on the presence of certain intracellular molecules that become depleted with continuous stimulation.

  • Activation of Counter-Regulatory Mechanisms: The body may respond to the drug-induced vasodilation by activating systems that cause vasoconstriction, such as the renin-angiotensin-aldosterone system.[1]

  • Increased Oxidative Stress: Some vasodilators are known to increase the production of reactive oxygen species (ROS), which can impair the vasodilatory response.[9]

Q3: What are the common side effects observed with this compound administration?

Common side effects reported in clinical trials include nausea, vomiting, constipation, drowsiness, restlessness, mental confusion, weakness, and urine retention.[1] A significant gain in body weight has also been noted.[1]

Troubleshooting Guide for Tachyphylaxis

This guide provides a structured approach to identifying and addressing tachyphylaxis during continuous this compound infusion experiments.

Problem: Attenuation of Vasodilatory Response

Possible Cause 1: Development of Tachyphylaxis

  • How to Diagnose:

    • Monitor the primary efficacy endpoint (e.g., blood pressure, vascular tone) over the duration of the continuous infusion. A gradual decrease in the drug's effect at a constant infusion rate is indicative of tachyphylaxis.

    • Attempt to restore the response by temporarily discontinuing the infusion and then reinitiating it. A restored response after a drug-free interval suggests tachyphylaxis.

  • Suggested Solutions:

    • Intermittent Dosing: Instead of a continuous infusion, consider an intermittent dosing schedule to allow for recovery of the signaling pathway.

    • Co-administration of a Potentiating Agent: Based on mechanisms observed with other vasodilators, co-administration of antioxidants like Vitamin C could be explored to mitigate potential oxidative stress-induced tachyphylaxis.[9]

    • Dose Escalation: A carefully controlled increase in the infusion rate may temporarily overcome the attenuated response, but this may also accelerate the development of tachyphylaxis.

Possible Cause 2: Activation of Counter-Regulatory Vasoconstrictor Pathways

  • How to Diagnose:

    • Measure biomarkers of counter-regulatory pathways, such as plasma renin activity, angiotensin II, and aldosterone (B195564) levels. An increase in these markers coinciding with the loss of this compound's effect would support this cause.[1]

  • Suggested Solutions:

    • Co-administration of Inhibitors of Counter-Regulatory Pathways:

      • An ACE inhibitor or an angiotensin II receptor blocker (ARB) could be used to counteract the effects of the renin-angiotensin-aldosterone system.[10]

      • A diuretic may be considered to address potential fluid retention and weight gain.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Tachyphylaxis to this compound in a Hypertensive Rat Model

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Instrumentation: Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Drug Administration:

    • Group 1 (Control): Continuous intravenous infusion of vehicle (e.g., saline).

    • Group 2 (Continuous this compound): Continuous intravenous infusion of this compound at a dose known to produce a sustained hypotensive effect.

    • Group 3 (Intermittent this compound): Intravenous infusion of this compound for a set duration (e.g., 8 hours) followed by a drug-free period (e.g., 16 hours), repeated daily.

  • Monitoring: Record mean arterial pressure (MAP) and heart rate continuously for the duration of the study (e.g., 7 days).

  • Data Analysis: Compare the change in MAP from baseline over time between the different treatment groups. A waning of the hypotensive effect in the continuous infusion group compared to the intermittent group would indicate tachyphylaxis.

Protocol 2: Ex Vivo Investigation of Vascular Tachyphylaxis in Isolated Aortic Rings

  • Tissue Preparation: Isolate thoracic aortic rings from healthy rats.

  • Experimental Setup: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C. Connect the rings to an isometric force transducer to record changes in vascular tone.

  • Induction of Contraction: Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for this compound to determine its vasodilatory potency (EC50).

  • Induction of Tachyphylaxis:

    • Control Rings: Incubate with vehicle for a prolonged period (e.g., 4-6 hours).

    • Tachyphylaxis Rings: Incubate with a fixed concentration of this compound (e.g., EC75) for the same duration.

  • Assessment of Tachyphylaxis: After the incubation period, wash out the rings and generate a second cumulative concentration-response curve for this compound in both groups. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation in the tachyphylaxis group would confirm tachyphylaxis.

Quantitative Data Summary

Table 1: Hypothetical In Vivo Tachyphylaxis Data for this compound

Treatment GroupInitial Mean Arterial Pressure (mmHg)MAP at 24h (mmHg)MAP at 72h (mmHg)% Attenuation of Hypotensive Effect at 72h
Vehicle Control180 ± 5178 ± 6179 ± 5N/A
Continuous this compound182 ± 6145 ± 4165 ± 557%
Intermittent this compound181 ± 5143 ± 5146 ± 48%

Table 2: Hypothetical Ex Vivo Vascular Reactivity Data

TreatmentEC50 of this compound (nM) - InitialEC50 of this compound (nM) - Post-IncubationMaximal Relaxation (%) - InitialMaximal Relaxation (%) - Post-Incubation
Vehicle Control150 ± 12155 ± 1598 ± 297 ± 3
This compound Incubation148 ± 14450 ± 2599 ± 175 ± 4

Visualizations

cluster_0 Proposed this compound Signaling Pathway This compound This compound Kv_Channel Voltage-Gated K+ Channel This compound->Kv_Channel Inhibition Unknown_Target Unknown Vasodilatory Target This compound->Unknown_Target Acts on (?) Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Vasodilation Vasodilation Unknown_Target->Vasodilation

Caption: Proposed dual mechanism of this compound affecting vascular tone.

cluster_1 Experimental Workflow for Investigating Tachyphylaxis Start Start: Observe Attenuated Response Assess_Tachyphylaxis Confirm Tachyphylaxis (Dose-Response Shift) Start->Assess_Tachyphylaxis Investigate_Mechanism Investigate Mechanism Assess_Tachyphylaxis->Investigate_Mechanism Receptor_Binding Receptor Binding Assay Investigate_Mechanism->Receptor_Binding Receptor Level Signaling_Assay Downstream Signaling Assay Investigate_Mechanism->Signaling_Assay Cellular Level Counter_Regulation Measure Counter-Regulatory Hormones Investigate_Mechanism->Counter_Regulation Systemic Level Develop_Strategy Develop Mitigation Strategy Receptor_Binding->Develop_Strategy Signaling_Assay->Develop_Strategy Counter_Regulation->Develop_Strategy Intermittent_Dosing Test Intermittent Dosing Develop_Strategy->Intermittent_Dosing Combination_Therapy Test Combination Therapy Develop_Strategy->Combination_Therapy

Caption: Workflow for troubleshooting and addressing this compound tachyphylaxis.

cluster_2 Logical Relationships in Tachyphylaxis Development Continuous_Infusion Continuous this compound Infusion Receptor_Stimulation Sustained Receptor Stimulation Continuous_Infusion->Receptor_Stimulation Counter_Regulation_Activation Activation of Counter-Regulatory Systems (e.g., RAAS) Continuous_Infusion->Counter_Regulation_Activation Desensitization Receptor Desensitization/ Downregulation Receptor_Stimulation->Desensitization Mediator_Depletion Depletion of Intracellular Mediators Receptor_Stimulation->Mediator_Depletion Tachyphylaxis Tachyphylaxis (Reduced Vasodilatory Effect) Desensitization->Tachyphylaxis Counter_Regulation_Activation->Tachyphylaxis Mediator_Depletion->Tachyphylaxis

Caption: Potential pathways leading to tachyphylaxis with continuous infusion.

References

Validation & Comparative

A Comparative Guide: Guancydine versus Diazoxide for Acute Blood Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Guancydine and Diazoxide (B193173), two potent vasodilators employed in the management of acute, severe hypertension. While both drugs effectively lower blood pressure, they exhibit distinct mechanisms of action, hemodynamic effects, and safety profiles. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a guanidine (B92328) derivative, and Diazoxide, a benzothiadiazine derivative, are both powerful antihypertensive agents. Diazoxide is a well-characterized arterial vasodilator that acts by opening ATP-sensitive potassium channels in smooth muscle cells. This compound's mechanism is less definitively established but is thought to involve direct vasodilation and potential modulation of sympathetic nerve function. Clinical data for Diazoxide in hypertensive emergencies is more extensive than for this compound. This guide presents a side-by-side comparison of their known properties and clinical effects based on available literature.

Mechanism of Action

This compound

The precise molecular mechanism of this compound's antihypertensive effect is not fully elucidated. However, studies suggest it acts as a direct-acting vasodilator, reducing peripheral vascular resistance. Unlike some other guanidine compounds, such as guanethidine (B1672426), it does not appear to primarily act by depleting norepinephrine (B1679862) stores from sympathetic nerve endings[1][2]. Its action is thought to be a complex interplay of direct smooth muscle relaxation and possible subtle interference with sympathetic outflow[3].

Diazoxide

Diazoxide's mechanism is well-established. It is a potassium channel opener that specifically targets ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the arterial smooth muscle and subsequent vasodilation and a drop in blood pressure[4].

Signaling Pathway Diagrams

Guancydine_Pathway This compound This compound UnknownReceptor Putative Receptor / Direct Action This compound->UnknownReceptor Binds to or acts directly on VascularSmoothMuscle Vascular Smooth Muscle Cell Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure UnknownReceptor->VascularSmoothMuscle Induces relaxation

Caption: Putative signaling pathway for this compound.

Diazoxide_Pathway Diazoxide Diazoxide KATPChannel ATP-Sensitive Potassium (K-ATP) Channel Diazoxide->KATPChannel Opens K_efflux K+ Efflux KATPChannel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization CaChannel Voltage-Gated Calcium Channel Hyperpolarization->CaChannel Inhibits opening Ca_influx Decreased Ca2+ Influx CaChannel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure

Caption: Signaling pathway for Diazoxide.

Quantitative Data Comparison

The following tables summarize the quantitative data on the antihypertensive effects of this compound and Diazoxide from various clinical studies. It is important to note that these are not from direct head-to-head trials.

Table 1: Efficacy in Blood Pressure Reduction
ParameterThis compoundDiazoxide
Route of Administration OralIntravenous
Onset of Action Within 4 hours[5]Within 5 minutes[6]
Duration of Action 6-7 hours (single dose)[5]3-12 hours[6]
Mean Arterial Pressure (MAP) Reduction Significant decrease, but normalized in only 2 of 9 patients in one study[5]Average decrease of 26% in one study[4]. In another, MAP fell from 159 to 126 mmHg within 30 minutes in patients with hypertensive crisis[7].
Diastolic Blood Pressure (DBP) Reduction Not explicitly detailed in available studiesReduced from an average of 139 to 98 mmHg within 10 minutes[8]
Table 2: Hemodynamic Effects
ParameterThis compoundDiazoxide
Cardiac Output No significant change[5]Increased[4]
Heart Rate Not consistently reported, but other guanidines cause a slight reduction[9]Increased (reflex tachycardia)[4]
Systemic Vascular Resistance Decreased (inferred from vasodilation)Decreased[4]
Renal Blood Flow Unchanged[5]Increased[4]
Glomerular Filtration Rate Unchanged[5]Increased[4]
Table 3: Adverse Effects
Adverse EffectThis compoundDiazoxide
Common Nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, urine retention[5]Tachycardia, hypotension, nausea, vomiting[10][11]
Metabolic Sodium retention, weight gain[5]Hyperglycemia (due to inhibition of insulin (B600854) release)[8]
Cardiovascular Orthostatic hypotension[5]Potential for myocardial ischemia in at-risk patients[11]

Experimental Protocols

General Clinical Trial Protocol for Acute Blood Pressure Reduction

Objective: To assess the efficacy and safety of an intravenous antihypertensive agent in patients with a hypertensive emergency.

Patient Population: Adult patients with a systolic blood pressure >180 mmHg and/or a diastolic blood pressure >120 mmHg with evidence of acute target organ damage.

Study Design: A prospective, open-label, or randomized controlled trial.

Experimental Workflow:

Experimental_Workflow Start Patient with Hypertensive Emergency Screening Inclusion/Exclusion Criteria Screening Start->Screening Consent Informed Consent Screening->Consent Baseline Baseline Measurements (BP, HR, ECG, Bloods) Consent->Baseline Randomization Randomization (if applicable) Baseline->Randomization DrugAdmin Drug Administration (e.g., IV Bolus or Infusion) Randomization->DrugAdmin Monitoring Continuous BP and HR Monitoring (e.g., every 5-15 min initially) DrugAdmin->Monitoring FollowUp Follow-up Assessments (e.g., at 1, 6, 24 hours) Monitoring->FollowUp Endpoint Primary Endpoint Assessment (e.g., % reduction in MAP at 30 min) FollowUp->Endpoint End End of Study Endpoint->End

Caption: Generalized experimental workflow for a clinical trial of an IV antihypertensive.

Key Procedures:

  • Patient Screening and Consent: Patients presenting with a hypertensive emergency are screened for eligibility based on predefined inclusion and exclusion criteria. Informed consent is obtained.

  • Baseline Assessments: Baseline measurements including blood pressure (via an arterial line for continuous monitoring if possible), heart rate, electrocardiogram (ECG), and blood samples for baseline biochemistry and hematology are collected.

  • Drug Administration:

    • Diazoxide: Administered as a rapid intravenous injection of 1 to 3 mg/kg, or as a 300 mg bolus over 10-30 seconds. Minibolus injections of 50 to 150 mg may be repeated at 5 to 15-minute intervals to achieve the target blood pressure[6][12][13].

    • This compound (Hypothetical IV Protocol): As an orally administered drug in the cited studies, a hypothetical intravenous protocol would involve a carefully titrated infusion to avoid precipitous drops in blood pressure, with the exact dosage determined in preclinical and Phase I studies.

  • Monitoring: Continuous monitoring of blood pressure and heart rate is crucial. The frequency of monitoring is typically every 2-5 minutes during and immediately after drug administration, then every 15-30 minutes once the blood pressure has stabilized.

  • Data Collection: Blood pressure and heart rate are recorded at predefined intervals. Any adverse events are documented.

  • Endpoint Evaluation: The primary efficacy endpoint is often the percentage reduction in mean arterial pressure within a specified timeframe (e.g., 30 minutes or 1 hour) to a safe level, without inducing hypotension.

Conclusion

Diazoxide is a well-established agent for the management of hypertensive emergencies with a rapid onset of action and a known mechanism of action. Its use is supported by a larger body of clinical evidence. This compound also demonstrates potent antihypertensive effects, though the available data is more limited, and its use in acute settings is less defined. The primary advantage of Diazoxide is its rapid and predictable effect when administered intravenously. This compound's profile from older studies suggests it may have a role, but further research, including well-controlled comparative trials, would be necessary to establish its place in the modern therapeutic arsenal (B13267) for acute hypertension. Researchers and drug development professionals should consider the differences in their mechanisms, hemodynamic profiles, and the existing evidence base when evaluating these compounds.

References

Comparative Efficacy of Guancydine and Minoxidil in Hypertensive Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antihypertensive agents Guancydine and minoxidil (B1677147), focusing on their efficacy in hypertensive models as documented in preclinical and clinical research. The information is intended for researchers, scientists, and drug development professionals.

Overview of Antihypertensive Mechanisms

This compound is a guanidine (B92328) derivative that functions as an adrenergic neuron-blocking agent. Its mechanism is similar to that of guanethidine (B1672426). It acts on peripheral sympathetic nerves to inhibit the release of norepinephrine, leading to a reduction in sympathetic tone and consequently, a decrease in blood pressure.

Minoxidil , on the other hand, is a potent direct-acting peripheral vasodilator.[1] Its antihypertensive effect is mediated by the opening of adenosine (B11128) triphosphate (ATP)-sensitive potassium channels in the smooth muscle cells of arterioles.[1] This leads to hyperpolarization of the cell membrane and relaxation of the vascular smooth muscle, resulting in vasodilation and a drop in blood pressure.[1]

Comparative Efficacy Data

Table 1: Efficacy of this compound in Human Arterial Hypertension

ParameterPre-treatment Value (Mean)Post-treatment Value (Mean)Percentage ChangeReference
Mean Arterial Pressure (mmHg)Not specifiedSignificant decreaseNot specified[2]

Note: In this clinical study, this compound was administered to nine patients with arterial hypertension for 7 to 18 days at an average dose of 21 mg/kg of body weight. While a significant decrease in mean arterial blood pressure was observed in all patients, normal levels were achieved in only two.[2]

Table 2: Efficacy of Minoxidil in Animal Hypertensive Models

Animal ModelTreatmentBlood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHR)MinoxidilSignificant and comparable to guanethidine and timolol (B1209231) at 6 and 9 months of age.[3]
Spontaneously Hypertensive Rats (SHR)Minoxidil (0.3-10 mg/kg/day in drinking water for 14 days)Dose-related reduction in blood pressure.[4]
Two-Kidney, One-Clip Hypertensive RatsMinoxidil (40, 80, and 120 mg/L in drinking water for 24 days)Marked initial decrease, with subsequent partial tolerance.[5]
Human Severe Hypertension with Renal FailureMinoxidil added to conventional drugsSignificant reduction in blood pressure.[6]
Human Essential and Renal HypertensionMinoxidil (average max. dosage 27.9 mg/day for 84.5 days)Systolic: 195 to 159 mmHgDiastolic: 120 to 92.5 mmHg[7]

Experimental Protocols

Detailed experimental protocols for a direct comparative study are unavailable. However, a general methodology for evaluating the antihypertensive effects of compounds like this compound and minoxidil in a spontaneously hypertensive rat (SHR) model is described below.

A General Protocol for Assessing Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used as a model of essential hypertension.[8] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, pre-warmed rats using a non-invasive tail-cuff method. Multiple readings are taken to ensure accuracy.

  • Drug Administration:

    • Animals are randomly assigned to treatment groups: Vehicle control, this compound (various doses), and Minoxidil (various doses).

    • Drugs are administered orally (e.g., via gavage or in drinking water) daily for a specified period (e.g., 14 or 28 days).[4]

  • Monitoring: Blood pressure and heart rate are monitored at regular intervals throughout the study (e.g., daily or weekly). Body weight and general health are also observed.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the mechanisms of action and a typical experimental workflow for comparing these antihypertensive agents.

cluster_this compound This compound Signaling Pathway cluster_minoxidil Minoxidil Signaling Pathway Guan This compound SN Sympathetic Nerve Terminal Guan->SN Inhibits NE_Release Norepinephrine Release Vasc_Smooth_Muscle Vascular Smooth Muscle NE_Release->Vasc_Smooth_Muscle Stimulates Vasoconstriction Vasoconstriction Vasc_Smooth_Muscle->Vasoconstriction BP_Dec Blood Pressure Decrease Vasoconstriction->BP_Dec Leads to (via reduction) Minox Minoxidil K_Channel ATP-sensitive K+ Channel Minox->K_Channel Opens Hyperpol Hyperpolarization K_Channel->Hyperpol Ca_Influx Ca2+ Influx Hyperpol->Ca_Influx Inhibits Vasc_Smooth_Muscle2 Vascular Smooth Muscle Relaxation Vasodilation Vasodilation Vasc_Smooth_Muscle2->Vasodilation BP_Dec2 Blood Pressure Decrease Vasodilation->BP_Dec2

Caption: Mechanisms of action for this compound and Minoxidil.

Start Select Hypertensive Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimate Acclimatize Animals to Housing Conditions Start->Acclimate Baseline Measure Baseline Blood Pressure and Heart Rate (e.g., Tail-Cuff Method) Acclimate->Baseline Grouping Randomly Assign to Treatment Groups: - Vehicle Control - this compound (multiple doses) - Minoxidil (multiple doses) Baseline->Grouping Admin Daily Drug Administration (e.g., Oral Gavage) Grouping->Admin Monitor Monitor Blood Pressure, Heart Rate, and Health Status (Regular Intervals) Admin->Monitor Data Data Collection and Analysis Monitor->Data Compare Compare Efficacy and Side Effects Data->Compare

Caption: Experimental workflow for comparing antihypertensive drugs.

Side Effects and Other Considerations

  • This compound: Side effects observed in a human study included nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, and urine retention.[2] A substantial gain in body weight was also noted, and urinary sodium excretion diminished, suggesting activation of the renin-angiotensin-aldosterone system.[2]

  • Minoxidil: Common side effects are related to its potent vasodilatory action and include reflex tachycardia and fluid retention, often necessitating co-administration with a beta-blocker and a diuretic.[1] Hypertrichosis (excessive hair growth) is another well-documented side effect.[1]

Conclusion

References

Validating the Vasodilatory Mechanism of Novel Guancydine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasodilatory mechanisms of novel Guancydine analogs. It is intended to assist researchers and drug development professionals in understanding the potential of these new chemical entities in the management of hypertension and other vascular disorders. The guide outlines the experimental validation of their mechanism of action, comparing their performance with the parent compound, this compound, and other established vasodilators.

Introduction to this compound and its Analogs

This compound is a guanidine-based compound with known effects on vascular tone. The guanidine (B92328) group is a key pharmacophore in several biologically active molecules.[1][2] While the precise vasodilatory mechanism of this compound is not extensively documented in publicly available literature, related guanidine compounds have been shown to interact with ion channels, particularly voltage-gated potassium (Kv) channels.[3] Inhibition of these channels in vascular smooth muscle cells (VSMCs) can lead to membrane depolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.

This guide focuses on two novel investigational analogs, designated as Analog A and Analog B , which have been developed to enhance the vasodilatory potency and selectivity of this compound. This document will present hypothetical, yet plausible, experimental data to illustrate the process of validating their mechanism of action.

Comparative Analysis of Vasodilatory Effects

The vasodilatory properties of the novel this compound analogs were evaluated and compared against this compound and two standard vasodilators with distinct mechanisms of action: Minoxidil (a potassium channel opener) and Sodium Nitroprusside (a nitric oxide donor).

Table 1: Potency of Vasodilatory Agents in Isolated Rat Aortic Rings
CompoundEC50 (µM)Maximum Relaxation (%)
This compound15.2 ± 1.875.3 ± 5.1
Analog A 2.8 ± 0.4 92.1 ± 3.7
Analog B 5.1 ± 0.6 88.5 ± 4.2
Minoxidil8.7 ± 1.195.2 ± 2.9
Sodium Nitroprusside0.1 ± 0.0298.7 ± 1.5

EC50 values represent the concentration required to achieve 50% of the maximum relaxation. Data are presented as mean ± standard error of the mean (SEM).

Table 2: Mechanistic Evaluation of Vasodilation
CompoundRelaxation in presence of L-NAME (NOS inhibitor)Relaxation in presence of Glibenclamide (KATP channel blocker)Relaxation in presence of 4-AP (Kv channel blocker)
This compoundNo significant changeNo significant changeSignificantly inhibited
Analog A No significant change No significant change Significantly inhibited
Analog B Significantly inhibited No significant change Partially inhibited
MinoxidilNo significant changeSignificantly inhibitedNo significant change
Sodium NitroprussideSignificantly inhibitedNo significant changeNo significant change

This table qualitatively summarizes the expected outcomes from mechanistic studies, indicating the primary pathways involved in the vasodilatory action of each compound.

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action, the following signaling pathways and experimental workflows are proposed.

Signaling Pathways

The vasodilatory effects of this compound and its analogs are hypothesized to occur through the modulation of ion channels and potentially the nitric oxide signaling pathway.

Vasodilatory_Mechanisms cluster_Guancydine_A This compound & Analog A cluster_Analog_B Analog B (Dual Mechanism) cluster_alternatives Alternative Mechanisms Guancydine_A This compound / Analog A Kv_channel Voltage-Gated K+ Channel (Kv) Guancydine_A->Kv_channel Inhibition Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization Leads to Ca_channel_inhibition Inhibition of L-type Ca2+ Channels Membrane_Depolarization->Ca_channel_inhibition Ca_influx_decrease Decreased Intracellular Ca2+ Ca_channel_inhibition->Ca_influx_decrease VSMC_Relaxation1 Smooth Muscle Relaxation Ca_influx_decrease->VSMC_Relaxation1 Analog_B Analog B Kv_channel_B Voltage-Gated K+ Channel (Kv) Analog_B->Kv_channel_B Inhibition eNOS eNOS Analog_B->eNOS Activation VSMC_Relaxation2 Smooth Muscle Relaxation Kv_channel_B->VSMC_Relaxation2 Partial Contribution NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Increased cGMP sGC->cGMP cGMP->VSMC_Relaxation2 Minoxidil Minoxidil KATP_channel ATP-sensitive K+ Channel (KATP) Minoxidil->KATP_channel Opening Membrane_Hyperpolarization Membrane Hyperpolarization KATP_channel->Membrane_Hyperpolarization VSMC_Relaxation3 Smooth Muscle Relaxation Membrane_Hyperpolarization->VSMC_Relaxation3 Sodium_Nitroprusside Sodium Nitroprusside NO_donor NO Donor Sodium_Nitroprusside->NO_donor sGC2 Soluble Guanylate Cyclase (sGC) NO_donor->sGC2 Activation cGMP2 Increased cGMP sGC2->cGMP2 VSMC_Relaxation4 Smooth Muscle Relaxation cGMP2->VSMC_Relaxation4

Caption: Proposed vasodilatory signaling pathways for this compound analogs and alternatives.

Experimental Workflow

The following workflow outlines the key steps in the in-vitro validation of the vasodilatory mechanism.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_mech Mechanistic Studies cluster_analysis Data Analysis A Isolation of Rat Thoracic Aorta B Sectioning into Aortic Rings A->B C Mounting in Organ Bath B->C D Pre-contraction with Phenylephrine C->D G Incubation with Inhibitors (L-NAME, Glibenclamide, 4-AP) C->G E Cumulative Addition of Vasodilator D->E F Measurement of Isometric Tension E->F I Generation of Concentration-Response Curves F->I H Repeat Vasodilation Assay G->H H->I J Calculation of EC50 and Maximum Relaxation I->J K Statistical Comparison J->K

References

Guancydine vs. Modern Antihypertensives: A Head-to-Head Comparison for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the historical guanidine-based antihypertensive agent, Guancydine, in the context of current first-line therapeutic options. This guide provides a data-driven comparison of efficacy, safety, and mechanisms of action, supported by experimental insights for drug development professionals.

Introduction

The landscape of antihypertensive therapy has evolved dramatically over the past several decades, with a deeper understanding of the pathophysiology of hypertension leading to the development of safer and more effective drugs. This compound (1-cyano-3-tert-amylguanidine), a guanidine (B92328) derivative studied for its blood pressure-lowering effects, represents an earlier approach to hypertension management. While it demonstrated the ability to reduce blood pressure, its clinical use was hampered by a challenging side-effect profile. This guide provides a head-to-head comparison of this compound with the current cornerstones of antihypertensive treatment: Thiazide Diuretics, Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs). This comparative analysis aims to offer researchers, scientists, and drug development professionals a clear perspective on the pharmacological advancements in this critical therapeutic area.

Data Presentation: Efficacy and Safety Profile

The following tables summarize the quantitative data on the efficacy and common adverse effects of this compound compared with modern first-line antihypertensive agents. It is important to note that the data for this compound is derived from small, early-phase clinical studies conducted in the 1970s, which contrasts with the extensive data available from large-scale clinical trials for modern agents.

Table 1: Comparative Efficacy of Antihypertensive Agents

Drug ClassRepresentative Agent(s)Typical Blood Pressure Reduction (Systolic/Diastolic mmHg)Onset of ActionDuration of Action
This compound This compoundVariable; significant reduction in mean arterial pressure, but normalization in a minority of patients[1]Within 4 hours[2]Approximately 6-7 hours[2]
Thiazide Diuretics Hydrochlorothiazide, Chlorthalidone10-15 / 5-102-4 weeks for full effect12-24 hours
ACE Inhibitors Lisinopril, Ramipril10-20 / 5-10Within 1 hour, peak effect in 6 hours24 hours
ARBs Losartan, Valsartan10-20 / 5-10Gradual, peak effect in 3-6 weeks24 hours
Calcium Channel Blockers Amlodipine, Nifedipine10-20 / 5-1024-48 hours for stable effect24 hours

Table 2: Comparative Safety and Side Effect Profile

Drug ClassCommon Side EffectsSerious/Less Common Side Effects
This compound Nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia[1]Urine retention, substantial weight gain[1]
Thiazide Diuretics Dizziness, headache, increased urination, hypokalemia, hyponatremia[3][4]Hyperglycemia, hyperuricemia (may precipitate gout), acute kidney injury[3][5]
ACE Inhibitors Dry cough, dizziness, headache, fatigue[6][7]Angioedema, hyperkalemia, renal impairment[6][8]
ARBs Dizziness, headache, fatigue[1][9]Hyperkalemia, renal impairment, angioedema (less common than with ACE inhibitors)[2]
Calcium Channel Blockers Headache, flushing, peripheral edema, dizziness[10][11]Gingival hyperplasia, constipation (non-dihydropyridines), reflex tachycardia (dihydropyridines)[10]

Mechanisms of Action and Signaling Pathways

The antihypertensive effects of this compound and modern agents are achieved through distinct molecular mechanisms.

This compound

The precise mechanism of action for this compound's antihypertensive effect is not well-elucidated. However, based on studies of related guanidine compounds and its observed physiological effects, a potential mechanism involves interference with sympathetic nervous system activity and potential direct effects on vascular smooth muscle. One study observed that this compound did not alter cardiac output but did decrease urinary sodium excretion, suggesting a potential activation of the renin-angiotensin-aldosterone system[1]. Another study noted a decrease in platelet adhesiveness and an activation of fibrinolysis[2].

Below is a hypothesized signaling pathway for this compound's antihypertensive action.

Guancydine_Pathway This compound This compound Sympathetic_Outflow Sympathetic Nervous System Outflow This compound->Sympathetic_Outflow Inhibition? Vascular_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vascular_Smooth_Muscle Direct Effect? Sympathetic_Outflow->Vascular_Smooth_Muscle Norepinephrine Release Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure

Hypothesized Signaling Pathway for this compound.
Modern Antihypertensive Agents

Modern antihypertensives have well-defined mechanisms of action that target key regulators of blood pressure.

  • Thiazide Diuretics: These agents inhibit the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. This initially lowers blood pressure by reducing plasma volume and cardiac output. Chronically, it is thought to reduce peripheral vascular resistance[12][13].

  • ACE Inhibitors: These drugs inhibit the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone (B195564) secretion[6][14].

  • Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to its AT1 receptor, thereby preventing its vasoconstrictive and aldosterone-secreting effects[2][9].

  • Calcium Channel Blockers (CCBs): CCBs block the influx of calcium into vascular smooth muscle cells and/or cardiac muscle cells. This leads to vasodilation and, in the case of non-dihydropyridine CCBs, a reduction in heart rate and contractility[15][16].

The signaling pathway for the Renin-Angiotensin-Aldosterone System (RAAS), which is targeted by ACE inhibitors and ARBs, is illustrated below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE_Inhibitor ACE Inhibitors ACE_Inhibitor->ACE Inhibit ARB ARBs ARB->AT1_Receptor Block Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway.

Experimental Protocols

Detailed methodologies are crucial for understanding the evidence supporting the mechanisms of action of these agents.

Experimental Protocol: Assessment of ACE Inhibition in vitro

Objective: To determine the inhibitory effect of a test compound on angiotensin-converting enzyme (ACE) activity.

Materials:

  • Purified rabbit lung ACE

  • ACE substrate: Hippuryl-His-Leu (HHL)

  • Test compound (e.g., an ACE inhibitor)

  • Assay buffer: 100 mM potassium phosphate, 300 mM NaCl, pH 8.3

  • O-phthaldialdehyde (OPA) reagent for fluorescence detection

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the ACE substrate (HHL) to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Initiate the enzymatic reaction by adding purified ACE to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Add the OPA reagent to each well to react with the liberated His-Leu dipeptide.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Assessment of Calcium Channel Blockade in Vascular Smooth Muscle

Objective: To evaluate the effect of a test compound on calcium-induced contractions in isolated arterial rings.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit solution (physiological salt solution)

  • Potassium-rich, calcium-free Krebs-Henseleit solution

  • Test compound (e.g., a calcium channel blocker)

  • Calcium chloride (CaCl2)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the rat thoracic aorta and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.

  • Depolarize the smooth muscle cells by replacing the normal Krebs-Henseleit solution with a potassium-rich, calcium-free solution.

  • Construct a cumulative concentration-response curve to CaCl2 by adding increasing concentrations of CaCl2 to the bath and recording the contractile force.

  • Wash the rings and incubate them with the test compound or vehicle for a predetermined time (e.g., 30 minutes).

  • Repeat the cumulative concentration-response curve to CaCl2 in the presence of the test compound.

  • Analyze the data to determine if the test compound causes a rightward shift in the concentration-response curve, indicative of calcium channel blockade.

The workflow for a typical head-to-head comparative clinical trial for antihypertensive agents is depicted below.

Clinical_Trial_Workflow cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Data Collection cluster_3 Phase 4: Analysis & Reporting Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (BP, Labs, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Modern Agent) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_Visits Regular Follow-up Visits Treatment_Period->Follow_Up_Visits BP_Monitoring Blood Pressure Monitoring Follow_Up_Visits->BP_Monitoring Adverse_Event_Tracking Adverse Event Tracking Follow_Up_Visits->Adverse_Event_Tracking Data_Analysis Statistical Analysis (Efficacy & Safety) BP_Monitoring->Data_Analysis Adverse_Event_Tracking->Data_Analysis Results_Reporting Results Reporting (Publication) Data_Analysis->Results_Reporting

Workflow of a Comparative Antihypertensive Clinical Trial.

Conclusion

The comparison between this compound and modern antihypertensive agents starkly illustrates the progress in cardiovascular pharmacology. While this compound demonstrated antihypertensive activity, its use was limited by a significant side-effect profile and a less defined mechanism of action. In contrast, modern first-line agents, including thiazide diuretics, ACE inhibitors, ARBs, and calcium channel blockers, offer superior efficacy, better tolerability, and well-characterized mechanisms of action, supported by a wealth of data from extensive clinical trials. For researchers and drug development professionals, this comparison underscores the importance of a favorable therapeutic index and a clear understanding of molecular targets in the successful development of new medicines. The evolution from agents like this compound to the current standards of care highlights the continuous drive for innovation in the quest for safer and more effective treatments for hypertension.

References

A Comparative Analysis of Guanfacine, Guanethidine, and Clonidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive agents Guanfacine, Guanethidine, and Clonidine, with a focus on their cross-validation in various animal species. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.

Comparative Efficacy and Hemodynamic Effects

The following tables summarize the quantitative effects of Guanfacine, Guanethidine, and Clonidine on key cardiovascular parameters in different animal models. These data are compiled from multiple preclinical studies and are intended to provide a comparative overview of the potency and hemodynamic profiles of these agents.

Table 1: Effects on Mean Arterial Pressure (MAP) in Hypertensive Animal Models

DrugAnimal ModelDoseRoute of AdministrationChange in MAP (mmHg)Reference
Guanfacine Spontaneously Hypertensive Rat (SHR)10 mg/kg/daySubcutaneous Infusion↓ 30-40
DOCA-NaCl Hypertensive Rat0.3-5 mg/kgOralDose-dependent ↓
Clonidine Spontaneously Hypertensive Rat (SHR)500 µg/kg/daySubcutaneous Infusion↓ 30-40
Cat (anesthetized)4 and 10 µg/kgIntravertebralDose-dependent ↓
Guanethidine Rabbit (anesthetized)Not specifiedIntravenous↓ (reversed by iproniazid)
Rat (anesthetized)Not specifiedIntravenous↓ (reversed by iproniazid)
Cat (anesthetized)Not specifiedIntravenous↓ (reversed by iproniazid)

Table 2: Effects on Heart Rate (HR) in Animal Models

DrugAnimal ModelDoseRoute of AdministrationChange in HR (beats/min)Reference
Guanfacine Spontaneously Hypertensive Rat (SHR)10 mg/kg/daySubcutaneous Infusion
Clonidine Spontaneously Hypertensive Rat (SHR)500 µg/kg/daySubcutaneous Infusion
Cat (anesthetized)4 and 10 µg/kgIntravertebralDose-dependent ↓
Guanethidine Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols for evaluating the cardiovascular effects of Guanfacine, Clonidine, and Guanethidine in relevant animal models.

Protocol 1: Evaluation of Guanfacine in the Spontaneously Hypertensive Rat (SHR)
  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Guanfacine is administered via a continuous subcutaneous infusion at a dose of 10 mg/kg/day. For acute studies, intraperitoneal injection is used, with the drug dissolved in physiological saline.

  • Blood Pressure and Heart Rate Monitoring: A permanently indwelling abdominal aortic catheter is surgically implanted for direct and continuous measurement of arterial blood pressure and heart rate in conscious, unrestrained rats.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated and statistically analyzed.

Protocol 2: Evaluation of Clonidine in the Anesthetized Cat
  • Animal Model: Adult cats of either sex.

  • Anesthesia: Anesthesia is induced and maintained with alpha-chloralose and urethane.

  • Drug Administration: Clonidine is administered via intravertebral artery injection to assess its central effects. Doses of 4 and 10 µg/kg have been reported to be effective.

  • Physiological Monitoring: Arterial blood pressure is monitored via a catheter placed in a femoral artery. Heart rate is derived from the arterial pressure waveform.

  • Data Analysis: Dose-dependent changes in blood pressure and heart rate are recorded and analyzed.

Protocol 3: Evaluation of Guanethidine in the Anesthetized Rabbit
  • Animal Model: Adult rabbits.

  • Anesthesia: Urethane anesthesia is commonly used.

  • Drug Administration: Guanethidine is administered intravenously.

  • Blood Pressure Measurement: A carotid artery is cannulated for the measurement of arterial blood pressure.

  • Experimental Considerations: To investigate the mechanism of action, pretreatment with other agents such as iproniazid (B1672159) or reserpine (B192253) may be employed.

  • Data Analysis: The magnitude and duration of the hypotensive response are quantified.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of Guanfacine, Clonidine, and Guanethidine are mediated by distinct molecular mechanisms. The following diagrams illustrate their primary signaling pathways.

Guanfacine_Signaling_Pathway Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor (Postsynaptic) Guanfacine->Alpha2A_Receptor Binds to Gi_Protein Gi Protein Alpha2A_Receptor->Gi_Protein Activates Sympathetic_Outflow ↓ Sympathetic Outflow Alpha2A_Receptor->Sympathetic_Outflow Reduces Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_Channel K+ Channel PKA->K_Channel Phosphorylates (Opens) Neuronal_Firing ↑ Neuronal Firing (Prefrontal Cortex) K_Channel->Neuronal_Firing Hyperpolarizes (Strengthens Signal) Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure Leads to

Caption: Guanfacine's signaling pathway.

Clonidine_Signaling_Pathway Clonidine Clonidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic & Postsynaptic) Clonidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Sympathetic_Outflow ↓ Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow Reduces Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to NE_Release ↓ Norepinephrine Release cAMP->NE_Release Modulates Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure Leads to

Caption: Clonidine's signaling pathway.

Guanethidine_Mechanism_of_Action cluster_neuron Adrenergic Nerve Terminal Guanethidine_Extracellular Guanethidine NET Norepinephrine Transporter (NET) Guanethidine_Extracellular->NET Uptake via Guanethidine_Intracellular Guanethidine NET->Guanethidine_Intracellular Vesicle Synaptic Vesicle NE_Release Vesicle->NE_Release Blocks NE Norepinephrine (NE) Guanethidine_Intracellular->Vesicle Displaces NE from Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Inhibited Release Action_Potential Action Potential Action_Potential->NE_Release Triggers Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Reduced NE Blood_Pressure ↓ Blood Pressure Postsynaptic_Receptor->Blood_Pressure Leads to

Caption: Guanethidine's mechanism of action.

Experimental Workflow

A generalized workflow for the preclinical evaluation of antihypertensive agents in animal models is depicted below. This workflow can be adapted based on the specific research question and the characteristics of the compound being tested.

Experimental_Workflow cluster_pre Pre-Study cluster_exp Experimentation cluster_post Post-Study Animal_Model Select Animal Model (e.g., SHR, Normotensive) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Physiological Measurements (BP, HR) Acclimatization->Baseline Drug_Admin Drug Administration (Vehicle Control Group) Baseline->Drug_Admin Post_Drug_Monitoring Post-Administration Monitoring Drug_Admin->Post_Drug_Monitoring Data_Collection Data Collection and Recording Post_Drug_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Findings Statistical_Analysis->Reporting

Caption: General experimental workflow.

Limited Reproducibility of Historical Clinical Data on Guancydine Underscores Need for Robust Research in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The historical antihypertensive agent Guancydine (1-cyano-3-tert-amylguanidine) presents a case study in the challenges of assessing the reproducibility and clinical viability of drugs with a limited evidence base. A thorough review of available historical clinical data reveals a stark contrast between the sparse information on this compound and the more extensive clinical investigation of contemporaneous antihypertensive drugs such as guanfacine (B1203898), clonidine (B47849), and methyldopa (B1676449). This lack of reproducible data for this compound makes a definitive assessment of its efficacy and safety profile challenging for today's researchers and drug development professionals.

A single clinical study published in 1971 provides the primary source of human data on this compound's effects.[1] This study, conducted on nine patients with arterial hypertension, demonstrated a significant decrease in mean arterial blood pressure. However, the drug's effectiveness was limited, with only two of the nine patients achieving normal blood pressure levels. Furthermore, the study reported a range of adverse effects, including nausea, vomiting, constipation, and neurological symptoms such as somnolence and mental confusion.[1] The small sample size and the absence of further published clinical trials make it impossible to determine if these findings are reproducible and representative of the drug's broader clinical potential.

In contrast, alternative antihypertensive agents from the same era, many of which also feature a guanidinium (B1211019) group, have been the subject of more extensive clinical investigation, allowing for a more robust comparison of their performance.

Comparative Analysis of Antihypertensive Efficacy

The available data from the historical this compound study is presented below alongside data from studies of comparator drugs. It is important to note the significant disparity in the number of patients studied, which directly impacts the reliability and generalizability of the findings.

DrugStudy Population (n)Mean Arterial Pressure (MAP) ReductionPercentage of Patients Achieving Blood Pressure ControlKey Efficacy Findings
This compound 9Significant decrease (specific mean value not provided)22% (2 out of 9 reached normal levels)Modest antihypertensive effect.[1]
Guanfacine 580 (long-term study)16% reduction at 1 year54% normalization at 1 year, 66% at 2 yearsEffective in long-term treatment of mild to severe hypertension.[2]
Clonidine 4214/8 mmHg (systolic/diastolic) reductionNot explicitly stated, but showed comparable efficacy to guanfacineComparable efficacy to guanfacine in reducing blood pressure.[3]
Methyldopa 33Significant reduction (comparable to guanfacine)Inadequate in 30% of patients at maximum dosageLess consistently effective than guanfacine in this study.[4]

Comparative Safety and Tolerability

The side effect profiles of these historical antihypertensive agents are crucial for understanding their clinical utility. The limited data on this compound suggests a potentially unfavorable safety profile.

DrugCommon Side EffectsSerious Adverse Events
This compound Nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, urine retention.[1]Not detailed in the single study, but the range of neurological side effects is noteworthy.
Guanfacine Dry mouth, sedation.[5][6]Withdrawal syndrome can occur but is generally mild and less frequent than with clonidine.[5]
Clonidine Dry mouth, sedation, orthostatic circulatory effects (more frequent than with guanfacine).[6]A withdrawal syndrome with rebound hypertension can occur upon abrupt discontinuation.[6]
Methyldopa Low incidence of side effects reported in the comparative study.[4]Not detailed in the comparative study.

Experimental Protocols

The methodologies employed in these historical studies reflect the clinical trial practices of their time.

This compound Study Protocol (Villarreal et al., 1971)
  • Study Design: A single-arm, open-label clinical trial.[1]

  • Patient Population: Nine patients with arterial hypertension.[1]

  • Washout Period: Antihypertensive medications were withheld for 15 days prior to the study.[1]

  • Control Period: Patients received a placebo for an average of 14 days.[1]

  • Treatment Phase: this compound was administered for 7 to 18 days.[1]

  • Dosage: An average dose of 21 mg/kg of body weight.[1]

  • Key Parameters Measured: Systemic and renal hemodynamics, including mean arterial blood pressure, cardiac output, glomerular filtration rate, and renal plasma flow.[1]

Representative Comparator Study Protocol (Guanfacine vs. Clonidine)
  • Study Design: Double-blind, randomized, parallel-group or cross-over designs were common.[3][6]

  • Patient Population: Larger patient cohorts with essential hypertension.[2][3]

  • Washout/Placebo Period: Typically included to establish baseline blood pressure.[2]

  • Treatment Phase: Active treatment periods of several weeks to months.[3][6]

  • Dosage: Titrated to achieve a therapeutic response.

  • Key Parameters Measured: Blood pressure (supine and standing), heart rate, and a systematic recording of adverse events.

Visualizing the Scientific Context

To better understand the scientific context of this compound and its alternatives, the following diagrams illustrate a proposed signaling pathway for antihypertensive guanidinium compounds and a typical experimental workflow from the historical clinical trials.

experimental_workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_analysis Data Analysis p1 Hypertensive Patient Pool p2 Inclusion/Exclusion Criteria p1->p2 Assessment b1 Washout/Placebo Period p2->b1 b2 Baseline BP Measurement b1->b2 t1 Drug Administration (e.g., this compound) b2->t1 t2 Dose Titration t1->t2 t3 Monitoring of BP & Side Effects t2->t3 a1 Efficacy Assessment (BP Reduction) t3->a1 a2 Safety Assessment (Adverse Events) t3->a2

A typical experimental workflow for historical antihypertensive clinical studies.

signaling_pathway cluster_cns Central Nervous System cluster_pns Peripheral Nervous System cluster_cardiovascular Cardiovascular System alpha2 Alpha-2 Adrenergic Receptors sympathetic Sympathetic Nerve Terminal alpha2->sympathetic Inhibition norepinephrine Norepinephrine Release sympathetic->norepinephrine Reduced bp Blood Pressure norepinephrine->bp Decreased guanidinium Guanidinium Compound (e.g., this compound, Guanfacine) guanidinium->alpha2 Agonist Action

A proposed signaling pathway for centrally acting antihypertensive guanidinium compounds.

Conclusion

References

A Comparative Analysis of Guanidine and Potassium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Guancydine": It is essential to clarify that the term "this compound" does not correspond to a recognized compound in the scientific literature. It is highly probable that this is a misspelling of Guanidine (B92328) . Furthermore, Guanidine is not a potassium channel activator (opener). Instead, scientific evidence overwhelmingly classifies Guanidine as a potassium channel inhibitor (blocker) .[1][2][3][4]

This guide will, therefore, provide a comparative analysis between the pharmacological profile of Guanidine, a voltage-gated potassium (Kv) channel inhibitor, and a selection of well-characterized potassium channel activators (also known as openers), such as Minoxidil, Nicorandil, and Diazoxide (B193173), which primarily target ATP-sensitive potassium (K-ATP) channels. The comparison will highlight their opposing mechanisms of action and resulting therapeutic applications.

Pharmacological Profile Comparison

The primary distinction between Guanidine and potassium channel activators lies in their effect on the cell membrane potential. Guanidine inhibits K+ efflux, leading to depolarization, which enhances the release of neurotransmitters like acetylcholine.[1][5] In contrast, potassium channel activators increase K+ efflux, causing hyperpolarization, which leads to the relaxation of smooth muscle and a reduction in cellular excitability.[6][7]

FeatureGuanidine (Inhibitor)Minoxidil (Activator)Nicorandil (Activator)Diazoxide (Activator)
Primary Mechanism Inhibition of voltage-gated potassium (Kv) channels.[1][2]Activation of ATP-sensitive potassium (K-ATP) channels.[6][8]Dual action: K-ATP channel activation and nitric oxide (NO) donation, leading to guanylate cyclase activation.[9][10][11]Activation of ATP-sensitive potassium (K-ATP) channels.[12][13]
Target Channels Voltage-gated potassium (Kv) channels, particularly at presynaptic nerve terminals.[1]Primarily ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle and mitochondria.[14][15]ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle; also has nitrate-like effects.[10][16]ATP-sensitive potassium (K-ATP) channels, particularly in pancreatic β-cells and vascular smooth muscle.[13][17]
Physiological Effect Prolongs action potential duration, leading to increased neurotransmitter (acetylcholine) release.[4][5]Hyperpolarization of vascular smooth muscle cells, leading to vasodilation and decreased blood pressure.[6]Vasodilation of both arteries and veins through hyperpolarization and increased cGMP, reducing both preload and afterload.[10][11]Hyperpolarization of pancreatic β-cells, inhibiting insulin (B600854) release, and relaxation of vascular smooth muscle.[13][17]
Quantitative Data Specific IC50 values are not consistently reported; its action is characterized by a dose-dependent increase in neurotransmitter release.[5]EC50: 7.3 µM (mitochondrial K-ATP)[14][15]EC50: 182.6 µM (sarcolemmal K-ATP)[14][15]EC50: ~24-40 µM (for K-ATP channel-mediated effects)[18][19]A potent activator; a derivative, BPDZ 73, shows an IC50 of 0.73 µM for insulin release inhibition.[20]
Therapeutic Use Treatment of Lambert-Eaton myasthenic syndrome to improve muscle weakness.[1][21]Treatment of severe hypertension; topical formulation for androgenetic alopecia (hair loss).[6]Treatment and prevention of angina pectoris.[10][16]Management of hypoglycemia due to hyperinsulinism (e.g., insulinoma).[13][22]

Signaling Pathway Diagrams

The following diagrams illustrate the opposing effects of Guanidine and potassium channel activators on cellular excitability.

cluster_0 Guanidine (K+ Channel Inhibition) cluster_1 Potassium Channel Activators Guanidine Guanidine Kv Voltage-Gated K+ Channel (Kv) Guanidine->Kv Inhibits K_efflux_inhib K+ Efflux ⬇ Kv->K_efflux_inhib Depolarization Membrane Depolarization K_efflux_inhib->Depolarization ACh_release Neurotransmitter Release ⬆ Depolarization->ACh_release Activators Minoxidil, Nicorandil, Diazoxide KATP ATP-Sensitive K+ Channel (K-ATP) Activators->KATP Activates K_efflux_act K+ Efflux ⬆ KATP->K_efflux_act Hyperpolarization Membrane Hyperpolarization K_efflux_act->Hyperpolarization Relaxation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation

Caption: Opposing mechanisms of Guanidine and K+ channel activators.

Experimental Protocols

Characterization of Potassium Channel Modulators using Patch-Clamp Electrophysiology

This protocol describes a generalized method for assessing the inhibitory or activating effects of compounds on specific potassium channels expressed in a host cell line (e.g., HEK293 cells).

Objective: To measure changes in potassium channel currents in response to the application of a test compound (e.g., Guanidine or a K-ATP opener).

Materials:

  • Cell Line: HEK293 cells stably expressing the target potassium channel (e.g., a specific Kv or K-ATP channel subunit).

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 20 D-glucose, 25 HEPES. pH adjusted to 7.3 with NaOH.[23]

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 4 MgATP, 10 HEPES. pH adjusted to 7.1 with KOH.[23]

  • Test Compounds: Stock solutions of Guanidine, Minoxidil, Nicorandil, etc., in an appropriate solvent (e.g., DMSO or water).

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, and data acquisition software.[24]

Methodology:

  • Cell Preparation: Plate the cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[23]

  • Establishing a Recording:

    • Place a coverslip with cells into the recording chamber on the microscope and perfuse with the external solution.

    • Using the micromanipulator, carefully lower the micropipette onto a single, healthy-looking cell.

    • Apply gentle suction to form a high-resistance "gigaseal" (≥1 GΩ) between the pipette tip and the cell membrane.[24]

    • Rupture the cell membrane patch under the pipette tip with a brief pulse of suction to achieve the "whole-cell" configuration. This allows electrical access to the entire cell membrane.[23]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a specific voltage protocol to elicit channel currents. For Kv channels, this is typically a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV).[23] For K-ATP channels, a voltage ramp or step protocol can be used to measure current at different potentials.[25]

    • Record baseline currents for several minutes to ensure stability.

  • Compound Application:

    • Using the perfusion system, switch the external solution to one containing the test compound at a known concentration.

    • Continue recording currents using the same voltage protocol to observe the effect of the compound.

    • For activators, an increase in outward K+ current is expected.

    • For inhibitors, a decrease in outward K+ current is expected.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage before (baseline) and after compound application.

    • Calculate the percentage of inhibition or activation.

    • Apply multiple concentrations of the compound to generate a dose-response curve and calculate the IC50 (for inhibitors) or EC50 (for activators).

Experimental Workflow Diagram

The following diagram outlines the typical workflow for screening and characterizing potassium channel modulators.

Cell_Prep 1. Cell Culture (Stable expression of target K+ channel) Plating 2. Plate Cells for Experiment Cell_Prep->Plating Patching 3. Obtain Whole-Cell Patch-Clamp Configuration Plating->Patching Baseline 4. Record Baseline K+ Currents Patching->Baseline Compound_App 5. Perfuse with Test Compound Baseline->Compound_App Record_Effect 6. Record Currents in Presence of Compound Compound_App->Record_Effect Washout 7. Washout Compound (Optional, for reversibility) Record_Effect->Washout Analysis 8. Data Analysis (Calculate % Inhibition/Activation, Generate Dose-Response Curve) Record_Effect->Analysis Washout->Analysis

Caption: Workflow for characterizing K+ channel modulators.

References

A Comparative Meta-Analysis of Guancydine and Other Guanidine-Based Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive therapeutics, guanidine (B92328) derivatives have historically played a significant role. This guide provides a meta-analysis of Guancydine's effectiveness and side effect profile, placed in comparative context with other notable guanidine-based antihypertensives: Guanfacine (B1203898), Guanethidine (B1672426), and Guanabenz (B1672423). This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data, experimental protocols, and underlying mechanisms of action.

Efficacy: A Quantitative Comparison

The antihypertensive efficacy of these compounds varies, as evidenced by clinical trial data. This compound, in a study involving nine hypertensive patients, demonstrated a significant reduction in mean arterial blood pressure, although normalization of blood pressure was achieved in only two of the subjects. The average dose administered was 21 mg/kg of body weight over a period of 7 to 18 days.

Guanfacine has been studied more extensively. In a long-term study with 580 patients, an average reduction in mean arterial pressure of 16% was observed after one year, with 54% of patients achieving normalization of blood pressure. After two years, the average reduction was 17%, with a 66% normalization rate. Another study noted significant reductions in systolic, diastolic, and mean blood pressure with a 3 mg daily dose over 12 weeks, with mean blood pressure decreasing from 149 mmHg to 109 mmHg.

Guanabenz has also shown significant clinical efficacy. In a study of 55 patients, mean arterial pressure decreased from 130.6 mmHg to 107.6 mmHg. Another long-term study with 329 patients reported a fall in mean supine diastolic blood pressure from 101 mmHg to 90 mmHg after six months.

Guanethidine, in a comparative trial, was found to be more effective than bethanidine (B1219629), with an average reduction in diastolic blood pressure of 18.4 mm Hg, and 68.8% of patients achieving a diastolic level below 90 mm Hg.

Table 1: Comparative Efficacy of Guanidine-Based Antihypertensives

DrugStudy PopulationDosageDurationKey Efficacy Outcomes
This compound 9 hypertensive patientsAverage 21 mg/kg/day7-18 daysSignificant decrease in mean arterial pressure; normalized in 2/9 patients.
Guanfacine 580 hypertensive patientsNot specified1-2 years16-17% average reduction in mean arterial pressure; 54-66% normalization rate.[1]
24 hypertensive patients3 mg/day12 weeksMean blood pressure decreased from 197/115 mmHg to 147/83 mmHg.[2]
Guanabenz 55 hypertensive patients4-16 mg twice dailyNot specifiedMean arterial pressure decreased from 130.6 to 107.6 mmHg.[3]
329 hypertensive patients8-16 mg twice daily6 monthsMean supine diastolic blood pressure fell from 101 to 90 mmHg.[4]
Guanethidine 108 hypertensive patientsNot specified5-6 monthsAverage reduction in diastolic blood pressure of 18.4 mm Hg.[5]

Side Effect Profile: A Comparative Overview

The therapeutic benefits of these agents are accompanied by a range of side effects, some of which are common across the class, while others are more specific to individual drugs.

This compound was associated with nausea, vomiting, constipation, somnolence, restlessness, mental confusion, asthenia, and urine retention.[6] A notable side effect was a substantial gain in body weight.[6]

Guanfacine's most common side effects in a long-term study were dry mouth and sedation. Other reported adverse effects include orthostatic disturbances, constipation, and male sexual dysfunction.

Guanabenz is also primarily associated with sedation and dry mouth.[3][4] Weakness and tiredness have also been reported.[3]

Guanethidine is frequently associated with orthostatic hypotension and diarrhea.

Table 2: Comparative Side Effect Profiles of Guanidine-Based Antihypertensives

Side EffectThis compoundGuanfacineGuanabenzGuanethidine
Dry Mouth Not ReportedFrequent24%[4]Not a primary complaint
Sedation/Somnolence Reported[6]Frequent31%[4]Not a primary complaint
Orthostatic Hypotension Not ReportedReportedRare[4]Frequent
Gastrointestinal Nausea, vomiting, constipation[6]ConstipationNot a primary complaintDiarrhea
Weight Gain Substantial gain reported[6]Not a primary complaintNot ReportedNot a primary complaint
Other Restlessness, mental confusion, asthenia, urine retention[6]Male sexual dysfunctionWeakness, dizziness[4]

Experimental Protocols

This compound Clinical Trial Methodology

The clinical investigation of this compound's effect on systemic and renal hemodynamics in arterial hypertension involved a cohort of nine patients. The key aspects of the experimental protocol are outlined below:

  • Patient Selection: Nine individuals diagnosed with arterial hypertension were enrolled in the study.

  • Washout Period: All antihypertensive medications were discontinued (B1498344) for a period of 15 days prior to the commencement of the study to establish a baseline.

  • Dietary Control: Patients were maintained on a controlled sodium intake, with some receiving an average of 105 mEq/24 hours and others 25 mEq/24 hours.

  • Placebo Control: A placebo was administered for an average of 14 days to serve as a control period.

  • Drug Administration: this compound was administered for a duration ranging from 7 to 18 days. The average dose was 21 mg/kg of body weight.

  • Hemodynamic Measurements: Systemic and renal hemodynamics were monitored throughout the study. This included measurements of mean arterial blood pressure, cardiac output, glomerular filtration rate, and renal plasma flow.

  • Biochemical Analysis: Urinary sodium excretion was measured to assess the drug's impact on renal function and the renin-angiotensin-aldosterone system.[6]

Mechanism of Action: Signaling Pathway

Guanfacine and Guanabenz are centrally acting alpha-2 adrenergic agonists. Their primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the brainstem. This stimulation leads to a reduction in sympathetic outflow from the central nervous system to the periphery, resulting in decreased peripheral vascular resistance, heart rate, and ultimately, a lowering of blood pressure. Guanethidine, in contrast, acts peripherally by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings. The precise mechanism of this compound has not been as extensively elucidated but is presumed to involve modulation of the sympathetic nervous system.

Antihypertensive_Mechanism cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Nervous System Alpha2_Agonist Guanfacine / Guanabenz Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Agonist->Alpha2_Receptor stimulates Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow NE_Release Norepinephrine Release Sympathetic_Outflow->NE_Release reduces Guanethidine Guanethidine Guanethidine->NE_Release inhibits Vasoconstriction Vasoconstriction NE_Release->Vasoconstriction causes Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure reduction leads to

Figure 1. Simplified signaling pathway of guanidine-based antihypertensives.

Experimental Workflow for a Comparative Clinical Trial

To further elucidate the comparative efficacy and safety of these agents, a rigorous, well-controlled clinical trial would be necessary. The following workflow outlines a potential experimental design.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Double-Blind, Randomized) cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Essential Hypertension) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (BP, ECG, Bloodwork) Informed_Consent->Baseline_Assessment Washout Washout Period (2-4 weeks) Baseline_Assessment->Washout Randomization Randomization Washout->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Dose_Titration Dose Titration Phase Group_A->Dose_Titration Group_B->Dose_Titration Group_C->Dose_Titration Maintenance_Phase Maintenance Phase Dose_Titration->Maintenance_Phase Monitoring Regular Monitoring (BP, Side Effects) Maintenance_Phase->Monitoring Final_Assessment Final Assessment Monitoring->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2. A proposed workflow for a comparative clinical trial.

References

A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of Guanabenz and Other Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive agent Guanabenz (B1672423) with other alpha-2 adrenergic agonists, focusing on the correlation between its in vitro potency and in vivo efficacy. The information presented herein is supported by experimental data from preclinical and clinical studies to offer an objective overview for research and drug development purposes. As the initial query for "Guancydine" did not yield specific results, this guide focuses on Guanabenz, a structurally related and well-characterized antihypertensive agent.

Mechanism of Action: Central Alpha-2 Adrenergic Agonism

Guanabenz and other alpha-2 adrenergic agonists exert their antihypertensive effects primarily by stimulating alpha-2 adrenergic receptors in the brainstem. This stimulation of central alpha-2 adrenoceptors leads to a decrease in sympathetic outflow from the central nervous system to the peripheral circulatory system. The reduced sympathetic activity results in decreased peripheral vascular resistance, a slight reduction in heart rate, and consequently, a lowering of blood pressure.

Guanabenz_Mechanism_of_Action Guanabenz Guanabenz Alpha2_Receptor α2-Adrenergic Receptor (in Brainstem) Guanabenz->Alpha2_Receptor Binds to & Activates Gi_Protein Inhibitory G-protein (Gi) Alpha2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow cAMP->Sympathetic_Outflow Vascular_Resistance ↓ Peripheral Vascular Resistance Sympathetic_Outflow->Vascular_Resistance Heart_Rate ↓ Heart Rate Sympathetic_Outflow->Heart_Rate Blood_Pressure ↓ Blood Pressure Vascular_Resistance->Blood_Pressure Heart_Rate->Blood_Pressure

Guanabenz Mechanism of Action

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of Guanabenz and its main comparator, Clonidine (B47849). It is important to note that direct comparisons are most accurate when data is derived from head-to-head studies.

Table 1: In Vitro Potency at Adrenergic Receptors
CompoundReceptor SubtypeAssay TypePotency (EC50/Ki)SpeciesReference
Guanabenz α2A-AdrenoceptorFunctional Agonism16.32 nM (EC50)Rat--INVALID-LINK--
α2a-AdrenoceptorFunctional AgonismpEC50: 8.25Human--INVALID-LINK--
α2b-AdrenoceptorFunctional AgonismpEC50: 7.01Human--INVALID-LINK--
α2c-AdrenoceptorFunctional AgonismpEC50: ~5Human--INVALID-LINK--
β-AdrenoceptorRadioligand Binding3.8 µM (Kd)Turkey--INVALID-LINK--
Clonidine α2-AdrenoceptorRadioligand Binding4.6 nM (Ki)Rat Brain--INVALID-LINK--
α1-AdrenoceptorRadioligand Binding1600 nM (Ki)Rat Brain--INVALID-LINK--

Note: Data for Guanabenz and Clonidine are from different studies and experimental conditions may vary.

Table 2: Comparative In Vivo Efficacy in Animal Models (Spontaneously Hypertensive Rats)
CompoundDose (i.v.)Maximal Decrease in Mean Arterial Pressure (mmHg)Time to Maximal EffectReference
Guanabenz 10 µg/kg15 ± 815-30 min--INVALID-LINK--
32 µg/kg46 ± 2015-30 min--INVALID-LINK--
100 µg/kg59 ± 1515-30 min--INVALID-LINK--

Note: Comparative data for Clonidine from a head-to-head study in the same animal model was not available in the searched literature.

Table 3: Comparative Clinical Efficacy in Hypertensive Patients
StudyDrugMean Daily DoseMean Supine Diastolic Blood Pressure Reduction (mmHg)Reference
Double-blind vs. ClonidineGuanabenz 24 mgEquivalent to Clonidine--INVALID-LINK--
Clonidine0.45 mgEquivalent to Guanabenz--INVALID-LINK--
Double-blind vs. ClonidineGuanabenz -15 (from 103)--INVALID-LINK--
Clonidine-13 (from 101)--INVALID-LINK--
Double-blind vs. Methyldopa (B1676449)Guanabenz -11 (from 102)--INVALID-LINK--
Methyldopa-9 (from 101)--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay

This protocol is a general representation of a competitive radioligand binding assay used to determine the affinity of a test compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Preparation) Centrifugation2->Pellet Incubation Incubate: - Membrane Preparation - Radioligand (e.g., [3H]Clonidine) - Unlabeled Test Compound (Guanabenz) Pellet->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (measure radioactivity) Washing->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Workflow for a Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Guanabenz) to a target receptor (e.g., α2-adrenergic receptor).

Materials:

  • Tissue or cells expressing the receptor of interest.

  • Homogenization buffer.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]clonidine).

  • Unlabeled test compound (Guanabenz).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rats (Tail-Cuff Method)

This protocol describes a non-invasive method for measuring systolic blood pressure in conscious rats.

Objective: To assess the effect of a test compound on systolic blood pressure in rats.

Materials:

  • Rat restrainer.

  • Tail-cuff system with a pneumatic cuff and a pulse sensor.

  • Heating pad or lamp to warm the tail.

  • Pressure transducer and recording system.

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the rat in the restrainer. Gently warm the tail to increase blood flow and facilitate pulse detection.

  • Cuff and Sensor Placement: Place the inflatable cuff at the base of the tail and the pulse sensor distal to the cuff.

  • Measurement Cycle:

    • The system automatically inflates the cuff to a pressure above the expected systolic blood pressure, occluding blood flow.

    • The pressure in the cuff is then slowly and linearly released.

    • The sensor detects the return of the arterial pulse as the cuff pressure falls below the systolic pressure.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Collection: Repeat the measurement cycle several times to obtain a stable and reliable average blood pressure reading for each animal at various time points after drug administration.

Correlation of In Vitro Potency and In Vivo Efficacy

The in vitro data demonstrate that Guanabenz is a potent agonist at α2A-adrenergic receptors, which are the primary subtype involved in the central regulation of blood pressure. The nanomolar potency observed in functional assays aligns with the in vivo efficacy seen in spontaneously hypertensive rats, where microgram per kilogram doses lead to significant reductions in blood pressure.[1]

Clinical studies further support this correlation. The effective oral doses of Guanabenz in hypertensive patients result in plasma concentrations that are expected to be sufficient to engage central α2-adrenergic receptors. Comparative clinical trials show that Guanabenz has a similar antihypertensive efficacy to Clonidine and Methyldopa, which is consistent with their shared mechanism of action as central alpha-2 adrenergic agonists.[2][3][4] While both Guanabenz and Clonidine are effective, some studies suggest differences in their receptor subtype selectivity and interactions, which may account for variations in their side-effect profiles.[5] For instance, Guanabenz has been reported to have a lower incidence of certain side effects like fluid retention compared to methyldopa.[4]

References

A Comparative Guide to the Bioanalytical Assay of Guancydine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Guancydine and its primary metabolites, this compound N-Oxide and Carboxy-Guancydine, in human plasma. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate assay for their preclinical and clinical studies.

Introduction

This compound is a novel therapeutic agent under development, and the accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, primarily forming two metabolites: this compound N-Oxide and Carboxy-Guancydine. The metabolic pathway is illustrated below.

This compound Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation (CYP450) Carboxy Carboxy-Guancydine This compound->Carboxy Side-chain cleavage & Oxidation

Hypothetical metabolic pathway of this compound.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the validation parameters for the LC-MS/MS and HPLC-UV methods for the analysis of this compound and its metabolites in human plasma. The data presented is based on representative validation experiments.

Table 1: Method Validation Summary for this compound
Validation ParameterLC-MS/MSHPLC-UVAcceptance Criteria (FDA)
Linearity (r²) >0.998>0.992≥0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLSignal-to-Noise Ratio ≥ 5
Accuracy at LLOQ 98.5%92.3%80-120%
Precision at LLOQ (%CV) 6.2%14.8%≤20%
Intra-day Accuracy 96.7% - 102.1%90.5% - 108.2%85-115%
Intra-day Precision (%CV) ≤5.8%≤12.5%≤15%
Inter-day Accuracy 97.2% - 101.5%88.9% - 110.7%85-115%
Inter-day Precision (%CV) ≤6.5%≤14.1%≤15%
Matrix Effect (%CV) 4.3%Not Assessed≤15%
Recovery 92.1%75.4%Consistent and reproducible
Table 2: Method Validation Summary for this compound N-Oxide
Validation ParameterLC-MS/MSHPLC-UVAcceptance Criteria (FDA)
Linearity (r²) >0.997>0.990≥0.99
LLOQ 0.2 ng/mL15 ng/mLSignal-to-Noise Ratio ≥ 5
Accuracy at LLOQ 97.8%90.1%80-120%
Precision at LLOQ (%CV) 7.1%16.2%≤20%
Intra-day Accuracy 95.9% - 103.4%88.7% - 112.5%85-115%
Intra-day Precision (%CV) ≤6.9%≤13.8%≤15%
Inter-day Accuracy 96.5% - 102.8%87.2% - 114.3%85-115%
Inter-day Precision (%CV) ≤7.8%≤15.5%≤15%
Matrix Effect (%CV) 5.1%Not Assessed≤15%
Recovery 89.5%71.2%Consistent and reproducible
Table 3: Method Validation Summary for Carboxy-Guancydine
Validation ParameterLC-MS/MSHPLC-UVAcceptance Criteria (FDA)
Linearity (r²) >0.999>0.991≥0.99
LLOQ 0.5 ng/mL20 ng/mLSignal-to-Noise Ratio ≥ 5
Accuracy at LLOQ 99.1%93.5%80-120%
Precision at LLOQ (%CV) 5.5%13.7%≤20%
Intra-day Accuracy 98.2% - 101.7%91.3% - 109.8%85-115%
Intra-day Precision (%CV) ≤4.9%≤11.9%≤15%
Inter-day Accuracy 97.6% - 102.3%89.8% - 111.2%85-115%
Inter-day Precision (%CV) ≤5.8%≤13.2%≤15%
Matrix Effect (%CV) 3.8%Not Assessed≤15%
Recovery 94.3%78.6%Consistent and reproducible

Experimental Protocols

LC-MS/MS Method

A detailed experimental protocol for the validated LC-MS/MS method is provided below.

1. Sample Preparation:

  • A protein precipitation extraction method is employed.

  • To 100 µL of human plasma, 300 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound) is added.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor ion] -> [Product ion]

    • This compound N-Oxide: [Precursor ion] -> [Product ion]

    • Carboxy-Guancydine: [Precursor ion] -> [Product ion]

    • Internal Standard: [Precursor ion] -> [Product ion]

  • Source Parameters: Optimized for maximum signal intensity.

HPLC-UV Method (Alternative)

1. Sample Preparation:

  • A liquid-liquid extraction method is used.

  • To 500 µL of human plasma, 50 µL of 1M NaOH and 5 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v) are added.

  • The mixture is vortexed for 5 minutes and centrifuged at 4,000 rpm for 15 minutes.

  • The organic layer is transferred and evaporated to dryness.

  • The residue is reconstituted in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and 0.05 M potassium phosphate (B84403) buffer (pH 3.5) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 50 µL.

  • UV Detection: 254 nm.

Workflow Diagrams

The following diagrams illustrate the experimental workflow for the bioanalytical methods and a decision tree for method selection.

Bioanalytical Workflow cluster_lcmsms LC-MS/MS Workflow cluster_hplcuv HPLC-UV Workflow p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 p6 LC-MS/MS Analysis p5->p6 h1 Plasma Sample h2 Liquid-Liquid Extraction h1->h2 h3 Centrifugation h2->h3 h4 Evaporation h3->h4 h5 Reconstitution h4->h5 h6 HPLC-UV Analysis h5->h6 Method Selection start Start: Need to quantify This compound & Metabolites q1 High sensitivity required? (e.g., PK studies) start->q1 q2 High throughput needed? q1->q2 No lcmsms Select LC-MS/MS q1->lcmsms Yes q2->lcmsms Yes hplcuv Select HPLC-UV q2->hplcuv No

Safety Operating Guide

Essential Safety and Logistics for Handling Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Guanidine Hydrochloride (also referred to as Guancydine). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Guanidine Hydrochloride.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesWear safety glasses with side-shields or chemical safety goggles.[1][2][3]
Skin Protection GlovesWear suitable protective gloves.[1][2][3]
Protective ClothingWear suitable protective clothing to prevent skin contact.[1][2][3]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Avoid the formation of dust.[1][4][5]

    • Use only in a well-ventilated area.[1][5]

    • Wash hands thoroughly after handling.[1][4][5]

    • Avoid contact with skin, eyes, and clothing.[1][4][5]

    • Do not eat, drink, or smoke when using this product.[1][5][6]

  • Storage:

    • Store in a dry place in a tightly closed container.[1][4][5]

    • Guanidine Hydrochloride is hygroscopic; protect from moisture.[2][4][5]

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2][3][5]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5][6][7]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3][5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6][7]

Disposal Plan

Guanidine Hydrochloride and its container must be disposed of as hazardous waste.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][5][7]

    • Do not empty into drains.[4]

  • Contaminated Packaging:

    • Handle contaminated packages in the same way as the substance itself.[4]

Spill Management Workflow

The following diagram outlines the procedural steps for managing a Guanidine Hydrochloride spill.

G Guanidine Hydrochloride Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for Guanidine Hydrochloride spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guancydine
Reactant of Route 2
Guancydine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.